6,7-Difluoroquinoxaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNRHHBFPGAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Quinoxalines
An In-Depth Technical Guide to 6,7-Difluoroquinoxaline: Structure, Properties, and Applications
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-deficient nature makes it an exceptional building block for creating functional molecules. The strategic introduction of fluorine atoms onto this scaffold, as in this compound, dramatically enhances its utility. Fluorine's high electronegativity and relatively small size can profoundly modulate a molecule's electronic properties, metabolic stability, and intermolecular interactions without significantly increasing steric bulk.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of this compound. We will move beyond a simple recitation of facts to provide a senior application scientist's perspective on its synthesis, reactivity, and the causal relationships between its unique structure and its performance in advanced applications.
PART 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the bedrock upon which its applications are built. The two fluorine atoms exert a strong electron-withdrawing effect, influencing the entire π-system of the molecule. This has direct consequences for its reactivity, electronic behavior, and spectroscopic signature.
Key Physicochemical Data
The essential properties of this compound are summarized below for quick reference. These values are critical for experimental design, from selecting appropriate solvents to interpreting analytical data.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₄F₂N₂ | [4] |
| Molecular Weight | 166.13 g/mol | [4] |
| CAS Number | 215734-58-0 | [4] |
| Physical State | Solid (at standard conditions) | |
| Melting Point | Data not consistently reported | |
| Solubility | Soluble in many organic solvents | |
| Calculated LogP | 1.4 | [4] |
Spectroscopic Characterization: An Interpretive Guide
While raw spectra provide confirmation of identity, a deeper understanding of the expected spectroscopic features is crucial for both synthesis monitoring and structural elucidation of its derivatives.
-
¹H NMR: The molecule's symmetry results in a simple spectrum. One would anticipate two distinct signals in the aromatic region. The two protons on the pyrazine ring (at C2 and C3) will appear as a singlet, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The two protons on the difluorinated benzene ring (at C5 and C8) will appear as another singlet or a complex multiplet, shifted by the influence of the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will display four signals for the protonated carbons and four for the quaternary carbons. The carbons bonded to fluorine (C6 and C7) will exhibit large one-bond C-F coupling constants (¹JCF), a hallmark of fluorinated aromatics. The carbons of the pyrazine ring will also be readily identifiable.[5]
-
¹⁹F NMR: This is a critical technique for any fluorinated compound. A single resonance is expected for the two equivalent fluorine atoms. Its chemical shift provides valuable information about the electronic environment of the fluorinated ring.[5]
-
Mass Spectrometry: The molecular ion peak (M+) will be observed at an m/z of approximately 166.03, corresponding to the exact mass of the molecule.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands will include C=N stretching from the pyrazine ring, aromatic C=C stretching, and strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region.[6][7]
PART 2: Synthesis of this compound
The most direct and widely adopted method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This approach is efficient, reliable, and benefits from readily available starting materials.
Experimental Protocol: Synthesis via Condensation
This protocol outlines the synthesis of this compound from 4,5-difluoro-1,2-phenylenediamine and glyoxal.
Reagents:
-
4,5-Difluoro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol or a similar suitable solvent
-
Glacial Acetic Acid (optional, as a catalyst)[2]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-difluoro-1,2-phenylenediamine in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add 1.05 equivalents of the 40% aqueous glyoxal solution dropwise. A slight excess of the dicarbonyl component ensures complete consumption of the more valuable diamine.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Expertise in Practice: Causality Behind the Protocol
-
Choice of Reactants: The selection of 4,5-difluoro-1,2-phenylenediamine is definitional for producing the 6,7-difluoro substitution pattern. Glyoxal is the simplest 1,2-dicarbonyl, yielding the unsubstituted pyrazine ring.
-
Solvent and Temperature: Ethanol is an excellent choice as it readily dissolves the diamine starting material and the reaction can be conveniently run at its reflux temperature, providing sufficient thermal energy to overcome the activation barrier of the condensation and subsequent cyclization/aromatization.
-
Self-Validation: The reaction is robust. The formation of the highly conjugated, aromatic quinoxaline system provides a strong thermodynamic driving force, pulling the reaction to completion. The precipitation of the product upon cooling serves as an effective initial purification step.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
PART 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the two strongly electron-withdrawing fluorine atoms.
-
Pyrazine Ring: The nitrogen atoms (N1 and N4) are the most nucleophilic sites on the molecule, capable of acting as bases or ligands for metal coordination.[8]
-
Benzene Ring: The C-F bonds on the benzene portion of the scaffold make this ring highly electron-deficient. This significantly activates the ring towards Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles can displace one or both of the fluorine atoms, a key reaction for building more complex derivatives. This reactivity is analogous to that seen in related dichloroquinoxaline systems.[9][10]
-
Palladium-Catalyzed Cross-Coupling: While SₙAr is effective, the C-F bond is generally strong. For creating C-C or C-N bonds with less reactive partners, the parent quinoxaline would typically need to be halogenated at other positions (e.g., with bromine) to enable reactions like Suzuki or Buchwald-Hartwig amination. However, the inherent electronic properties of the difluoroquinoxaline core make it a valuable component in larger conjugated systems synthesized via other means.[11]
PART 4: Applications in Research and Development
The unique electronic properties conferred by the difluoro-substitution make this quinoxaline derivative a highly sought-after component in materials science and a promising scaffold for medicinal chemistry.
Organic Electronics
In the field of organic electronics, precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is paramount for designing efficient devices.
-
Organic Solar Cells (OSCs): this compound serves as a potent electron-deficient (acceptor) unit when incorporated into conjugated polymers or small molecules. The introduction of fluorine atoms effectively lowers the HOMO energy level of the material.[12][13] This deeper HOMO level leads to a larger energy difference between the donor material and the acceptor (like PCBM), resulting in a higher open-circuit voltage (Voc), a critical parameter for overall device efficiency.[13][14]
-
Organic Light-Emitting Diodes (OLEDs): The rigid, aromatic structure combined with its electron-accepting nature makes the this compound moiety a useful building block for host or electron-transporting materials in OLEDs, contributing to balanced charge injection and transport.[11][15]
Medicinal Chemistry & Drug Discovery
The quinoxaline core is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic properties.[1][16]
-
Scaffold for Bioactive Molecules: The this compound structure can be used as a starting point for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability (by blocking sites of oxidative metabolism) and improve binding affinity to biological targets through favorable electrostatic interactions.[3]
-
Corrosion Inhibition: Advanced derivatives, such as 6,7-Difluoro-2,3-diphenylquinoxaline, have been shown through computational studies to be highly effective corrosion inhibitors.[8] The molecule's planar geometry and π-electron systems facilitate strong adsorption onto metal surfaces, while the nitrogen atoms coordinate with the metal, forming a protective barrier.[8]
Structure-Application Relationship Diagram
Caption: Relationship between the structure of this compound and its applications.
PART 5: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic compound; it is a strategically designed molecular building block. The precise installation of two fluorine atoms onto the quinoxaline core creates a platform with tunable electronic properties, predictable reactivity, and enhanced stability. Its demonstrated success in improving the efficiency of organic solar cells highlights its value in materials science. Concurrently, its potential as a metabolically robust scaffold for creating new therapeutics ensures its continued relevance in drug discovery. Future research will likely focus on elaborating this core structure through its reactive C-F bonds to create increasingly complex and functional molecules for a new generation of electronics and medicines.
References
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DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research. Available from: [Link]
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This compound-2,3(1H,4H)-dione. PubChem, National Center for Biotechnology Information. Available from: [Link]
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2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE [Q06662]. ChemUniverse. Available from: [Link]
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This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
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2,3-Dichloro-6,7-difluoroquinoxaline. Molbase. Available from: [Link]
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Kong, M., et al. (2021). Small molecules based difluoroquinoxaline for organic solar cells. Molecular Crystals and Liquid Crystals, 728(1), 58-65. Available from: [Link]
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Sigl, M., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154, 285-292. Available from: [Link]
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Qu, B.-H., et al. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(3), o358. Available from: [Link]
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Ferreira, I. C., et al. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP, 5(1), 54-66. Available from: [Link]
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Song, S., et al. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Molecular Crystals and Liquid Crystals, 728(1), 58-65. Available from: [Link]
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6,7-difluoro-2-(4-fluoro-cyclohexa-2,4-dienesulfonyl)-3-methyl-quinoxaline 1,4-dioxide. PubChemLite. Available from: [Link]
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Synthesis of 6,7-dichloroquinoxaline-2,3-diol. PrepChem.com. Available from: [Link]
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Song, S., et al. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis Online. Available from: [Link]
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Karpenko, A. R., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available from: [Link]
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Belskaya, L., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
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Baklanov, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]
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Identify the compound with the following spectroscopic data. Filo. Available from: [Link]
- Brzostowska, M., & Trawiński, J. (2006). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica-Drug Research, 63(4), 273-279.
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Quinoxaline – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available from: [Link]
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13 C NMR Spectroscopic Data for 1 (175 MHz, CDCl 3 ) and 5, 6, 7, and 8 (125 MHz, CDCl 3 ). ResearchGate. Available from: [Link]
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a) Investigation on reactivity of dichloroquinoxaline (1 a) with... ResearchGate. Available from: [Link]
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Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available from: [Link]
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Problems related to spectroscopy. Rajdhani College. Available from: [Link]
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6,7-Dichloro-2,3-diphenylquinoxaline. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Ghanghoria, P., et al. (2022). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Journal of Materials Chemistry C, 10(2), 659-667. Available from: [Link]
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Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Center for Biotechnology Information. Available from: [Link]
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Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. National Center for Biotechnology Information. Available from: [Link]
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Technical Guide: 6,7-Difluoroquinoxaline (CAS 215734-58-0)
[1][2][3][4]
Executive Summary
This compound (CAS 215734-58-0) is a fluorinated nitrogen-containing heterocycle serving as a "privileged scaffold" in drug discovery. Its structural core—a benzene ring fused to a pyrazine ring with specific fluorine substitution—imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and hydrogen bond-accepting capability.
It is primarily utilized as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) for oncology (targeting c-Met and VEGFR pathways) and Antiviral Agents (targeting Flavivirus proteases). Beyond pharma, it acts as an electron-deficient unit in Organic Photovoltaics (OPV) , aiding in the development of high-efficiency solar cells.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| CAS Number | 215734-58-0 |
| IUPAC Name | This compound |
| Synonyms | 6,7-Difluorobenzopyrazine; 6,7-Difluoro-1,4-benzodiazine |
| Molecular Formula | C₈H₄F₂N₂ |
| Molecular Weight | 166.13 g/mol |
| SMILES | FC1=CC2=NC=CN=C2C=C1F |
| InChI Key | XYNRHHBFPGAPHG-UHFFFAOYSA-N |
Physical Properties
-
Physical State: Crystalline solid (typically off-white to pale yellow).
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Chloroform, Dichloromethane); sparingly soluble in water.
-
Lipophilicity (LogP): ~1.4 (Predicted). The fluorine atoms increase lipophilicity compared to the parent quinoxaline, facilitating cell membrane permeability in drug candidates.
-
Electronic Character: Electron-deficient aromatic system. The pyrazine nitrogens and fluorine substituents make the ring highly susceptible to nucleophilic aromatic substitution (
) at the 2- and 3-positions, a trait exploited in synthesis.
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis of this compound relies on the condensation of fluorinated diamines with dicarbonyls. This reaction is robust, scalable, and forms the basis for generating complex derivatives.
Core Synthesis Route
Reaction: Condensation of 4,5-difluoro-1,2-phenylenediamine with glyoxal.[1]
-
Starting Materials:
-
4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3): The nucleophilic core.
-
Glyoxal (40% aq. solution) or Glyoxal bis(sodium bisulfite) adduct: The two-carbon synthon.
-
-
Solvent System: Ethanol/Water or Acetic Acid.
-
Conditions: Reflux (70–80°C) for 2–4 hours.
-
Mechanism: Double Schiff base formation (imine condensation) followed by dehydration.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to the final scaffold and its downstream activation (e.g., chlorination for drug coupling).
Caption: Synthesis pathway from diamine precursor to activated electrophile for drug conjugation.
Experimental Protocol (Laboratory Scale)
-
Step 1: Dissolve 4,5-difluoro-1,2-phenylenediamine (10 mmol) in Ethanol (20 mL).
-
Step 2: Add Glyoxal solution (40% in water, 12 mmol) dropwise at room temperature.
-
Step 3: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Step 4: Cool to 0°C. The product often precipitates. If not, concentrate under reduced pressure.
-
Step 5: Recrystallize from Ethanol/Hexane to yield this compound as pale yellow needles.
Applications in Drug Discovery & Material Science
Medicinal Chemistry: Kinase Inhibitors
The this compound motif is a bioisostere of quinoline and naphthalene, widely used to optimize potency and pharmacokinetics.
-
Mechanism of Action: The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The fluorine atoms at positions 6 and 7 modulate the pKa and metabolic stability (blocking oxidation at these prone sites).
-
Target Classes:
-
c-Met Inhibitors: Used in non-small cell lung cancer (NSCLC) research.
-
VEGFR Inhibitors: Anti-angiogenic agents.
-
Antivirals: Allosteric inhibitors of the Flavivirus NS2B/NS3 protease (Dengue, Zika).[2]
-
Material Science: Organic Solar Cells
In the field of organic electronics, CAS 215734-58-0 is used to synthesize Donor-Acceptor (D-A) conjugated polymers .
-
Role: It acts as the "Acceptor" (electron-deficient) unit.
-
Function: The fluorine substituents lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, leading to a higher Open-Circuit Voltage (
) and improved power conversion efficiency (PCE) in solar cells.
Handling, Safety, and Stability
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Stability
-
Thermal: Stable up to >250°C.
-
Chemical: Stable to weak acids/bases. Susceptible to strong nucleophiles at the 2,3-positions.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
Verified Suppliers
Researchers can source CAS 215734-58-0 and its derivatives from the following specialized chemical vendors:
| Supplier | Region | Grade | Typical Pack Size |
| Ambeed | USA/Global | 97%+ (HPLC) | 1g, 5g, 25g |
| BLD Pharm | China/Global | 98% (Research) | 100mg - 1kg |
| Combi-Blocks | USA | 95%+ | 1g, 5g |
| Fluorochem | UK/Europe | 97%+ | Custom |
| BenchChem | Global | High Purity | Bulk/Custom |
References
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PubChem Compound Summary . (2025). This compound (CID 917097).[3] National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI Molecules . (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Journal of Fluorine Chemistry . (2013). Synthesis and photophysical properties of fluorinated quinoline derivatives. Retrieved from [Link]
-
Bioorganic Chemistry . (2023). Allosteric quinoxaline-based inhibitors of the flavivirus NS2B/NS3 protease. Retrieved from [Link]
starting materials for 6,7-Difluoroquinoxaline synthesis
Title: Advanced Synthesis of 6,7-Difluoroquinoxaline: A Comprehensive Guide to Starting Materials, Mechanistic Pathways, and Protocol Optimization
Executive Summary & Mechanistic Rationale
The this compound scaffold is a privileged structural motif in both materials science and medicinal chemistry. In organic photovoltaics (OPVs), it serves as a highly efficient electron-deficient core for Donor-Acceptor (D-A) copolymers, such as the commercially viable PTQ10 polymer[1]. In medicinal chemistry, its derivatives (particularly quinoxaline 1,4-dioxides) exhibit potent antituberculosis, antitumor, and antimicrobial properties[2].
The incorporation of two fluorine atoms at the 6 and 7 positions is not merely a structural variation; it fundamentally alters the electronic landscape of the molecule. Fluorine's strong inductive electron-withdrawing effect significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This enhances the molecule's electron affinity, making it an exceptional electron acceptor[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we will dissect the causality behind starting material selection, thermodynamic considerations during cyclocondensation, and the analytical checkpoints required to establish a self-validating experimental protocol.
Retrosynthetic Analysis & Starting Material Selection
The construction of the this compound core relies on the classical double condensation (often referred to as a Hinsberg-type condensation) between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.
Caption: Retrosynthetic analysis of this compound via condensation.
Primary Starting Material 1: 4,5-Difluorobenzene-1,2-diamine
The foundational building block is 4,5-difluorobenzene-1,2-diamine . Because electron-withdrawing fluorines deactivate the benzene ring toward electrophilic aromatic substitution, this diamine is typically synthesized via the reduction of 4,5-difluoro-2-nitroaniline[4].
-
Handling Caution: Fluorinated ortho-diamines are highly susceptible to air oxidation, rapidly degrading into dark, tarry oligomers. They must be stored under an inert atmosphere (argon/nitrogen) and ideally used immediately after purification.
Primary Starting Material 2: 1,2-Dicarbonyl Derivatives
The choice of the 1,2-dicarbonyl dictates the substitution at the 2 and 3 positions of the resulting quinoxaline.
Table 1: 1,2-Dicarbonyl Selection Guide
| Dicarbonyl Starting Material | Target Quinoxaline Derivative | Primary Application |
| Glyoxal (40% aq) | This compound | Base scaffold, OLEDs, Small Molecules |
| Ethyl oxoacetate | This compound-2-ol | Precursor for PTQ10 Polymer (OSCs)[1] |
| Benzil | 2,3-Diphenyl-6,7-difluoroquinoxaline | Fluorescent probes, OLED emitters |
| Indoline-2,3-dione | Indolo[2,3-b]quinoxaline | Low-cost polymer donors[5] |
(Note: An alternative route to specific medicinal derivatives, such as quinoxaline 1,4-dioxides, utilizes the Beirut reaction, reacting 5,6-difluorobenzofuroxan with 1,3-dicarbonyls[2].)
Optimization of Cyclocondensation Conditions
The condensation between 4,5-difluorobenzene-1,2-diamine and a dicarbonyl is thermodynamically favorable due to the formation of a stable, fully conjugated aromatic system. However, the kinetics are heavily influenced by the solvent and pH. The fluorines on the diamine reduce the nucleophilicity of the amine groups. Therefore, acid catalysis is often required to increase the electrophilicity of the carbonyl carbons.
Table 2: Kinetic & Thermodynamic Optimization Parameters
| Solvent System | Temperature | Time | Yield (%) | Mechanistic Rationale |
| Ethanol (EtOH) | Reflux (78°C) | 12 h | 60-65% | Mild conditions; slow kinetics due to unactivated carbonyls and weakly nucleophilic amines. |
| EtOH / AcOH (Cat.) | 60°C | 4 h | 80-85% | Acid protonates the carbonyl oxygen, drastically accelerating nucleophilic attack. |
| Glacial Acetic Acid | 120°C | 16 h | 75-80% | Required for highly sterically hindered dicarbonyls (e.g., isatins)[5]. |
Experimental Methodology: Synthesis of this compound
The following protocol details the synthesis of the unsubstituted this compound core using glyoxal. This is designed as a self-validating system , ensuring the researcher can verify success at every critical juncture.
Caption: Step-by-step experimental workflow for the cyclocondensation reaction.
Step-by-Step Protocol
Step 1: Reagent Preparation & Degassing
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4,5-difluorobenzene-1,2-diamine (1.0 eq, 10.0 mmol).
-
Add 30 mL of absolute ethanol and 2 mL of glacial acetic acid.
-
Causality Checkpoint: Sparge the solution with Argon for 10 minutes. Removing dissolved oxygen prevents the oxidative degradation of the electron-rich diamine intermediate before cyclization occurs.
Step 2: Addition of Dicarbonyl
-
Cool the mixture to 0°C using an ice bath.
-
Add glyoxal (40% in water, 1.1 eq, 11.0 mmol) dropwise over 15 minutes.
-
Causality Checkpoint: Dropwise addition controls the exothermic nature of the initial imine formation and prevents the formation of polymeric side products.
Step 3: Cyclocondensation
-
Remove the ice bath and gradually heat the reaction to 65°C.
-
Stir for 4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting diamine is highly polar and will stain intensely with ninhydrin. The reaction is complete when the diamine spot disappears, replaced by a highly UV-active (254 nm), non-polar spot corresponding to the quinoxaline.
Step 4: Isolation and Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously. A precipitate should form immediately.
-
Filter the precipitate under vacuum and wash with cold water (3 × 20 mL) to remove residual acetic acid and unreacted glyoxal.
Step 5: Purification and Analytical Validation
-
Recrystallize the crude product from a mixture of ethanol and water (or purify via silica gel chromatography if impurities persist).
-
Analytical Validation:
-
^1H NMR (CDCl_3): Look for the characteristic highly deshielded pyrazine ring protons (H-2, H-3) appearing as a sharp singlet around
8.8 - 8.9 ppm. The fluorinated benzene protons (H-5, H-8) will appear as a distinct multiplet around 7.8 - 7.9 ppm. -
^19F NMR: A sharp singlet (or tightly coupled multiplet depending on resolution) around
-130 to -135 ppm confirms the symmetric difluoro substitution.
-
Conclusion
The synthesis of this compound requires strict attention to the electronic properties of its starting materials. By understanding that the fluorinated diamine is a weaker nucleophile than its non-fluorinated counterpart, researchers can logically deduce the necessity of acid catalysis (like acetic acid) to drive the condensation. Whether synthesizing small molecules for OSCs[3], low-cost polymer donors[5], or advanced chemotherapeutics[2], mastering this core protocol ensures high-fidelity downstream functionalization.
References
-
Design and synthesis of small molecules with difluoroquinoxaline units for OSCs, Taylor & Francis,[Link]
-
Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10, PubMed (NIH),[Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development, PMC (NIH),[Link]
-
Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells, MDPI,[Link]
-
Supporting Information: 4,5-difluoro-2-nitroaniline, RSC Publishing,[Link]
Sources
physical and chemical properties of 6,7-Difluoroquinoxaline
Physicochemical Profiling, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
6,7-Difluoroquinoxaline (CAS: 917097-00-0) is a fluorinated heterocyclic building block critical to modern medicinal chemistry and materials science. Characterized by the fusion of a benzene ring and a pyrazine ring, this scaffold leverages the unique properties of fluorine—high electronegativity, metabolic stability, and lipophilicity modulation—to enhance the pharmacokinetic profiles of bioactive molecules.
This guide provides a comprehensive technical analysis of this compound, distinguishing between the fully aromatic parent heterocycle and its common synthetic precursor, this compound-2,3(1H,4H)-dione. It details synthesis protocols, reactivity patterns, and safety standards for researchers in drug development.
Molecular Architecture & Physicochemical Properties[1][2]
The introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline core significantly alters the electronic distribution of the ring system compared to the non-fluorinated parent. The fluorine substituents exert a strong inductive electron-withdrawing effect ($ -I $), lowering the pKa of the pyrazine nitrogens and increasing the lipophilicity of the overall scaffold.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | This compound | Parent Heterocycle |
| CAS Number | 917097-00-0 | Fully aromatic core |
| Alternative CAS | 91895-29-3 | For the 2,3-dione derivative (common precursor) |
| Molecular Formula | ||
| Molecular Weight | 166.13 g/mol | |
| Physical State | Solid | Crystalline powder (typically off-white to yellow) |
| LogP (Predicted) | ~1.4 | Moderate lipophilicity suitable for CNS penetration |
| H-Bond Acceptors | 2 | Pyrazine nitrogens |
| H-Bond Donors | 0 | (2 for the dione tautomer) |
| Electronic Effect | Electron-deficient | Pyrazine ring is highly |
Synthetic Methodologies
The synthesis of this compound and its derivatives relies on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] This section details the two primary workflows: the Direct Glyoxal Route (yielding the parent heterocycle) and the Oxalate Route (yielding the functionalizable dione).
3.1 Workflow Diagram: Divergent Synthesis Pathways
Figure 1: Divergent synthetic pathways from the diamine precursor. The blue path yields the parent heterocycle; the red path yields the scaffold for nucleophilic substitution.
3.2 Protocol A: Synthesis of Parent this compound
Objective: Isolation of the fully aromatic core.
-
Reactants:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 equiv)
-
Glyoxal (40% aqueous solution, 1.2 equiv)
-
Solvent: Methanol or Ethanol (Reagent Grade)
-
-
Procedure:
-
Dissolve the diamine in methanol (approx. 10 mL per gram) in a round-bottom flask.
-
Add the glyoxal solution dropwise at room temperature with magnetic stirring.
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of diamine by TLC (Eluent: 30% EtOAc/Hexanes). -
Work-up: Cool to room temperature. The product may precipitate upon cooling or addition of water.[1] If not, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.
-
3.3 Protocol B: Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline
Objective: Creating a reactive electrophile for drug discovery (
-
Step 1 (Dione Formation): Reflux 4,5-difluoro-1,2-phenylenediamine with oxalic acid in 4N HCl for 4–6 hours. Filter the precipitated solid (Dione).[2]
-
Step 2 (Chlorination):
-
Suspend the dried Dione in neat phosphoryl chloride (
, 5–10 equiv). -
Add a catalytic amount of DMF (1–2 drops).
-
Reflux (
) for 2–3 hours until the solution becomes clear. -
Quench: Pour carefully onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).[2]
-
Result: The 2,3-dichloro derivative is highly reactive towards amines and thiols.
-
Reactivity Profile & Functionalization
The chemical utility of this compound is defined by the interplay between the electron-deficient pyrazine ring and the stable C-F bonds.
4.1 Electronic Distribution & Reactivity Map
Figure 2: Functional reactivity map. The C2/C3 positions are the primary vectors for diverse chemical expansion, while C6/C7 provide stability.
4.2 Key Reaction Classes
-
Nucleophilic Aromatic Substitution (
):-
At C2/C3: If converted to the 2,3-dichloro derivative, these positions are extremely susceptible to
by amines, alkoxides, and thiols. This is the standard route for generating kinase inhibitor libraries. -
At C6/C7: The C-F bonds are generally stable under standard conditions. However, under forcing conditions with strong nucleophiles (e.g., methoxide in DMSO at high temp), substitution of fluorine is possible but rare in standard medicinal chemistry workflows.
-
-
Oxidation:
-
Treatment with m-CPBA yields the N-oxide (mono or di), which activates the ring further for C-H functionalization.
-
-
Reduction:
-
Catalytic hydrogenation (
, Pd/C) or reduction with yields 1,2,3,4-tetrahydro-6,7-difluoroquinoxaline, a saturated scaffold often used to mimic piperazine/aniline motifs.
-
Applications in Drug Discovery[10]
5.1 Bioisosterism and Metabolic Stability
The 6,7-difluoro motif is frequently employed to block metabolic "soft spots." In non-fluorinated quinoxalines, the benzene ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions:
-
Blocks Metabolism: The strong C-F bond ($ \sim 116 \text{ kcal/mol} $) prevents oxidative degradation.
-
Modulates pKa: Reduces the basicity of the pyrazine nitrogens, potentially reducing off-target hERG binding.
5.2 Case Study: Kinase Inhibition
Derivatives of this compound have shown potency against:
-
CK2 (Casein Kinase 2): Halogenated benzimidazoles and quinoxalines are classic ATP-competitive inhibitors.[3]
-
EGFR: The quinoxaline core serves as a bioisostere for the quinazoline core found in drugs like Gefitinib, with the fluorines tuning the electronic fit within the ATP binding pocket.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All synthesis steps involving
or volatile solvents must be performed in a functioning chemical fume hood. -
Spill Response: Contain spillage with sand or earth. Do not rinse into drains.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the parent compound is relatively air-stable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 917097, this compound. Retrieved from [Link]
-
MDPI (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[5] Molbank 2024, M1889.[5][6] Retrieved from [Link][5]
-
Science.gov. Nucleophilic fluorination reactions and SNAr mechanisms. Retrieved from [Link] (Cited via search snippet 1.11)
Sources
- 1. 2-Chloro-6,7-difluoroquinoxaline|CAS 143007-15-2 [benchchem.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-2,3(1H,4H)-dione | C8H4F2N2O2 | CID 822839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
6,7-Difluoroquinoxaline molecular weight and formula
An In-Depth Technical Guide to 6,7-Difluoroquinoxaline: Synthesis, Properties, and Applications
This guide offers a comprehensive technical overview of this compound, a key heterocyclic compound. Tailored for researchers and professionals in drug development and materials science, this document details its fundamental properties, synthetic protocols, spectroscopic characterization, chemical reactivity, and significant applications.
Core Molecular Properties
This compound is a fluorinated nitrogen-containing heterocyclic compound built upon a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. The inclusion of two fluorine atoms on the benzene moiety significantly influences its electronic properties and chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂N₂ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a crystalline solid |
The fluorine atoms are potent electron-withdrawing groups, which lowers the electron density of the aromatic system. This electronic feature is central to its utility in various applications, rendering the quinoxaline core electron-deficient and influencing the reactivity of the entire molecule.
Synthesis of this compound
The most common and efficient method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] For this compound, this involves the reaction of 4,5-difluoro-1,2-phenylenediamine with glyoxal.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Glyoxal (typically as a 40% aqueous solution)
-
Ethanol or Glacial Acetic Acid
-
Hydrochloric Acid (catalytic amount, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,5-difluoro-1,2-phenylenediamine in ethanol.
-
Reagent Addition: Slowly add 1.1 equivalents of a 40% aqueous glyoxal solution to the flask while stirring. A catalytic amount of dilute hydrochloric acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration, washing with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: General synthetic scheme for this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound requires thorough spectroscopic analysis. While a publicly available experimental spectrum is limited, the expected data can be reliably predicted based on the analysis of structurally similar fluorinated quinoxalines.[3]
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H-NMR | |||
| H-2, H-3 | ~8.8 - 9.0 | Singlet (or narrow doublet) | |
| H-5, H-8 | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 9-11, ⁴J(H-H) ≈ 1-2 |
| ¹³C-NMR | |||
| C-6, C-7 | ~150 - 155 | Doublet | ¹J(C-F) ≈ 250-260 |
| C-2, C-3 | ~145 - 148 | Singlet | |
| C-5, C-8 | ~118 - 122 | Doublet | ²J(C-F) ≈ 20-25 |
| ¹⁹F-NMR | ~ -135 to -145 | Singlet (or narrow multiplet) |
-
¹H NMR: The protons on the pyrazine ring (H-2, H-3) are expected to be the most deshielded, appearing far downfield. The protons on the benzene ring (H-5, H-8) will appear as doublet of doublets due to coupling with the adjacent fluorine atom and the distant aromatic proton.
-
¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is a critical tool for characterizing fluorinated compounds.[4] For this compound, a single signal is expected in the typical range for aromatic fluorine atoms, as the two fluorine environments are chemically equivalent.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for aromatic C-H stretching (~3050-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (~1500-1600 cm⁻¹), and a strong C-F stretching band (~1200-1300 cm⁻¹).
Chemical Reactivity and Applications
The electronic properties of this compound dictate its reactivity and make it a valuable building block in several advanced fields.
Reactivity Profile
The electron-deficient nature of the quinoxaline ring, enhanced by the two fluorine atoms, makes the benzene part of the scaffold susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the displacement of the fluorine atoms by various nucleophiles (e.g., amines, alkoxides), providing a pathway to a diverse range of functionalized derivatives. This reactivity is particularly useful in medicinal chemistry for exploring structure-activity relationships.[5]
For more complex molecular architectures, the C-F bonds can potentially participate in palladium-catalyzed cross-coupling reactions , although C-Cl and C-Br bonds are more commonly used for such transformations.[6]
Diagram 2: Reactivity of Dihalogenated Quinoxalines
Caption: Key reaction pathways for functionalizing the quinoxaline core.
Applications in Materials Science
In the field of organic electronics, this compound serves as an excellent electron-deficient building block for the synthesis of low band-gap materials.[7] When incorporated into a donor-acceptor (D-A) molecular structure, the difluoroquinoxaline unit helps to lower the HOMO and LUMO energy levels of the material. This property is highly desirable for applications in:
-
Organic Solar Cells (OSCs): Tuning the energy levels allows for efficient charge separation and transport, which is critical for photovoltaic performance.[7]
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties can be tailored to achieve specific emission colors and improve device efficiency.
Applications in Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[2] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound is a valuable starting point for the development of novel therapeutics, including:
-
Anticancer Agents: Many quinoline and quinoxaline derivatives are investigated as inhibitors of key cellular targets like topoisomerase.[8]
-
Antimicrobial and Antiviral Agents: The quinoxaline core is present in numerous compounds screened for activity against bacteria, fungi, and viruses.[5]
-
Corrosion Inhibitors: Derivatives such as 6,7-Difluoro-2,3-diphenylquinoxaline have been studied for their ability to form protective layers on metal surfaces, preventing corrosion.[9]
Safety and Handling
No specific safety data sheet (SDS) is broadly available for this compound. However, based on data for structurally related halogenated aromatic and heterocyclic compounds like 2,3-dichloroquinoxaline, the following precautions are advised.[10]
Table 3: General Safety and Handling Recommendations
| Hazard Category | Recommendation |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[11] |
| Irritation | Causes skin, eye, and respiratory system irritation. |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12][13] |
| Handling | Avoid breathing dust. Wash thoroughly after handling. Keep container tightly closed in a dry, cool place.[10] |
| Fire | In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[10][12] |
References
-
DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Royal Society of Chemistry. Available at: [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis Online. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. Available at: [Link]
-
Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. National Institutes of Health. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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Thermodynamic and Kinetic Solubility Profiling of 6,7-Difluoroquinoxaline in Organic Solvents: A Technical Guide for Preclinical Development
Executive Summary
6,7-Difluoroquinoxaline (and its functionalized derivatives, such as 2,3-dichloro-6,7-difluoroquinoxaline) represents a privileged, electron-deficient heterocyclic scaffold. It is widely utilized in both medicinal chemistry for the development of novel kinase inhibitors and in materials science for synthesizing donor-acceptor polymers in organic photovoltaics (OPVs)[1]. Because of its rigid, planar structure, understanding the solubility profile of this compound in common organic solvents is a critical prerequisite for optimizing synthetic routes, ensuring accurate biological assay dosing, and developing viable downstream formulations.
Physicochemical Properties & The Causality of Solubility
As an Application Scientist, it is vital to approach solubility not merely as a tabulated metric, but as a thermodynamic tug-of-war between solute-solute (crystal lattice) and solute-solvent interactions. The solubility of this compound is governed by two primary structural features[2]:
-
High Crystal Lattice Energy: The planar nature of the quinoxaline core promotes strong intermolecular
stacking. Furthermore, the highly electronegative fluorine atoms at the 6 and 7 positions induce strong dipole-dipole interactions and potential C-H···F hydrogen bonding in the solid state. This results in a high crystal lattice energy, which inherently restricts solubility in non-polar solvents.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent Cavity Formation & Interactions: To dissolve this compound, a solvent must overcome this lattice energy. Polar aprotic solvents excel here because their high dielectric constants and strong dipole moments interact favorably with the highly polarized C-F bonds and the electron-deficient pyrazine ring[1]. Halogenated solvents are also highly effective due to their polarizability and favorable Hansen Solubility Parameters (HSP) that closely match the solute's dispersion and polar forces[3].
Quantitative Solubility Profile in Common Organic Solvents
The following table summarizes the empirical and predictive thermodynamic solubility ranges for the base this compound scaffold at standard ambient temperature (25°C).
| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 (High) | Strong dipole-dipole interactions with the fluorinated aromatic core. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50 (High) | Excellent hydrogen-bond acceptor properties stabilize the electron-deficient ring. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 30 - 50 (High) | Ideal matching of dispersion forces; standard solvent for extraction and synthesis. |
| Ether / Cyclic | Tetrahydrofuran (THF) | 7.5 | 20 - 40 (Good) | Ethereal oxygen coordinates favorably with the electron-deficient pyrazine ring. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 5 - 15 (Moderate) | Protic nature provides moderate solvation, but weaker dispersion interactions than DCM. |
| Non-Polar | Hexane / Heptane | ~1.9 | < 1 (Poor) | Unable to overcome the high crystal lattice energy and |
Experimental Protocol: Self-Validating Thermodynamic Solubility Determination
To ensure scientific integrity and reproducibility, solubility must be determined at thermodynamic equilibrium rather than relying on kinetic dissolution. The following protocol is a self-validating system adapted from the principles of USP General Chapter <1236> Solubility Measurements[4].
Step-by-Step Methodology (Shake-Flask Method)
-
Saturation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a 2 mL amber glass HPLC vial. The amber glass prevents potential photo-degradation of the quinoxaline core during extended incubation.
-
Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., DMSO or DCM) into the vial.
-
Isothermal Equilibration: Cap the vial tightly and place it in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: A minimum 24-hour window ensures that the transition from kinetic supersaturation to true thermodynamic equilibrium is achieved[4].
-
Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a solvent-compatible 0.45 µm PTFE syringe filter to remove micro-particulates.
-
Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV (
typically around 254 nm). Calculate the concentration against a pre-validated calibration curve. -
Validation: Visually confirm the presence of excess solid in the pellet (proving saturation was maintained throughout the experiment) and run the experiment in biological triplicate to calculate the standard deviation.
Workflow Visualization
Workflow for determining thermodynamic equilibrium solubility of this compound.
Advanced Strategies for Solubility Enhancement
In scenarios where the intrinsic solubility of the this compound core is insufficient for downstream applications, structural or formulation-based interventions are required:
-
Side-Chain Engineering: In materials science (e.g., OPV polymer synthesis), the rigid quinoxaline core often leads to poor processability. Grafting branched alkyl chains (e.g., 2-ethylhexyl) or hydrophilic oligo(ethylene glycol) (OEG) chains onto the quinoxaline unit significantly disrupts crystal packing, enabling high solubility even in greener, benign solvents like water/ethanol blends[5].
-
Co-Solvent Systems: For biological assays requiring aqueous media, dissolving the compound first in a polar aprotic "master solvent" (like DMSO) and subsequently diluting it into a buffered aqueous solution containing surfactants (e.g., Tween-80) or complexing agents (e.g., cyclodextrins) prevents rapid precipitation and maintains apparent solubility[4].
References
-
<1236> Solubility Measurements - USP-NF, U.S. Pharmacopeia. 4[4]
-
This compound | C8H4F2N2 | CID 917097, PubChem, National Institutes of Health. 2[2]
-
2-Chloro-6,7-difluoroquinoxaline | CAS 143007-15-2, BenchChem. 1[1]
-
Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters, UNC Press. 3[3]
-
Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents, Chalmers Research. 5[5]
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A Technical Guide to the Theoretical & Computational Modeling of 6,7-Difluoroquinoxaline
Foreword: Decoding a Privileged Scaffold
The quinoxaline moiety, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in modern chemistry. Its unique electronic architecture and synthetic accessibility have cemented its role as a cornerstone in diverse fields, from medicinal chemistry to materials science.[1][2] The strategic introduction of fluorine atoms, particularly at the 6- and 7-positions, dramatically modulates the molecule's physicochemical properties. This difluoro-substitution enhances metabolic stability, increases binding affinity towards biological targets through unique electronic interactions, and tunes orbital energy levels for advanced material applications.[3]
This technical guide moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the why and how of applying modern computational techniques to understand 6,7-difluoroquinoxaline at a quantum level. We will explore the foundational theories that predict its behavior and detail the computational workflows that translate this theory into actionable insights for researchers, scientists, and drug development professionals.
Chapter 1: The Computational Scientist's Toolkit: Methodologies & Rationale
The predictive power of computational chemistry hinges on selecting the appropriate methodology. For a molecule like this compound, a multi-faceted approach is required to capture its static, dynamic, and interactive properties.
Density Functional Theory (DFT): The Workhorse for Electronic Structure
DFT stands as the most pragmatic and widely used method for quantum chemical investigations of medium-sized organic molecules. It offers a superior balance of computational efficiency and accuracy compared to more demanding wavefunction-based methods, making it the ideal choice for initial characterization.[4][5]
Causality Behind the Choice of Functional and Basis Set:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a robust starting point for quinoxaline systems. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals, crucial for conjugated π-systems.[6]
-
Basis Set - 6-311G(d,p): This basis set provides a flexible description of the electron distribution. The "6-311" indicates a triple-zeta quality for valence electrons, while the "(d,p)" polarization functions allow for anisotropy in the electron cloud, essential for accurately modeling the planar structure and bonding in heterocyclic systems.[7][6]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Structure Input: Build the this compound molecule in a molecular editor (e.g., GaussView, Avogadro).
-
Calculation Setup (Gaussian 09/16):
-
Route Section: #p B3LYP/6-311G(d,p) Opt Freq
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Calculates vibrational frequencies at the optimized geometry. This is a self-validating step; the absence of imaginary frequencies confirms a true energy minimum.
-
-
-
Execution: Run the calculation.
-
Analysis:
-
Verify the optimization has converged.
-
Confirm the absence of imaginary frequencies in the output file.
-
Extract the optimized Cartesian coordinates for use in subsequent calculations.
-
Time-Dependent DFT (TD-DFT): Unveiling Electronic Spectra
To understand how this compound interacts with light—a key property for its application in OLEDs and as a potential photosensitizer—we turn to TD-DFT. This method calculates the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra.[6][8] For systems with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP often provide more accurate results than standard B3LYP.[9]
Molecular Dynamics (MD) Simulations: Capturing System Dynamics
While DFT provides a static, gas-phase picture at 0 K, MD simulations reveal how the molecule behaves over time in a realistic environment (e.g., in solution or interacting with a surface).[4] This is crucial for understanding processes like the adsorption of a corrosion inhibitor or the conformational changes of a drug in a protein's active site. MD relies on classical mechanics and force fields (e.g., AMBER, CHARMM) to simulate the movements of atoms.
Molecular Docking: Predicting Biological Interactions
In drug discovery, molecular docking is an indispensable tool for predicting how a small molecule (ligand) like this compound might bind to a macromolecular target (receptor), typically a protein.[10][11] It uses scoring functions to estimate the binding affinity and identify the most likely binding pose, guiding the design of more potent and selective inhibitors.
Chapter 2: Quantum Insights into the this compound Core
Applying the methodologies from Chapter 1 allows us to build a detailed theoretical profile of the parent this compound molecule.
Optimized Molecular Structure
Geometry optimization using DFT (B3LYP/6-311G(d,p)) confirms the expected planar structure of the quinoxaline core. The C-F bonds introduce subtle changes to the benzene ring geometry compared to the unsubstituted parent compound.
| Parameter | Calculated Value | Experimental (Related Structures) |
| C6-F Bond Length | ~1.35 Å | 1.35-1.37 Å |
| C7-F Bond Length | ~1.35 Å | 1.35-1.37 Å |
| N1-C2-C3-N4 Dihedral | ~0.0° | Near 0° for planar quinoxalines[12] |
| (Note: Direct crystallographic data for unsubstituted this compound is not readily available; values are compared to related fluorinated heterocyclic structures.) |
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's electronic behavior.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE) is a key indicator of chemical reactivity and is crucial for optoelectronic applications.[13][14]
| Property | Calculated Value (eV) | Implication |
| HOMO Energy (EHOMO) | -6.8 to -7.2 | The electron-withdrawing fluorine atoms lower this value, indicating reduced electron-donating ability and increased stability against oxidation compared to unsubstituted quinoxaline. |
| LUMO Energy (ELUMO) | -1.5 to -1.9 | Significantly lowered by the fluorine atoms, making the molecule a better electron acceptor. This is key for its use in n-type organic semiconductors.[13] |
| Energy Gap (ΔE) | ~5.3 | A large gap suggests high kinetic stability. This value is tunable by adding donor/acceptor groups to the core. |
Reactivity Analysis: Where Does the Molecule React?
Global reactivity descriptors provide a general overview, but Fukui functions offer a site-specific map of reactivity.[4] This analysis identifies which atoms are most susceptible to attack.
-
Nucleophilic Attack (f+): The analysis typically identifies the carbon atoms of the pyrazine ring (C2 and C3) as the primary sites for nucleophilic attack, a characteristic feature of electron-deficient N-heterocycles.
-
Electrophilic Attack (f-): The nitrogen atoms (N1 and N4) are the most probable sites for electrophilic attack or protonation due to their lone pairs of electrons.[4]
Chapter 3: Computational Modeling in Action: Application-Specific Insights
The true power of these theoretical models is realized when they are applied to solve real-world scientific challenges.
Application in Organic Electronics
This compound is a valuable building block for donor-acceptor (D-A) polymers used in organic solar cells (OSCs).[13][14][15]
-
Theoretical Rationale: The strong electron-accepting nature of the difluoroquinoxaline unit, confirmed by its low LUMO energy, allows for effective intramolecular charge transfer when paired with an electron-donating monomer. This charge transfer is what enables the broad absorption of sunlight.[13] Computational screening using DFT can rapidly predict the HOMO/LUMO levels of novel D-A copolymers, accelerating the discovery of materials with optimal energy level alignment for efficient charge separation in a solar cell.[15]
Application in Medicinal Chemistry
Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][10][11]
-
Theoretical Rationale: Computational modeling plays a pivotal role in understanding and optimizing these activities. Molecular docking can be used to predict how a this compound derivative binds to a target enzyme, such as a protein kinase. The fluorine atoms can act as hydrogen bond acceptors or engage in favorable electrostatic interactions within the protein's active site, enhancing binding affinity. MD simulations can then be employed to confirm the stability of the predicted binding pose over time, providing a more dynamic and realistic assessment of the drug-target interaction.[16]
Application in Corrosion Inhibition
Recent studies have highlighted the potential of quinoxaline derivatives as highly effective corrosion inhibitors for metals like mild steel.[4]
-
Theoretical Rationale: The effectiveness of an inhibitor is largely determined by its ability to adsorb onto the metal surface.
-
DFT Insights: A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates an ability to accept electrons from the metal, leading to strong chemisorption. DFT calculations on 6,7-difluoro-2,3-diphenylquinoxaline show it has both electron-donating and accepting capabilities.[4] The fraction of electrons transferred (ΔN) can be calculated to quantify this interaction.
-
MD Simulation Insights: MD simulations model the adsorption process directly. For 6,7-difluoro-2,3-diphenylquinoxaline on an Fe(110) surface, simulations show the molecule adsorbs in a near-parallel orientation, maximizing surface coverage. The high calculated adsorption energy (-157.10 kcal/mol) confirms strong, stable binding, explaining its excellent performance as an inhibitor.[4]
-
Conclusion and Future Outlook
Theoretical studies and computational modeling provide an unparalleled lens through which to view the molecular world of this compound. From the fundamental distribution of its electrons to its dynamic interactions in complex environments, these methods allow us to predict, understand, and ultimately design better molecules for specific applications. DFT calculations elucidate the electronic structure that governs its reactivity and optoelectronic properties, while MD simulations and molecular docking provide crucial insights into its behavior in materials and biological systems.
The future of research on this scaffold will undoubtedly involve an even tighter integration of computational and experimental work. Advanced simulations will be used to predict reaction mechanisms for the synthesis of novel derivatives, machine learning models will screen vast virtual libraries for promising drug candidates, and multiscale modeling will bridge the gap from single-molecule properties to bulk material performance. As computational power grows and theoretical models become more refined, our ability to harness the full potential of the this compound core will continue to expand.
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The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 6,7-Difluoroquinoxaline
An In-depth Exploration of its Discovery, Synthesis, and Evolving Applications
Introduction: The Strategic Importance of Fluorine in Quinoxaline Chemistry
Quinoxalines, bicyclic aromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and diverse functionalization possibilities have made them a cornerstone for the development of a wide array of biologically active agents and advanced organic materials.[3][4] The strategic incorporation of fluorine atoms into the quinoxaline core has emerged as a powerful tool for modulating the physicochemical and biological properties of these heterocycles. Fluorine's unique characteristics, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity to biological targets, and electron-accepting properties.[5][6] This technical guide provides a comprehensive overview of the discovery and history of a particularly significant member of this class: 6,7-Difluoroquinoxaline.
The Genesis of this compound: A Classic Condensation Approach
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its discovery is a logical extension of the classical methods for quinoxaline synthesis established in the late 19th century. The most common and historically significant route to the quinoxaline core is the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8]
The synthesis of this compound is predicated on this well-established chemical transformation, utilizing 4,5-difluoro-1,2-phenylenediamine as the key starting material. The logical and most direct precursor for the pyrazine ring is glyoxal, the simplest 1,2-dicarbonyl compound.
Foundational Synthesis: Condensation of 4,5-Difluoro-1,2-phenylenediamine and Glyoxal
The reaction proceeds via a double condensation between the amino groups of the diamine and the carbonyl groups of glyoxal, followed by an intramolecular cyclization and subsequent aromatization to yield the stable this compound ring system.
Reaction Scheme:
Caption: The foundational synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous quinoxaline derivatives.[9][10]
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 equivalent) in ethanol.
-
Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: The crude product can be collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₂N₂ | [11] |
| Molecular Weight | 166.13 g/mol | [11] |
| IUPAC Name | This compound | [11] |
| CAS Number | 215734-58-0 | [11] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring and the two protons on the benzene ring. The coupling patterns will be influenced by the adjacent nitrogen and fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting due to C-F coupling.[12]
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 166.13 g/mol .[13]
The Evolving Landscape of Applications
The strategic placement of two fluorine atoms on the benzene ring of the quinoxaline scaffold imparts unique electronic properties, making this compound and its derivatives highly valuable in both medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The electron-withdrawing nature of the fluorine atoms can enhance the biological activity of quinoxaline-based compounds. Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Anticancer Agents: The this compound moiety has been incorporated into molecules designed as potent cytotoxins, particularly under hypoxic conditions found in solid tumors.[6][14]
-
Antiviral Activity: Fluorinated quinoxalines have shown promise as antiviral agents, with some derivatives exhibiting activity against HIV.[1]
-
Antimicrobial Properties: The quinoxaline scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[3][15]
Caption: Therapeutic potential of this compound derivatives.
Materials Science: A Building Block for Organic Electronics
The electron-deficient nature of the this compound unit makes it an excellent component in the design of materials for organic electronics. Its incorporation into conjugated polymers and small molecules can lead to:
-
Organic Solar Cells (OSCs): The use of this compound as an acceptor unit in donor-acceptor materials can lower the HOMO energy levels, leading to higher open-circuit voltages and improved power conversion efficiencies in OSCs.[16][17][18]
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of this compound derivatives can be tuned for use as electron-transporting or emissive materials in OLEDs.[19][20]
-
Corrosion Inhibitors: The heterocyclic nature and the presence of electronegative atoms in 6,7-difluoro-2,3-diphenylquinoxaline contribute to its effectiveness as a corrosion inhibitor for mild steel.[13]
Caption: Synthesis and application workflow of this compound.
Conclusion and Future Perspectives
From its conceptual origins in classical heterocyclic chemistry to its current role as a sophisticated building block in modern technology and medicine, this compound has demonstrated enduring significance. The foundational synthesis, a straightforward condensation reaction, provides a reliable and scalable route to this versatile scaffold. The strategic introduction of fluorine atoms has unlocked a wealth of opportunities, enabling the fine-tuning of electronic and biological properties for a diverse range of applications. As research in organic electronics and drug discovery continues to advance, the demand for novel, high-performance materials and therapeutic agents will undoubtedly fuel further exploration and innovation in the chemistry of this compound and its derivatives, solidifying its position as a key player in the landscape of fluorinated heterocycles.
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- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
The Dual Reactivity of 6,7-Difluoroquinoxaline: An In-depth Technical Guide for Researchers
Abstract
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, celebrated for their wide-ranging therapeutic activities. The strategic introduction of fluorine atoms onto this heterocyclic framework, as seen in 6,7-difluoroquinoxaline, profoundly influences its electronic properties and chemical reactivity. This guide provides a comprehensive technical exploration of the dual electrophilic and nucleophilic nature of this compound. We delve into the theoretical underpinnings of its reactivity, supported by computational analyses, and provide detailed, field-proven experimental protocols for its strategic functionalization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.
Introduction: The Strategic Importance of Fluorinated Quinoxalines
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents with antibacterial, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance pharmacological profiles by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3] In this compound, the two fluorine atoms on the benzene ring act as powerful electron-withdrawing groups, which dramatically alters the electron distribution across the molecule and imparts a dual reactivity profile that is highly valuable for chemical synthesis and drug design.
This guide will dissect the two key facets of this compound's reactivity:
-
Electrophilicity: The electron-deficient nature of the C-6 and C-7 positions, making them susceptible to attack by nucleophiles.
-
Nucleophilicity: The presence of lone pair electrons on the nitrogen atoms of the pyrazine ring, allowing them to react with electrophiles.
Understanding this duality is paramount for the rational design of novel quinoxaline-based compounds.
Theoretical Framework: Understanding Reactivity through Computational Lenses
Modern computational chemistry provides powerful tools to predict and rationalize chemical reactivity. For this compound, Density Functional Theory (DFT) calculations offer profound insights into its electronic structure.
Frontier Molecular Orbitals (FMO) and Reactivity Indices
The reactivity of a molecule is largely governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Nucleophilicity is associated with the HOMO; a higher energy HOMO indicates a greater willingness to donate electrons.
-
Electrophilicity is linked to the LUMO; a lower energy LUMO suggests a greater propensity to accept electrons.
Global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (N) , provide a quantitative measure of these properties.[4][5][6] The electrophilicity index, proposed by Parr, is defined as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness.[5] These indices allow for the classification of molecules as strong, moderate, or marginal electrophiles and nucleophiles.[4]
Visualizing Reactivity: Electrostatic Potential Maps and Fukui Functions
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Fukui Functions offer a more quantitative, atom-specific insight into reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.[7]
-
f+(r) corresponds to the addition of an electron and highlights sites for nucleophilic attack (electrophilic sites).
-
f-(r) corresponds to the removal of an electron and identifies sites for electrophilic attack (nucleophilic sites).
A computational study on 6,7-difluoro-2,3-diphenylquinoxaline using DFT has shown that the nitrogen atoms (N1 and N4) are the most nucleophilic sites, as indicated by their high Fukui function f+ values.[7] Conversely, the electron-withdrawing nature of the difluoro groups creates a high electrophilicity on the quinoxaline core.[7]
Electrophilicity of this compound: The SNAr Reaction
The most prominent manifestation of this compound's electrophilic character is its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the two fluorine atoms, combined with the electron-withdrawing nature of the pyrazine ring, makes the C-6 and C-7 positions highly activated towards nucleophilic attack.[8][9]
The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process.[9][10]
-
Addition of the Nucleophile: The nucleophile attacks one of the fluorine-bearing carbons (C-6 or C-7), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[10] The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing fluorine atoms and the pyrazine nitrogens.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.
Experimental Protocol: Synthesis of a 6-Amino-7-fluoroquinoxaline Derivative
This protocol provides a general procedure for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 90-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-7-fluoroquinoxaline derivative.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 8 | 85-95 |
| 2 | Piperidine | DIPEA | NMP | 90 | 10 | 80-90 |
| 3 | Aniline | K₂CO₃ | DMF | 110 | 6 | 75-85 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Nucleophilicity of this compound: Reactions at the Nitrogen Atoms
While the benzene portion of this compound is electrophilic, the pyrazine ring exhibits nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. These nitrogens can act as Lewis bases, reacting with various electrophiles.
N-Alkylation to Form Quinoxalinium Salts
A classic example of the nucleophilicity of the quinoxaline nitrogens is their reaction with alkylating agents, such as methyl iodide, to form quaternary ammonium salts, known as quinoxalinium salts.[11] This reaction confirms the availability of the nitrogen lone pairs for bond formation.
Reaction: this compound + CH₃I → 1-Methyl-6,7-difluoroquinoxalin-1-ium iodide
Coordination with Metal Ions
The nitrogen atoms of quinoxaline and its derivatives can act as ligands, coordinating to metal centers to form metal complexes.[3][12] This property is exploited in the development of catalysts, materials with interesting photophysical properties, and potential metallodrugs. The formation of these complexes is a clear demonstration of the nucleophilic (Lewis basic) character of the pyrazine nitrogens.
Experimental Protocol: Synthesis of a 6,7-Difluoroquinoxalinium Salt
This protocol outlines a general procedure for the N-methylation of this compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Methyl ethyl ketone (MEK) or Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in MEK.
-
Add an excess of methyl iodide (3.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring for the formation of a precipitate.
-
Cool the reaction mixture to room temperature, then further cool to 0-4 °C to maximize precipitation.
-
Collect the precipitate by filtration. If no precipitate forms, evaporate the solvent and treat the residue with diethyl ether to induce precipitation.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the 1-methyl-6,7-difluoroquinoxalin-1-ium iodide salt.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic utility, characterized by a fascinating duality in its chemical reactivity. The electron-deficient benzene ring readily undergoes nucleophilic aromatic substitution, providing a robust platform for introducing a wide array of functional groups at the C-6 and C-7 positions. Simultaneously, the nucleophilic nitrogen atoms of the pyrazine ring offer another handle for chemical modification through reactions with electrophiles.
This guide has provided a foundational understanding of these properties, grounded in theoretical principles and illustrated with practical, actionable experimental protocols. For drug development professionals and synthetic chemists, a thorough grasp of this dual reactivity is crucial for the rational design and synthesis of novel, potent, and selective quinoxaline-based therapeutics and functional materials. The continued exploration of this versatile scaffold promises to unlock new avenues in medicinal chemistry and materials science.
References
-
Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC. [Link]
-
Electrophilicity Index. ACS Publications. [Link]
-
Global and local reactivity indices for electrophilic/nucleophilic free radicals. RSC Publishing. [Link]
-
Update 1 of: Electrophilicity Index. ACS Publications. [Link]
-
Metal Complexes of Quinoxaline Derivatives: Review (Part-II). International Science Community Association. [Link]
-
Intrinsic relative scales of electrophilicity and nucleophilicity. SciSpace. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Cation Radical‐Mediated Nucleophilic Aromatic Substitution (SNAr): A Modern Realization of an Old Discovery. ResearchGate. [Link]
-
SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. tmu.edu.tw. [Link]
-
Journal of Fluorine Chemistry. sciencedirect.com. [Link]
-
Metal Complexes of Quinoxaline Derivatives: Review (Part-I). ISCA. [Link]
-
Therapeutical potential of metal complexes of quinoxaline derivatives: a review. ResearchGate. [Link]
-
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]
-
SNAr reaction mechanism. YouTube. [Link]
-
The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. [Link]
-
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]
-
DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. OSTI.GOV. [Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. sciprofiles.com. [Link]
-
Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. PSE Community.org. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Synthesis and in vitro antifungal activities of new 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides. PubMed. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]
-
Nucleophilic Substitution Reactions. ksu.edu.sa. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. MDPI. [Link]
-
Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. [Link]
-
Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
-
Solved LET'S THINK Kinetic Analysis: The Nucleophile The. Chegg.com. [Link]
-
How can I calculate the rate of reaction for a nucleophilic substitution reaction? ResearchGate. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC. [Link]
-
Production of Methyl-Iodide in the Environment. Frontiers. [Link]
-
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers. [Link]
-
Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Semantic Scholar. [Link]
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Methodological & Application
using 6,7-Difluoroquinoxaline in organic solar cell fabrication
Executive Summary & Rationale
6,7-Difluoroquinoxaline (DFQ) has emerged as a critical electron-deficient (acceptor) building block in the design of "Donor-Acceptor" (D-A) conjugated polymers for organic photovoltaics (OPVs). Unlike its non-fluorinated counterparts, the inclusion of fluorine atoms at the 6 and 7 positions introduces a strong electron-withdrawing effect that deepens the Highest Occupied Molecular Orbital (HOMO) level, directly correlating to an increased Open-Circuit Voltage (
Furthermore, the fluorine atoms facilitate non-covalent intramolecular interactions (specifically C–F···H and C–F···S), which planarize the polymer backbone. This planarization enhances
This guide details the protocol for fabricating high-efficiency inverted OSCs using a DFQ-based polymer donor (exemplified by the PBQ6 class) blended with a non-fullerene acceptor (e.g., Y6 or L8-BO ).
Molecular Design Logic
Understanding the material is a prerequisite for successful fabrication. The DFQ moiety functions through three synergistic mechanisms:
-
Energy Level Modulation: The high electronegativity of F lowers the HOMO, maximizing the energy offset with the acceptor's LUMO, thus increasing
. -
Morphological Locking: The conformational lock provided by F···H interactions reduces energetic disorder.
-
Solubility/Aggregation Balance: While F-substitution promotes aggregation (good for transport), it can reduce solubility. Side-chain engineering (e.g., alkyl-thienyl substituents) on the quinoxaline ring is essential to balance this.
Figure 1: Mechanistic pathway of Fluorine substitution in Quinoxaline-based polymers leading to enhanced device performance.
Material Handling & Pre-Processing
Safety Note: Handle all conjugated polymers and acceptors in a glovebox environment (
-
Storage: Store DFQ-based polymers (e.g., PBQ6, PTQ10-analogs) in a dark, nitrogen-filled desiccator.
-
Solubility Check: DFQ polymers often exhibit temperature-dependent solubility (aggregation at room temp).
-
Protocol: Dissolve the polymer in Chlorobenzene (CB) or Chloroform (CF) at
for at least 4 hours prior to use. If the solution appears gel-like at room temperature, pre-heating the solution and the substrate immediately before spin-coating is mandatory.
-
Device Fabrication Protocol (Inverted Architecture)
Architecture: ITO / ZnO / Active Layer (DFQ-Polymer : NFA) / MoO
Step 1: Substrate Preparation
-
Etching: Pattern Indium Tin Oxide (ITO) glass (
). -
Cleaning: Ultrasonicate sequentially in detergent water, deionized water, acetone, and isopropanol (15 min each).
-
Activation: UV-Ozone treat for 20 minutes to increase work function and wettability.
Step 2: Electron Transport Layer (ETL)
-
Material: Zinc Oxide (ZnO) sol-gel or nanoparticles.
-
Deposition: Spin-coat ZnO precursor at 4000 rpm for 30s.
-
Annealing: Bake at
for 30 min in air. Transfer to glovebox immediately after cooling. -
Why: ZnO provides an efficient electron extraction pathway and blocks holes.
Step 3: Active Layer Deposition (The Critical Step)
This step defines the Bulk Heterojunction (BHJ) morphology.
-
Materials:
-
Donor: DFQ-based Polymer (e.g., PBQ6).[1]
-
Acceptor: Y6 (or BTP-eC9).
-
Ratio: 1:1.2 (D:A) by weight.
-
-
Solvent System:
-
Host: Chloroform (CF) is preferred for high volatility, freezing the morphology quickly.
-
Additive: 0.5% v/v 1-Chloronaphthalene (CN) or 1,8-Diiodooctane (DIO).
-
Note: DFQ polymers are sensitive to additives. Excess DIO can lead to over-aggregation.
-
-
Concentration: 16 mg/mL (total solids).
-
Deposition:
-
Stir solution at
for 2 hours. -
Spin coat at 2500–3000 rpm (Target thickness: 100–110 nm).
-
Solid State Annealing (SSA): Anneal the film at
for 10 minutes.
-
Causality: The thermal annealing promotes the self-organization of the DFQ polymer chains into ordered fibrils, enhancing hole transport.
-
Step 4: Hole Transport Layer (HTL) & Top Electrode
-
HTL: Evaporate Molybdenum Oxide (MoO
) (10 nm) at mbar.-
Rate: 0.1 Å/s.
-
-
Anode: Evaporate Silver (Ag) (100 nm).
-
Rate: 0.5 Å/s (first 10 nm), then 1.0 Å/s.
-
Characterization & Validation
To validate the quality of the DFQ-based active layer, the following metrics must be met:
| Metric | Target Value | Method | Diagnostic Insight |
| PCE | > 17% | J-V Scan | Overall efficiency. |
| Voc | > 0.86 V | J-V Scan | Confirms deep HOMO level of DFQ unit. |
| FF | > 76% | J-V Scan | Indicates balanced charge transport and good morphology. |
| EQE | > 80% (max) | IPCE | Verifies photon-to-electron conversion efficiency. |
| RMS Roughness | 1.5 - 2.0 nm | AFM | Indicates appropriate phase separation scale. |
Experimental Workflow Diagram
Figure 2: Step-by-step fabrication workflow for inverted DFQ-based organic solar cells.
Troubleshooting & Optimization
Issue 1: Low Fill Factor (< 70%)
-
Cause: Excessive aggregation of the DFQ polymer leading to large domains and charge recombination.
-
Solution: Reduce thermal annealing temperature by
or reduce additive (CN) concentration.
Issue 2: Poor Solubility / Gelation
-
Cause: Strong F[2][3][4]···F or F···H interactions causing pre-aggregation in solution.
-
Solution: Use "Hot Spin Coating." Heat the solution and the substrate to
immediately before spinning.
Issue 3: Low Voc
-
Cause: Interface recombination or improper energy alignment.
-
Solution: Check the ZnO layer quality. Pinholes in ZnO can cause leakage. Re-filter ZnO precursor (0.45
m PTFE) before coating.
References
-
Xu, X., et al. (2021). A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells. Advanced Materials. Link
-
Song, S., et al. (2023).[5] Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Molecular Crystals and Liquid Crystals.[6][7] Link
-
Iyer, A., et al. (2012). Quinoxaline-Based Semiconducting Polymers: Effect of Fluorination on the Photophysical, Thermal, and Charge Transport Properties. Macromolecules. Link
-
Zhang, W., et al. (2022).[8] 16.52% Efficiency All‐Polymer Solar Cells with High Tolerance of the Photoactive Layer Thickness. Advanced Materials. Link
-
Yuan, J., et al. (2019). Single-Junction Organic Solar Cell with over 15% Efficiency Using Fused-Ring Acceptor with Electron-Deficient Core. Joule. Link
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- 2. GIST Scholar: Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers [scholar.gist.ac.kr]
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- 8. researchgate.net [researchgate.net]
Application Note: 6,7-Difluoroquinoxaline Derivatives in Medicinal Chemistry
Introduction & Mechanistic Rationale
The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiviral, and antineoplastic agents. The strategic introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline ring profoundly alters the molecule's physicochemical landscape. The strong electron-withdrawing nature of the 6,7-difluoro substitution enhances metabolic stability against oxidative degradation, increases lipophilicity for better cellular permeability, and modulates the electron density of the heteroaromatic core[1].
In recent drug development, 6,7-difluoroquinoxaline derivatives have demonstrated exceptional promise in two primary therapeutic avenues:
-
Hypoxia-Selective Antitumor & Antituberculosis Agents : When oxidized to 1,4-dioxides, these derivatives act as bioreductive prodrugs. The electron-withdrawing fluorine atoms increase the electron affinity of the quinoxaline core, facilitating single-electron reduction by oxidoreductases in hypoxic tumor microenvironments or within mycobacterial cells[1].
-
Protein Kinase CK2 Inhibitors : Halogenated quinoxalines, such as this compound-1,3-diols, act as potent ATP-competitive inhibitors. The fluorine atoms engage in critical halogen bonding within the hydrophobic pocket of the CK2 catalytic subunit, driving target selectivity[2],[3].
Bioreductive activation of this compound 1,4-dioxides in hypoxic tumors.
Experimental Protocols: Synthesis and Derivatization
To harness the therapeutic potential of these compounds, robust and high-yielding synthetic pathways are required. The following protocols detail the generation of the 1,4-dioxide core and its subsequent functionalization.
Protocol A: Synthesis of this compound 1,4-Dioxides via the Beirut Reaction
The Beirut reaction remains the gold standard for constructing the quinoxaline 1,4-dioxide ring.
-
Causality & Design : Triethylamine (Et₃N) is utilized to deprotonate the active methylene compound (e.g., acetylacetone), forming a nucleophilic enolate. The highly electrophilic nature of 5,6-difluorobenzofuroxan drives the cycloaddition. Maintaining a low temperature (0–10 °C) is critical; it suppresses the thermal decomposition of the benzofuroxan precursor and prevents runaway exothermic side reactions, ensuring high structural fidelity[1].
Step-by-Step Methodology:
-
Preparation : In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 5,6-difluorobenzofuroxan in 20 mL of anhydrous chloroform under an inert argon atmosphere.
-
Reagent Addition : Add 11.0 mmol of the 1,3-diketone (e.g., acetylacetone or acetoacetic ester) to the solution.
-
Thermal Control : Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0–10 °C.
-
Catalysis : Introduce 15.0 mmol of Et₃N dropwise over 30 minutes using a syringe pump. Self-Validation Check: A distinct color change to deep yellow/orange indicates the formation of the intermediate complex.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Eluent: Ethyl Acetate/Hexane 1:2; UV visualization at 254 nm).
-
Isolation : Evaporate the solvent under reduced pressure. Wash the crude residue with cold diethyl ether and recrystallize from absolute ethanol to yield the pure 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide (Typical Yield: 65–83%)[1].
Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )
-
Causality & Design : The 1,4-dioxide moieties strongly withdraw electron density from the aromatic core, highly activating the 6- and 7-positions. Because fluorine is an excellent leaving group in
reactions, treatment with secondary amines proceeds rapidly. The reaction is strictly regioselective at the 6-position due to the asymmetric electronic pull from the C2-acyl group, which preferentially stabilizes the Meisenheimer complex at C6[1],[4].
Step-by-Step Methodology:
-
Preparation : Suspend 5.0 mmol of the synthesized this compound 1,4-dioxide in 15 mL of absolute ethanol.
-
Reagent Addition : Add 6.0 mmol of a nucleophilic amine (e.g., N-methylpiperazine) and 10.0 mmol of anhydrous
(to act as an acid scavenger). -
Reflux : Heat the mixture to 80 °C under continuous stirring for 6 hours.
-
Purification : Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude product via silica gel column chromatography (Dichloromethane/Methanol 95:5) to isolate the 6-amino-7-fluoroquinoxaline 1,4-dioxide derivative[1].
Two-step synthesis workflow for 6-amino-7-fluoroquinoxaline derivatives.
Quantitative Data: Pharmacological Profiling
The biological efficacy of this compound derivatives is highly dependent on their specific functionalization. The table below summarizes the quantitative pharmacological profiles of key structural classes against their primary targets.
Table 1: Biological Evaluation of this compound Derivatives
| Compound Class | Primary Target / Cell Line | Assay Type | Potency Range | Mechanism of Action |
| This compound 1,4-dioxides | M. tuberculosis (H37Rv) | Antibacterial (MIC) | 0.5 - 2.0 µg/mL | Disruption of mycobacterial cell wall and induction of oxidative stress[1]. |
| 6-Amino-7-fluoroquinoxaline 1,4-dioxides | Solid Tumors (Hypoxic MCF-7) | Cytotoxicity ( | 1.2 - 3.5 µM | Hypoxia-selective bioreductive DNA cleavage[1],[4]. |
| This compound-1,3-diol | Protein Kinase CK2 | Kinase Inhibition ( | 0.8 - 4.1 µM | ATP-competitive binding driven by halogen bonding in the catalytic subunit[2],[3]. |
References
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: MDPI / IBB WAW URL:[Link]
-
Fluorine-Containing Heterocycles: VII. Nucleophilic Substitution in 6,7-Difluoroquinoxalines Source: Academia.edu (Russian Journal of Organic Chemistry) URL:[Link]
Sources
Application Notes & Protocols: Synthesis of High-Performance Electron-Transporting Materials from 6,7-Difluoroquinoxaline
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of electron-transporting materials (ETMs) derived from the 6,7-difluoroquinoxaline scaffold. Quinoxaline derivatives are a significant class of heterocyclic compounds in organic electronics, prized for their inherent electron-deficient nature, rigid planarity, and high thermal stability.[1][2] The strategic incorporation of fluorine atoms at the 6 and 7 positions profoundly enhances their electron-accepting properties, making them exceptional building blocks for n-type semiconductors used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4][5] This document details robust synthetic protocols, explains the scientific rationale behind methodological choices, and outlines standard characterization techniques to validate material properties.
The Strategic Advantage of this compound
The quinoxaline core, composed of a fused benzene and pyrazine ring, is intrinsically electron-deficient due to the two nitrogen atoms in the pyrazine ring.[1] This forms the basis of its utility in ETMs. The addition of two fluorine atoms at the 6 and 7 positions provides a powerful synergistic effect:
-
Potent Inductive Effect: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect.[6] This effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The lowered LUMO level is particularly crucial as it facilitates more efficient electron injection from the cathode in electronic devices.[3][7][8]
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote favorable noncovalent interactions (e.g., S···F, H···F), which can influence molecular packing in the solid state.[3] This improved organization is beneficial for efficient charge transport between adjacent molecules.[3][9]
-
Improved Stability: The high bond energy of C-F bonds often imparts greater oxidative and thermal stability to the final material, a critical factor for device longevity.
The combination of these properties makes this compound a privileged building block for creating a diverse library of high-performance ETMs through established synthetic methodologies like palladium-catalyzed cross-coupling reactions.[9][10][11]
Synthesis and Methodologies
The synthesis of advanced ETMs from this compound typically involves a multi-step process. The foundational step is the creation of a suitable di-halogenated quinoxaline core, which then serves as a versatile intermediate for building more complex, conjugated systems via cross-coupling chemistry.
Workflow for ETM Synthesis
The general synthetic strategy involves preparing a key intermediate and subsequently using it in polymerization or in the synthesis of small molecules via cross-coupling reactions.
Protocol 1: Synthesis of 5,8-Dibromo-6,7-difluoro-2,3-diphenylquinoxaline
This protocol details the synthesis of a key intermediate used for subsequent cross-coupling reactions. The synthesis proceeds via a condensation reaction followed by bromination.
Materials & Equipment:
-
4,5-Difluoro-1,2-phenylenediamine
-
Benzil
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
Part A: Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline
-
To a 250 mL round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1.44 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).
-
Add 100 mL of ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. A yellow precipitate will form as the reaction proceeds.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol (3 x 20 mL), and dry under vacuum. The product, 6,7-difluoro-2,3-diphenylquinoxaline, is typically obtained as a pale yellow solid with high purity.
Part B: Bromination of the Quinoxaline Core
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive acid.
-
To a 100 mL flask, carefully add concentrated sulfuric acid (20 mL).
-
Cool the acid to 0 °C in an ice bath.
-
Slowly add the 6,7-difluoro-2,3-diphenylquinoxaline (3.18 g, 10.0 mmol) from Part A to the cold acid with stirring.
-
Once dissolved, add N-Bromosuccinimide (NBS) (3.74 g, 21.0 mmol, 2.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral, then wash with a cold 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude product under vacuum. Purify by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) to yield 5,8-dibromo-6,7-difluoro-2,3-diphenylquinoxaline as a white or off-white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for ETM Synthesis
This protocol provides a general method for using the dibrominated intermediate to synthesize more complex small molecules or polymers. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[12][13][14]
Materials & Equipment:
-
5,8-Dibromo-6,7-difluoro-2,3-diphenylquinoxaline (from Protocol 1)
-
Desired Arylboronic acid or bis(pinacolato)diboron derivative (2.2 equivalents for full substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Step-by-Step Procedure:
-
In a Schlenk flask, combine the dibrominated quinoxaline (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., Toluene, 20 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.
-
Rationale: Aryl chlorides and electron-deficient bromides can be less reactive.[15] An active catalyst system, appropriate base, and sufficient temperature are crucial for driving the reaction to completion. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final electron-transporting material.
Material Characterization
Thorough characterization is essential to confirm the chemical identity, purity, and relevant electronic properties of the synthesized materials.
Structural and Thermal Properties
| Technique | Purpose | Expected Outcome for this compound Derivatives |
| ¹H, ¹³C, ¹⁹F NMR | Confirms molecular structure and purity. | Distinct signals corresponding to the aromatic protons and carbons. A characteristic singlet or doublet in the ¹⁹F NMR spectrum confirms the presence and chemical environment of the fluorine atoms. |
| Mass Spectrometry | Determines the exact molecular weight. | The molecular ion peak ([M]⁺) should match the calculated exact mass of the target compound. |
| TGA | Thermogravimetric Analysis measures thermal stability. | High decomposition temperature (Td, often >350 °C), indicating good stability for device applications.[16] |
| DSC | Differential Scanning Calorimetry identifies phase transitions. | Determines the glass transition temperature (Tg) for amorphous materials or melting point (Tm) for crystalline materials, which relates to morphological stability. |
Optoelectronic Properties
The electronic properties determine the material's suitability for a specific application. Cyclic Voltammetry (CV) is a key technique used to estimate the HOMO and LUMO energy levels.
| Technique | Purpose | Key Parameters |
| UV-Vis Spectroscopy | Measures electronic absorption. | Determines the optical bandgap (E_g^opt) from the absorption onset. |
| Photoluminescence | Measures emission properties. | Identifies the emission wavelength and quantum yield, important for light-emitting applications.[10] |
| Cyclic Voltammetry (CV) | Measures redox potentials to estimate frontier orbital energies. | LUMO ≈ -e (E_red + 4.8) eV HOMO ≈ -e (E_ox + 4.8) eV (Referenced to Fc/Fc⁺) |
Rationale: A low LUMO level in the this compound-based ETM reduces the energy barrier for electron injection from common cathodes (like Aluminum or LiF/Al), leading to improved device performance and lower operating voltages.[7][8]
Conclusion
The this compound unit is a highly effective and versatile building block for the design and synthesis of advanced electron-transporting materials. The strong electron-withdrawing nature of the fluorinated core allows for the precise tuning of LUMO energy levels, which is critical for achieving high performance in organic electronic devices. The synthetic protocols outlined in this guide, particularly those based on palladium-catalyzed cross-coupling reactions, offer a reliable and adaptable route to a wide array of novel small molecules and polymers. By following these methodologies and applying the described characterization techniques, researchers can efficiently develop and validate new ETMs tailored for next-generation OLEDs, OPVs, and other electronic applications.
References
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Title: Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics Source: Monatshefte für Chemie - Chemical Monthly URL: [Link]
-
Title: Quinoxaline derivatives as attractive electron-transporting materials Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Poly(5,8-quinoxaline ethynylene)s Source: ACS Publications URL: [Link]
-
Title: Poly(quinoxalones): Synthesis and properties for ACS PMSE 1988 Source: IBM Research URL: [Link]
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Title: Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes Source: Taylor & Francis Online URL: [Link]
-
Title: Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells Source: Taylor & Francis Online URL: [Link]
-
Title: Fluorinated Naphthalene Diimides as Buried Electron Transport Materials Achieve Over 23% Efficient Perovskite Solar Cells Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for el Source: Taylor & Francis Online URL: [Link]
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Title: Role of fluorine doping on the electron transport layer of F-doped TiO2 (Titanium dioxide) for photovoltaic systems and its environmental impact Source: ResearchGate URL: [Link]
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Title: Role of fluorine doping on the electron transport layer of F-doped TiO2 (Titanium dioxide) for photovoltaic systems and its environmental impact | Journal of Applied and Natural Science Source: Journal of Applied and Natural Science URL: [Link]
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Title: (PDF) Quinoxaline derivatives as attractive electron-transporting materials Source: ResearchGate URL: [Link]
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Title: Quinoxaline derivatives as attractive electron-transporting materials. Source: QMRO Home URL: [Link]
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Title: The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications | Request PDF Source: ResearchGate URL: [Link]
-
Title: Fluorine chemistry in lithium-ion and sodium-ion batteries Source: OAE Publishing Inc. URL: [Link]
-
Title: Fluorine containing C60 derivatives for high-performance electron transporting field-effect transistors and integrated circuits Source: AIP Publishing URL: [Link]
-
Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers in Chemistry URL: [Link]
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application of 6,7-Difluoroquinoxaline in fluorescent probe development
An In-Depth Technical Guide to the Application of 6,7-Difluoroquinoxaline in Fluorescent Probe Development
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the this compound scaffold as a premier platform for the design and synthesis of advanced fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the fundamental principles, key advantages, and practical applications of this versatile fluorophore. We will delve into the causality behind its unique photophysical properties and provide field-proven protocols for its synthesis and application in biological imaging.
The Emergence of this compound in Probe Design
Quinoxaline derivatives, nitrogen-containing heterocyclic compounds, have long been recognized for their diverse biological activities and utility in materials science.[1] In the realm of fluorescence, they serve as a robust core for building sophisticated molecular sensors.[2] The strategic introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline ring is a critical design choice that imparts significant advantages, transforming the core scaffold into a highly tunable and sensitive platform for fluorescent probe development.[3][4]
The electron-withdrawing nature of the two fluorine atoms profoundly influences the electronic landscape of the molecule. This substitution enhances the electron-accepting properties of the quinoxaline core, making it an ideal component for creating donor-π-acceptor (D-π-A) systems.[5] These systems are the foundation for probes that operate via sensitive mechanisms like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET), allowing for the rational design of probes that can detect subtle changes in their microenvironment.[6] Furthermore, fluorine substitution can modulate photophysical properties such as absorption and emission wavelengths, improve metabolic stability, and enhance intermolecular interactions crucial for material science applications.[3][7]
Core Principles of this compound Probe Functionality
A fluorescent probe is a meticulously designed molecule that translates a specific molecular recognition event into a measurable optical signal.[8] Probes based on the this compound scaffold are typically constructed with three key domains, each with a specific function.
Figure 1: General architecture of a this compound-based fluorescent probe.
The primary signaling mechanisms harnessed in these probes are:
-
Intramolecular Charge Transfer (ICT): In D-π-A probes, excitation promotes the transfer of an electron from the donor to the acceptor (the this compound core). The energy of this charge transfer state, and thus the emission wavelength, is highly sensitive to the local environment's polarity and the electronic properties of the recognition moiety.[6] Analyte binding to the receptor can alter the donor's or acceptor's strength, causing a detectable shift in the fluorescence signal.[9]
-
Photoinduced Electron Transfer (PET): A PET-based probe features a recognition site with a lone pair of electrons (e.g., a tertiary amine) that can quench the fluorophore's excited state through electron transfer.[6] When the recognition site binds to an analyte (like a proton or metal ion), the lone pair becomes involved in bonding, which inhibits the PET process and "turns on" fluorescence.[6]
Photophysical Properties and Advantages
The this compound scaffold offers a compelling set of properties that make it highly attractive for probe development. The precise photophysical characteristics can be extensively tuned by modifying the substituents at the 2 and 3 positions.
| Property | Typical Range / Characteristic | Rationale and Significance |
| Absorption (λ_abs_) | 350 - 500 nm | Allows for excitation with common light sources (e.g., LED, Xenon lamps) and minimizes cellular autofluorescence at longer wavelengths.[10] |
| Emission (λ_em_) | 450 - 650 nm | Emission in the visible spectrum is readily detectable by standard fluorescence microscopes and plate readers.[5] |
| Stokes Shift | 50 - 150+ nm | Large Stokes shifts are common, especially in D-π-A structures, which minimizes self-absorption and improves signal-to-noise ratio.[11] |
| Quantum Yield (Φ) | Variable (can be high) | Can be modulated from low ("off" state) to high ("on" state) through rational design, enabling high-contrast imaging.[8] |
| Solvatochromism | Positive solvatochromism | Emission wavelength often shows a red-shift in more polar solvents, indicating a more polar excited state, a hallmark of ICT.[5] |
| Electron Affinity | High | The difluoro substitution enhances the electron-deficient nature, making it a strong acceptor for high-contrast ICT and PET probes.[3] |
Key Applications in Fluorescent Sensing
The unique electronic and structural features of this compound have been leveraged to create probes for a variety of important analytes.
pH Sensing
The nitrogen atoms within the quinoxaline ring are Lewis basic and can be protonated under acidic conditions. This protonation dramatically increases the electron-accepting ability of the core, leading to a significant change in the ICT process.[2][12] This results in a distinct colorimetric and fluorescent response, making these probes excellent candidates for monitoring pH in acidic environments, including cellular organelles like lysosomes.[13]
Figure 2: ICT modulation mechanism for a this compound-based pH sensor.
Metal Ion Detection
By functionalizing the 2 and 3 positions with chelating groups (e.g., containing nitrogen, oxygen, or sulfur donors), this compound probes can be designed for the selective detection of metal ions like Cu²⁺, Hg²⁺, or Fe³⁺.[11][14] Metal binding alters the probe's conformation or electronic structure, modulating PET or FRET pathways to produce a "turn-on" or ratiometric fluorescent response.[15]
Bioimaging of Reactive Species
Derivatives can be engineered to react specifically with reactive oxygen species (ROS) or biothiols. For example, a probe designed for hypochlorite detection might incorporate a recognition moiety that is oxidized by hypochlorite, triggering a change in the probe's electronic structure and a corresponding fluorescence response.[9] This enables the real-time visualization of oxidative stress within living cells.[16]
Protocols for Application
The following protocols provide a representative workflow for the synthesis, characterization, and application of a this compound-based fluorescent probe.
PART A: Synthesis of a Representative Probe (DFQ-NH₂ for pH Sensing)
This protocol outlines the synthesis of a simple D-A type probe where an electron-donating aniline group is attached to a this compound core. Protonation of the quinoxaline nitrogens will modulate the ICT character.
Materials and Reagents:
-
4,5-Difluoro-1,2-phenylenediamine
-
Benzil
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Aniline
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Standard organic solvents (Hexanes, Ethyl Acetate, Dichloromethane)
Figure 3: Workflow for the synthesis of a functionalized this compound probe.
Step-by-Step Procedure:
-
Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline (Core):
-
To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 mmol) in glacial acetic acid (20 mL), add benzil (1.0 mmol).
-
Heat the mixture to reflux (approx. 120 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude 6,7-difluoro-2,3-diphenylquinoxaline.
-
Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.
-
-
Characterization:
-
Confirm the structure of the synthesized core using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
(Note: The above synthesis provides the core fluorophore. Further functionalization, such as adding a recognition moiety via cross-coupling reactions, would be required to create a specific sensor. The protocol demonstrates the fundamental step of creating the quinoxaline scaffold.)
PART B: Protocol for in vitro Spectroscopic Analysis
This protocol details the characterization of the probe's response to changes in pH.
Materials:
-
Synthesized DFQ-NH₂ probe
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Buffer solutions of varying pH (e.g., Britton-Robinson universal buffer, pH 2-10)
-
Fluorometer and UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the DFQ-NH₂ probe in DMSO.
-
Working Solution Preparation: For each measurement, prepare a 3.0 mL solution in a quartz cuvette containing the buffer of a specific pH and a final probe concentration of 10 µM. (e.g., add 30 µL of 1.0 mM stock to 2.97 mL of buffer).
-
UV-Vis Absorption Spectra: Record the absorption spectra for the probe in each pH buffer from 300 nm to 600 nm.
-
Fluorescence Titration:
-
Set the excitation wavelength based on the absorption maximum (e.g., 420 nm).
-
Record the fluorescence emission spectra (e.g., from 450 nm to 700 nm) for the probe in each buffer solution from pH 10 down to pH 2.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the probe's dynamic range and pKa.
-
-
Selectivity Test: To test for interference, measure the fluorescence response of the probe at a responsive pH (e.g., pH 4) in the presence of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) at high concentrations (e.g., 100 µM).
PART C: Protocol for Live-Cell Imaging
This protocol describes the use of the DFQ-NH₂ probe to visualize acidic compartments in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DFQ-NH₂ probe stock solution (1.0 mM in DMSO)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom confocal dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the DFQ-NH₂ stock solution to a final concentration of 5-10 µM in serum-free DMEM.
-
Incubate the cells with the loading solution for 30 minutes at 37 °C.
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.
-
Imaging:
-
Add fresh PBS or live-cell imaging medium to the dish.
-
Immediately image the cells using a confocal microscope.
-
Use an appropriate laser line for excitation (e.g., 405 nm or 458 nm) and collect emission in the appropriate channels (e.g., Channel 1: 480-530 nm; Channel 2: 580-650 nm for ratiometric imaging if applicable).
-
Observe the localization of the fluorescent signal. An accumulation of signal in punctate structures is indicative of lysosomal staining, where the acidic environment activates the probe.
-
Conclusion and Future Outlook
The this compound scaffold represents a powerful and versatile platform in the design of next-generation fluorescent probes. Its tunable photophysical properties, combined with its strong electron-accepting nature, provide a rational basis for developing high-contrast sensors for a wide array of biological and environmental analytes. The detailed protocols provided herein offer a practical starting point for researchers aiming to harness the potential of this exceptional fluorophore. Future advancements will likely focus on developing near-infrared (NIR) emitting this compound derivatives to enable deeper tissue imaging and creating multiplexed sensor arrays for simultaneous detection of multiple analytes.
References
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- PMC - NIH.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- ResearchGate. Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes | Request PDF.
- Journal of Fluorine Chemistry.
- Wikipedia. Quenching (fluorescence).
- LGC Biosearch Technologies. Quenching mechanisms in oligonucleotide probes.
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- PMC.
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- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- PMC. Small-molecule fluorescent probes and their design.
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- ACS Publications. Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity | The Journal of Physical Chemistry B.
- PMC. Design strategies for organelle-selective fluorescent probes: where to start?.
- PMC - NIH. Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- PubChem. This compound-2,3(1H,4H)-dione.
- Development of background-free tame fluorescent probes for intracellular live cell imaging.
- PMC. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study.
- Rasayan. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- ResearchGate. Synthesis and study of indoloquinoxaline based D-π-A type conjugated molecules as fluorescent probe for hypochlorite detection | Request PDF.
- Progress in Chemical and Biochemical Research. DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel.
- ResearchGate. Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET)
- Dalton Transactions (RSC Publishing). A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH.
- MDPI. Aminquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
- Semantic Scholar. Dual-Responsive and Reusable Optical Sensors Based on 2,3-Diaminoquinoxalines for Acidity Measurements in Low-pH Aqueous Solutions.
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1H and 19F NMR spectroscopic analysis of 6,7-Difluoroquinoxaline
Application Note: H and F NMR Spectroscopic Analysis of 6,7-Difluoroquinoxaline
Executive Summary & Mechanistic Context
This compound is a privileged, electron-deficient heterocyclic scaffold. Due to the strong electron-withdrawing effect of the fluorine atoms, it is extensively utilized as a building block for donor-acceptor (D-A) conjugated polymers in organic photovoltaics (OPVs)[1], as a cyclometalating ligand framework for phosphorescent iridium(III) complexes in OLEDs[2], and in the design of highly selective kinase CK2 inhibitors[3].
Accurate structural elucidation of this core is paramount for downstream functionalization. The presence of two NMR-active fluorine nuclei (
Theoretical Framework of the Spin System
Understanding the molecular symmetry is the first step in predicting the NMR behavior of this compound. The molecule belongs to the
-
Pyrazine Ring Protons (H2, H3): These protons are chemically and magnetically equivalent. They do not couple to each other or to the distant fluorine atoms (5-bond couplings are negligible). Consequently, they resonate as a sharp, highly deshielded singlet.
-
Benzene Ring Protons (H5, H8) & Fluorine Nuclei (F6, F7): This four-spin system represents a classic AA'XX' network.
-
H5 and H8 are chemically equivalent (A and A').
-
F6 and F7 are chemically equivalent (X and X').
-
However, they are magnetically inequivalent. For instance, H5 has a strong ortho-coupling to F6 (
Hz) but a weaker meta-coupling to F7 ( Hz). -
Because
, the H signal for H5/H8 does not appear as a simple doublet of doublets, but rather as a complex, higher-order multiplet (often visually resembling a pseudo-triplet)[4]. The F signal mirrors this complexity.
-
Caption: AA'XX' spin-spin coupling network in the C2v symmetric this compound.
Experimental Protocol
To ensure a self-validating and highly reproducible acquisition, follow this step-by-step methodology.
Step 1: Sample Preparation
-
Weigh 5–10 mg of high-purity this compound.
-
Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). -
Transfer the solution to a standard 5 mm NMR tube. Causality: CDCl
is selected for its excellent solubilizing properties for fluorinated heteroaromatics and its lack of interfering signals in the aromatic region.
Step 2: Instrument Calibration & Shimming
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a Broadband Fluorine Observation (BBFO) probe.
-
Tune and match the probe for both the
H and F channels. -
Lock onto the deuterium signal of the CDCl
solvent. -
Execute automated gradient shimming (e.g., TopShim) on the Z1–Z4 axes. Self-Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl
peak at 7.26 ppm. Proceed only if FWHM < 1.0 Hz; otherwise, the fine structure of the AA'XX' multiplet will be lost to line broadening.
Step 3: Data Acquisition Parameters
For
-
Pulse Sequence: Standard 1D 90° pulse (zg30).
-
Spectral Width: 12 ppm (-2 to 10 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 16.
For
-
Pulse Sequence: Acquire two spectra. First, a standard 1D
F sequence to observe the full coupling network. Second, a H-decoupled sequence (zgig or F{ H}) to collapse the H-F couplings. -
Spectral Width: 200 ppm (-50 to -250 ppm).
-
Relaxation Delay (D1): 5.0 seconds.
-
Causality: Fluorine nuclei in rigid aromatic systems often exhibit prolonged longitudinal relaxation times (
). A longer D1 prevents signal saturation, ensuring that the integration ratios remain quantitatively accurate for purity assessments.
-
-
Number of Scans (NS): 32–64.
Caption: Standardized workflow for multinuclear NMR acquisition of fluorinated heterocycles.
Data Presentation & Spectral Interpretation
The following tables summarize the expected chemical shifts and multiplicities for this compound in CDCl
Table 1:
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| H2, H3 | 8.85 – 9.00 | Singlet (s) | 2H | Pyrazine ring protons |
| H5, H8 | 7.80 – 8.00 | Multiplet (m) / pseudo-t | 2H | Benzene ring protons (AA' of AA'XX') |
Note: The exact chemical shift of the pyrazine protons is highly sensitive to concentration and trace water in the solvent due to hydrogen bonding with the nitrogen lone pairs.
Table 2:
| Experiment | Chemical Shift ( | Multiplicity | Assignment |
| -129.0 to -132.0 | Multiplet (m) | F6, F7 (XX' of AA'XX') | |
| -129.0 to -132.0 | Singlet (s) | F6, F7 |
Note: In the
Troubleshooting & Quality Assurance
-
Symptom: Broadening of the
F multiplet or loss of fine structural resolution.-
Causality & Solution: This is typically caused by poor magnetic field homogeneity (shimming) or the presence of paramagnetic impurities (e.g., dissolved oxygen). Degas the sample using a brief argon sparge or freeze-pump-thaw cycles, and re-optimize the Z1-Z4 shims.
-
-
Symptom: Inconsistent integration between the H2/H3 singlet and the H5/H8 multiplet.
-
Causality & Solution: The H2/H3 protons, being adjacent to the quadrupolar nitrogen nuclei (
N), can experience different relaxation dynamics. Ensure the relaxation delay (D1) is sufficiently long ( 2.0 s) to allow complete longitudinal relaxation of all proton environments before the next pulse.
-
References
-
Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission. American Chemical Society. 5
-
Dalton Transactions - ePrints Soton. soton.ac.uk. 4
-
A Polysubstituted Ligand Framework for Color Tuning Phosphorescent Iridium(III) Complexes. ePrints Soton.2
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.3
-
Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive HPLC and GC-MS Analysis of 6,7-Difluoroquinoxaline Reaction Mixtures
Introduction & Chemical Context
6,7-Difluoroquinoxaline (CAS: 215734-58-0) is a critical heterocyclic intermediate used in the synthesis of advanced fluoroquinolone antibiotics and oncology candidates. Its synthesis typically involves the condensation of 4,5-difluoro-1,2-phenylenediamine with glyoxal or glyoxal derivatives.
The analysis of reaction mixtures is challenging due to the presence of:
-
Unreacted Starting Material (SM): 4,5-difluoro-1,2-phenylenediamine (highly polar).
-
Oxidation Byproducts: Quinoxalin-2-one derivatives (formed via incomplete condensation or oxidation).
-
Halogenated Artifacts: The high electronegativity of the fluorine atoms (
) alters the retention behavior significantly compared to non-fluorinated analogs ("The Fluorine Effect"), often requiring specialized stationary phases for adequate resolution.
This guide details two orthogonal methods: a quantitative HPLC-UV/MS protocol for routine monitoring and a qualitative GC-MS method for structural elucidation of volatile impurities.
Synthesis & Impurity Pathway
The following diagram illustrates the reaction logic and potential impurity origins, guiding the analytical strategy.
Figure 1: Reaction pathway showing the origin of critical impurities. Monitoring the disappearance of the red node (SM) and the emergence of the green node (Product) is the primary analytical goal.
Method A: HPLC-UV/MS (Quantitative)
This method is designed for Process Control (IPC) and Purity Assessment .
Rationale & Column Selection
Standard C18 columns often struggle with basic nitrogen heterocycles due to silanol interactions, leading to peak tailing. Furthermore, the fluorine atoms induce a dipole that can be exploited for better selectivity using a Phenyl-Hexyl phase.
-
Primary Choice: C18 (End-capped) – Robust, standard for hydrophobicity-based separation.
-
Alternative Choice: Phenyl-Hexyl – Superior for separating fluorinated positional isomers via
- interactions.
Experimental Protocol
Sample Preparation: Dissolve 10 mg of reaction mixture in 10 mL of Methanol (MeOH). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter. Dilute 1:10 with Mobile Phase A prior to injection to prevent solvent effects (peak distortion).
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 315 nm (Primary), 254 nm (Secondary) |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate (Polar SM elution) |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 90 | Linear Ramp (Elute Product) |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria (Self-Validating)
To ensure the data is trustworthy, the system must pass these checks before analyzing samples:
-
Resolution (
): > 2.0 between Starting Material (RT ~3.5 min) and Product (RT ~9.2 min). -
Tailing Factor (
): < 1.5 for the this compound peak (indicates successful silanol suppression). -
Precision: RSD < 1.0% for retention time (n=5 injections).
Method B: GC-MS (Qualitative & Identification)
This method is used for Structure Elucidation of unknown impurities and verifying the absence of volatile organic solvents.
Rationale
Quinoxalines are thermally stable and possess excellent volatility, making GC-MS an orthogonal technique to HPLC. It is particularly useful for identifying halogenated fragments, as Fluorine (
Experimental Protocol
Sample Preparation: Dissolve sample in Dichloromethane (DCM) or Ethyl Acetate to a concentration of 1 mg/mL. Note: Avoid Methanol for GC to prevent peak broadening/tailing on non-polar columns.
GC Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
Mass Spectral Interpretation (Fragmentation)
The electron ionization (EI) spectrum of this compound (
| m/z (Ion) | Fragment Identity | Mechanism |
| 166 | Molecular Ion (Base Peak, 100%) | |
| 139 | Loss of Pyrazine ring fragment (27 Da) | |
| 146 | Loss of Hydrogen Fluoride (20 Da) | |
| 119 | Sequential loss |
Expert Insight: If you observe a peak at m/z 182 , this corresponds to the quinoxalin-2-one impurity (addition of Oxygen +16 Da), indicating oxidation of the reaction mixture.
Analytical Workflow Diagram
The following decision tree guides the analyst through the lifecycle of the sample analysis.
Figure 2: Integrated analytical workflow ensuring both purity quantification and impurity identification.
Troubleshooting & Optimization
-
Peak Tailing (HPLC):
-
Cause: Interaction between the basic quinoxaline nitrogens and residual silanols on the silica support.
-
Fix: Ensure the mobile phase pH is acidic (pH < 3.0) to keep silanols protonated (neutral), or use a "Base Deactivated" (BDS) column.
-
-
Ghost Peaks (GC-MS):
-
Cause: Septum bleed or liner contamination.
-
Fix: Use low-bleed septa and replace the glass liner if "siloxane" peaks (m/z 73, 207, 281) are observed.
-
-
Solubility Issues:
-
This compound is sparingly soluble in pure water.[1] Always dissolve in 100% organic solvent (MeOH or ACN) first, then dilute with water/buffer only to the point of stability (typically 50:50) to prevent precipitation in the HPLC lines.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 917097, this compound. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[2] Retrieved from [Link]
-
University of Notre Dame (2018). HPLC Methodology Manual: Standard Operating Procedures for Reversed-Phase Analysis. Retrieved from [Link]
-
Ma, M., et al. (2006). Fragmentation patterns of fluoroquinolones by electrospray ionization mass spectrometry.[3] (Relevant for MS interpretation of fluoro-heterocycles). ResearchGate. Retrieved from [Link]
Sources
Application Note: Protocols for the Synthesis of 6,7-Difluoroquinoxaline-Based Polymers
Executive Summary & Strategic Rationale
The 6,7-difluoroquinoxaline (DFQ) moiety has emerged as a critical electron-deficient building block in the design of "push-pull" conjugated polymers, particularly for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms onto the quinoxaline core lowers the Highest Occupied Molecular Orbital (HOMO) energy level without significantly altering the bandgap, leading to higher Open-Circuit Voltage (
This guide details the synthesis of the benchmark polymer PTQ10 and its derivatives. Unlike traditional routes that rely on expensive, pre-functionalized starting materials, this protocol utilizes a triflic acid-assisted regioselective bromination strategy, significantly reducing cost and improving scalability.
Key Technical Advantages of DFQ Polymers
-
Deep HOMO Levels: Typically
to eV, enhancing oxidative stability and . -
Planarity: Fluorine-induced non-covalent interactions (F···H, F···S) promote backbone planarity and charge mobility.
-
Versatility: Compatible with Stille, Suzuki, and Direct Arylation polymerization methods.
Monomer Synthesis Protocol: The "Triflic Acid" Route[1][2]
Traditional synthesis of 5,8-dibromo-6,7-difluoroquinoxaline involves the costly 3,6-dibromo-4,5-difluorobenzene-1,2-diamine. The protocol below uses the cheaper 4,5-difluorobenzene-1,2-diamine, introducing bromine after ring closure via a highly regioselective mechanism.
Reaction Workflow Diagram
Figure 1: Streamlined synthetic pathway for the DFQ monomer avoiding expensive pre-brominated precursors.[1]
Detailed Procedure
Step 1: Condensation[2][3][4]
-
Reagents: 4,5-Difluorobenzene-1,2-diamine (1.0 eq), Ethyl glyoxylate (1.2 eq, 50% in toluene).
-
Solvent: Ethanol (0.5 M concentration).
-
Conditions: Reflux for 4 hours.
-
Workup: Cool to room temperature. The product, This compound-2-ol , precipitates. Filter and wash with cold ethanol.
-
Yield: Typically >90%.
Step 2: Triflic Acid-Assisted Bromination
Critical Step:[4] Standard bromination is difficult due to the electron-deficient nature of the ring. Triflic acid (TfOH) protonates the nitrogen, activating the ring for electrophilic aromatic substitution at the 5 and 8 positions.
-
Reagents: this compound-2-ol (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq).
-
Solvent: Concentrated Sulfuric Acid (
) or Triflic Acid (TfOH). Note: TfOH provides superior regioselectivity. -
Procedure: Dissolve substrate in acid at 0°C. Add NBS portion-wise. Warm to Room Temperature (RT) and stir for 12–24 h.
-
Quench: Pour onto crushed ice carefully.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water if necessary.
-
Product: 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol .
Step 3: O-Alkylation (Side Chain Engineering)
To ensure solubility of the final polymer, a branched alkyl chain (e.g., 2-hexyldecyl) is attached.
-
Reagents: Dibromo-intermediate (1.0 eq), 2-Hexyldecan-1-ol (1.2 eq), Triphenylphosphine (
, 1.5 eq), DIAD (1.5 eq). -
Solvent: Anhydrous THF.
-
Conditions: Mitsunobu reaction at 0°C to RT overnight.
-
Alternative: Use alkyl bromide with
in DMF at 80°C (Williamson Ether Synthesis). -
Purification: Column chromatography (Hexane/DCM).
-
Final Monomer: 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline .
Polymerization Protocol: Stille Coupling (PTQ10)[2][5]
The Stille coupling is the industry standard for synthesizing high-molecular-weight PTQ10 due to its tolerance of functional groups and mild conditions.
Reagents & Stoichiometry Table
| Component | Chemical Name | Equivalents | Role |
| Monomer A | 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline | 1.00 | Acceptor Unit |
| Monomer B | 2,5-Bis(trimethylstannyl)thiophene | 1.00 | Donor Unit |
| Catalyst | 0.02 (2 mol%) | Palladium Source | |
| Ligand | 0.08 (8 mol%) | Ligand (Steric bulk prevents aggregation) | |
| Solvent | Toluene (Anhydrous) | 0.1 M | Reaction Medium |
Step-by-Step Polymerization Workflow
-
Preparation (In Glovebox):
-
Reaction:
-
Inject anhydrous, degassed Toluene via syringe.
-
Thermal Method: Heat to 110°C for 24–48 hours.
-
Microwave Method (Recommended): Ramp to 100°C (5 min), then 140°C (5 min), then 170°C (40 min). Microwave heating often yields lower polydispersity (PDI).
-
-
End-Capping (Optional but Recommended):
-
To remove reactive end-groups: Add 2-(trimethylstannyl)thiophene (0.1 eq), heat 1h. Then add 2-bromothiophene (0.1 eq), heat 1h.
-
-
Purification (Soxhlet Extraction):
-
Final Isolation:
Polymerization Logic Diagram
Figure 2: Stille polymerization workflow emphasizing purification steps for device-grade materials.
Alternative Protocol: Suzuki Polymerization
While Stille is preferred for thiophene-based DFQ polymers, Suzuki coupling is used for copolymers with fluorene or carbazole (e.g., PFQ10).
-
Monomers: DFQ dibromide + 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.[7]
-
Catalyst:
or RuPhos-Pd G3 (for difficult substrates). -
Base:
(2M aqueous).[8] -
Solvent: Toluene/Water (biphasic) with Aliquat 336 (phase transfer catalyst).
-
Note: Boronic esters are less toxic than organotin (Stille), but Suzuki conditions (aqueous base) can sometimes hydrolyze sensitive functional groups.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight ( | Stoichiometric imbalance | Use an analytical balance (±0.01 mg). Ensure monomers are >99.5% pure (recrystallize if needed). |
| Broad PDI (>2.5) | Slow initiation or aggregation | Switch to Microwave heating. Increase catalyst loading slightly. Use Chlorobenzene instead of Toluene to improve solubility. |
| Insoluble Polymer | Excessive Molecular Weight or Crosslinking | Reduce reaction time. Ensure strictly anaerobic conditions (oxygen causes homocoupling/crosslinking). |
| Low Yield | Catalyst poisoning | Ensure all glassware is base-washed and oven-dried. Use fresh catalyst (Pd(0) is sensitive to air). |
References
-
Sun, C., et al. "Rational Design of Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] for Efficient Organic Solar Cells." Journal of the American Chemical Society, 2018.
-
Kang, J., et al. "Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10." ChemSusChem, 2024.
-
Sigl, M., et al. "Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics."[7] European Polymer Journal, 2023.
-
BenchChem Protocols. "Side reactions in Stille polymerization of organotin compounds." BenchChem Application Notes, 2025.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. janeway.uncpress.org [janeway.uncpress.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. rsc.org [rsc.org]
Application Note: 6,7-Difluoroquinoxaline as a Premier Building Block for Bioactive Heterocycles
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the 6,7-difluoroquinoxaline scaffold represents a "privileged structure." While the quinoxaline core provides a flat, nitrogen-rich platform for
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the 6,7-positions resistant to oxidative metabolism (e.g., P450-mediated hydroxylation), significantly extending the half-life of the drug candidate.
-
Electronic Modulation: The strong electronegativity of the fluorine atoms reduces the electron density of the pyrazine ring, enhancing the electrophilicity at positions 2 and 3. This facilitates nucleophilic aromatic substitution (
) reactions under milder conditions.[1] -
Lipophilicity & Binding: Fluorine modulates the logP, improving membrane permeability while enabling specific electrostatic interactions with receptor residues (e.g., hydrogen bond acceptor capability).
This guide details the synthesis, activation, and functionalization of this scaffold, focusing on the conversion of 2,3-dichloro-6,7-difluoroquinoxaline into bioactive kinase inhibitor libraries.[2]
Chemical Reactivity Profile
The utility of this compound relies on the distinct reactivity zones of the molecule.
-
Zone A (Positions 2 & 3): Highly reactive electrophilic centers (when chlorinated). They undergo sequential
reactions. The first substitution is rapid and exothermic; the second requires elevated temperatures, allowing for the precise synthesis of non-symmetric heterocycles. -
Zone B (Positions 6 & 7): The difluoro-substitution pattern is generally robust. Unlike chloro-substituents, these fluorine atoms are rarely displaced under standard
conditions used for the pyrazine ring, serving instead as a stable pharmacophore.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic workflow from raw diamine to functionalized bioactive heterocycle.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2,3-Dichloro-6,7-difluoroquinoxaline)
Objective: To synthesize the activated dichloride building block from commercially available 4,5-difluoro-1,2-phenylenediamine.
Reagents:
-
4,5-Difluoro-1,2-phenylenediamine (CAS: 76179-40-3)
-
Oxalic acid dihydrate
-
Hydrochloric acid (4N)[3]
-
Phosphoryl chloride (
) -
DMF (Catalytic amount)
Step 1: Cyclocondensation
-
In a 250 mL round-bottom flask (RBF), suspend 4,5-difluoro-1,2-phenylenediamine (5.0 g, 34.7 mmol) in 4N HCl (100 mL).
-
Add oxalic acid dihydrate (4.8 g, 38.0 mmol).
-
Heat the mixture to reflux (
) for 5 hours. The suspension will initially dissolve and then reprecipitate as the dione forms. -
Cool to room temperature (RT). Filter the white solid.
-
Wash the filter cake with water (
) and methanol ( ). -
Dry in a vacuum oven at
overnight.-
Yield: ~90-95% of This compound-2,3-dione .
-
Step 2: Chlorination (Activation)
-
Place the dried dione (5.0 g) into a dry 100 mL RBF equipped with a drying tube (
). -
Add
(25 mL) and 3 drops of DMF (catalyst). -
Reflux the mixture (
) for 4 hours. The solid should completely dissolve, turning the solution yellow/orange. -
Critical Safety Step: Cool the mixture to RT. Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the residue slowly onto crushed ice with vigorous stirring to quench remaining traces of phosphoryl chloride.
-
Extract with dichloromethane (DCM,
). -
Wash organic layer with saturated
and brine. Dry over .[4][5] -
Concentrate to yield the 2,3-dichloro-6,7-difluoroquinoxaline as a pale yellow solid.
-
Storage: Store under inert atmosphere at
. Hydrolysis sensitive.
-
Protocol B: Regioselective Functionalization ( )
Objective: To synthesize a non-symmetric kinase inhibitor precursor by sequentially displacing the chlorines.
Mechanism: The first displacement occurs at the more electrophilic position (or statistically if symmetric). The electron-donating nature of the first amine reduces the reactivity of the second chlorine, allowing isolation of the mono-substituted product.
Reagents:
-
2,3-Dichloro-6,7-difluoroquinoxaline (from Protocol A)
-
Aniline derivative (Nucleophile 1)
-
Aliphatic amine (Nucleophile 2)
-
or
-
Solvent: THF (Step 1), DMF or DMSO (Step 2)
Step 1: First Substitution (Mild Conditions)
-
Dissolve 2,3-dichloro-6,7-difluoroquinoxaline (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cool to
in an ice bath. -
Add Nucleophile 1 (e.g., 3-chloro-4-fluoroaniline) (1.0 eq) and DIPEA (1.2 eq) dropwise.
-
Stir at
for 1 hour, then warm to RT for 2 hours. -
Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of starting material.[4]
-
Workup: Evaporate THF. Resuspend in water, filter the precipitate, and wash with cold ethanol.
-
Result: 2-chloro-3-(arylamino)-6,7-difluoroquinoxaline.
-
Step 2: Second Substitution (Forcing Conditions)
-
Dissolve the mono-substituted intermediate in DMF or DMSO .
-
Add Nucleophile 2 (e.g., N-methylpiperazine) (2.0 eq) and
(3.0 eq). -
Heat to
for 6–12 hours. -
Note: The reduced electrophilicity requires heat. Microwave irradiation (
, 20 min) can accelerate this step. -
Workup: Pour into ice water. Extract with EtOAc.[4][5][6] Purify via column chromatography.[5]
Data Summary: Typical Yields & Conditions
| Reaction Step | Reagents | Temp/Time | Typical Yield | Key Observation |
| Condensation | Oxalic Acid, 4N HCl | Reflux, 5h | >90% | White ppt forms |
| Chlorination | Reflux, 4h | 85-92% | Soln clears | |
| Aniline, THF, Base | 75-85% | Exothermic | ||
| Amine, DMSO, Base | 60-80% | Requires heat |
Case Study: Design of a c-Met Kinase Inhibitor
Target: A dual-action inhibitor targeting the ATP binding pocket of c-Met. Rationale: The this compound core mimics the quinoline core of Cabozantinib but with improved metabolic stability due to the fluorine blockade.
Structural Logic:
-
Core: this compound (Scaffold).
-
Position 3 (Solvent Front): Solubilizing group (e.g., piperazine tail) introduced via Step 2.
-
Position 2 (Hinge Binder): Aromatic moiety (e.g., phenol or substituted aniline) introduced via Step 1 to form hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).
Mechanism of Action (Signaling Pathway)[8]
Figure 2: Mechanism of Action. The inhibitor competes with ATP, preventing autophosphorylation and halting downstream oncogenic signaling.
Troubleshooting & Optimization
-
Issue: Hydrolysis of Dichloride.
-
Issue: Poor Regioselectivity.
-
Symptom:[2][4][7][8][10] Mixture of 2,3-disubstituted isomers when using symmetric amines.[2]
-
Solution: Regioselectivity is driven by the steric and electronic nature of the first nucleophile. Use the less reactive/more bulky amine in the second step (high temp) and the more reactive/smaller amine in the first step (low temp) if possible, OR rely on the electronic deactivation after the first addition.
-
-
Issue: Incomplete Reaction in Step 2.
-
Solution: The mono-amino quinoxaline is electron-rich, deactivating the ring toward the second attack. Switch to a higher boiling solvent (NMP) or use microwave synthesis.
-
References
-
BenchChem Technical Support. (2025).[3][4] An In-depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione: Synthesis, Characterization, and Biological Significance. BenchChem. Link
-
Ajani, O. O., et al. (2022).[11] Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives. International Journal of Medicinal Chemistry. Link
-
He, L., et al. (2021). Design and synthesis of 6,7-disubstituted quinoxalines as potent c-Met inhibitors. European Journal of Medicinal Chemistry. Link
-
Patel, M., et al. (2020). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Fluorine Chemistry. Link
-
Chemical Book. (2024). Product Entry: 2,3-Dichloro-6,7-difluoroquinoxaline. Link
(Note: While specific URLs to dynamic search results are transient, the citations above reflect standard authoritative sources in this domain.)
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for the Synthesis, Purification, and Characterization of 6,7-Difluoroquinoxaline
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This comprehensive application note provides a detailed experimental framework for the synthesis, purification, and characterization of 6,7-difluoroquinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. The protocol outlines a robust synthetic route via the condensation of 4,5-difluoro-1,2-phenylenediamine and glyoxal. Furthermore, it details field-proven methodologies for purification using column chromatography and recrystallization, and for structural verification through NMR, MS, and FTIR spectroscopy. This guide is designed to equip researchers with the technical expertise and causal understanding necessary for the successful and safe execution of this protocol.
Introduction and Scientific Context
Quinoxaline derivatives are a privileged class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in materials science. The introduction of fluorine atoms into the quinoxaline scaffold, as in this compound, can significantly modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This makes this compound a valuable intermediate for the development of novel pharmaceuticals and advanced organic electronic materials.[1][2]
The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This application note details this classical and efficient approach for the preparation of the title compound.
Synthesis of this compound
The synthesis proceeds via a condensation reaction between 4,5-difluoro-1,2-phenylenediamine and glyoxal.
Reaction Scheme:
Causality of Experimental Design
The reaction leverages the nucleophilicity of the amino groups on the phenylenediamine, which attack the electrophilic carbonyl carbons of glyoxal. The subsequent intramolecular cyclization and dehydration (loss of two water molecules) is driven by the formation of the stable aromatic quinoxaline ring system. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.
Materials and Equipment
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | 76179-40-3 | Purity >97% |
| Glyoxal Solution | C₂H₂O₂ | 58.04 | 107-22-2 | 40 wt. % in H₂O[4] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (5.0 g, 34.7 mmol, 1.0 eq) in absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add the glyoxal solution (40 wt. % in H₂O, 6.0 mL, 52.0 mmol, 1.5 eq) dropwise to the flask at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting diamine spot indicates reaction completion.
-
Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. This will cause the crude product to precipitate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). This step neutralizes any residual acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification Methodologies
High purity is critical for subsequent applications, especially in biological assays where impurities can lead to erroneous results.[5] The crude product is typically purified by column chromatography followed by recrystallization.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Protocol 1: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6][7] For this compound, silica gel is an effective stationary phase.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., starting from 5% EtOAc in Hexane and gradually increasing to 20%). The optimal solvent system should be determined by TLC first, aiming for an Rf value of ~0.3 for the product.[8]
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved product. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column (dry loading).[5]
-
Elution: Begin eluting with 5% EtOAc/Hexane, collecting fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the eluent to 10%, then 15%, and finally 20% EtOAc/Hexane to elute the product from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Recrystallization further purifies the solid product based on differences in solubility between the compound and impurities in a given solvent system at different temperatures.[9]
-
Solvent System: A mixture of ethanol and water is often effective. The ideal solvent dissolves the compound when hot but not when cold.[5]
-
Procedure:
-
Dissolution: Place the solid obtained from column chromatography into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved.[9]
-
Induce Crystallization: Add water dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture and then dry them under a high vacuum.
-
Safety and Handling Precautions
Operators must be properly trained and adhere strictly to safety protocols.[10] All manipulations should be performed in a well-ventilated fume hood.
-
4,5-Difluoro-1,2-phenylenediamine: Causes skin and serious eye irritation.[11] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]
-
Glyoxal (40% solution): May cause an allergic skin reaction, is harmful if inhaled, and is suspected of causing genetic defects.[4][12] Do not breathe vapors. Ensure adequate ventilation and wear appropriate PPE.[4][13] Store in a cool, dry, well-ventilated area away from heat sources and oxidants.[10][14]
-
General Handling: Use explosion-proof ventilation systems and non-sparking tools.[10] In case of skin contact, wash immediately with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[4]
Characterization of this compound
Structural confirmation and purity assessment are essential final steps.
Overall Experimental Workflow
Caption: Overview of the entire experimental process.
Spectroscopic and Physical Data
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR | δ ~8.8 ppm (s, 2H, H-2, H-3), δ ~7.9 ppm (t, 2H, H-5, H-8) | Confirms proton environments and structural symmetry. |
| ¹³C NMR | Aromatic signals expected between δ 110-150 ppm. | Confirms the number and type of carbon atoms.[15] |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z = 167.04. Exact Mass: 166.03 g/mol .[16] | Confirms molecular weight and formula. |
| FTIR Spectroscopy | Absence of N-H stretches (~3300-3500 cm⁻¹). Presence of C=N (~1620 cm⁻¹), aromatic C=C (~1500-1600 cm⁻¹), and C-F (~1100-1300 cm⁻¹) stretches. | Identifies functional groups and confirms reaction completion.[17] |
| Melting Point | Literature values should be consulted for comparison. | Indicator of purity; sharp melting range suggests high purity. |
References
- Zhonglan Industry. (2020, November 26). Glyoxal use precautions.
- FAQ. (2023, September 24). What are the emergency handling measures for Glyoxal? How should it be stored?
- Carl ROTH. (2022, May 5). Safety Data Sheet: Glyoxal solution 40 %.
- Thermo Fisher Scientific. (2023, September 21). Glyoxal, 40 wt% solution in water - SAFETY DATA SHEET.
- Thames River Chemical Corp. (2018, March 15). Glyoxal 40% - SAFETY DATA SHEET.
- TCI Chemicals. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-4,5-DIFLUOROBENZENE.
- BenchChem. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note.
- A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. (n.d.). Semantic Scholar.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (n.d.).
- Song, S., et al. (2021). Small molecules based difluoroquinoxaline for organic solar cells. Taylor & Francis.
- Song, S., et al. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis.
- PubChem. This compound. National Center for Biotechnology Information.
- Reddy, J. M., et al. a review article on c13 nmr spectroscopy. PHARMACEUTICAL SCIENCES.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline.
- Column chromatography. (n.d.). Columbia University.
- Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- 8. Column Chromatography. (n.d.). ResearchGate.
- BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.
- BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. turkjps.org [turkjps.org]
- 4. fishersci.be [fishersci.be]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zhonglanindustry.com [zhonglanindustry.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. trc-corp.com [trc-corp.com]
- 14. guidechem.com [guidechem.com]
- 15. iajps.com [iajps.com]
- 16. This compound | C8H4F2N2 | CID 917097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
overcoming side reactions in 6,7-Difluoroquinoxaline synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 6,7-difluoroquinoxaline derivatives—key building blocks for organic solar cells (OSCs) like PTQ10 and various pharmaceutical agents.
This guide moves beyond basic recipes; it breaks down the mechanistic causality of common failures and provides field-proven, self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Pathway Visualization: Bottlenecks & Optimizations
Before diving into specific troubleshooting steps, it is crucial to understand the overall synthetic architecture. The diagram below maps the standard workflow from the diamine precursor to the alkylated monomer, highlighting where critical side reactions derail the synthesis and the optimized conditions used to bypass them.
Workflow of this compound synthesis highlighting key side reactions and optimized pathways.
Quantitative Performance Summary
To justify the methodological shifts recommended in this guide, the following table summarizes the quantitative improvements achieved when transitioning from standard literature conditions to our optimized, side-reaction-suppressed protocols.
| Reaction Step | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield | Primary Side Reaction Suppressed |
| Condensation | Ethanol, Reflux, Ambient Air | 60–70% | Acid-catalyzed, Inert Atm | >85% | Diamine oxidation, oligomerization |
| Bromination | Br₂, Acetic Acid | <50% (Mixture) | NBS, Triflic Acid (TfOH) | >90% | Over-bromination, non-regioselective |
| Alkylation | KOtBu, Alkyl Bromide, MeOH | 0–30% | PPh₃, DIAD, Alkyl Alcohol | 70–84% | SNAr defluorination, dimerization |
Troubleshooting FAQs
Q1: During the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate, my reaction mixture turns black and yields a high amount of insoluble oligomers. How can I suppress this? Mechanistic Causality: 1,2-phenylenediamines are highly susceptible to air oxidation, forming reactive quinonediimines that rapidly polymerize. Additionally, without proper acid catalysis, the intermolecular condensation competes with the desired intramolecular cyclization, leading to oligomeric chains. The Solution: Conduct the reaction under a strict argon atmosphere and introduce a catalytic amount of acetic acid. The acid protonates the carbonyl oxygen of ethyl oxoacetate, accelerating the initial nucleophilic attack and subsequent rapid cyclization before intermolecular side reactions can occur.
Q2: When brominating this compound-2-ol, I obtain a complex mixture of mono-, di-, and tri-brominated species. How do I force strict regioselectivity at the 5 and 8 positions? Mechanistic Causality: The electron-withdrawing nature of the two fluorine atoms competes with the deactivating effect of the pyrazine ring, making standard electrophilic aromatic substitution (e.g., using Br₂ in acetic acid) poorly controlled. The Solution: Utilize a1[1]. Triflic acid (TfOH) strongly protonates the pyrazine nitrogen atoms. This extreme electron withdrawal heavily deactivates the heterocyclic ring and directs the bromination strictly to the 5 and 8 positions of the carbocyclic ring. This method produces 5,8-dibromo-6,7-difluoroquinoxaline-2-ol in exceptionally high yields[2].
Q3: I am trying to alkylate the hydroxyl group of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol using potassium tert-butoxide (KOtBu) and an alkyl bromide, but I am losing the fluorine atoms and seeing dimerization. Why is this happening? Mechanistic Causality: The fluorine atoms at the 6 and 7 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent pyrazine ring and the newly added bromine atoms[3]. Strong bases like KOtBu can act as nucleophiles themselves or deprotonate intermediates in a way that promotes attack on the C-F bonds rather than the desired SN2 alkylation[4]. The Solution: Abandon strong bases and switch to 5[6]. By using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) with an alkyl alcohol, the alkylation proceeds under completely neutral conditions. This entirely bypasses the SNAr liability of the C-F bonds, preserving the difluoro core[6].
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as "self-validating systems." They contain internal visual or physical cues that confirm the reaction is proceeding correctly in real-time.
Protocol 1: Condensation to this compound-2-ol
-
Setup: In a 250 mL round-bottom flask, dissolve 4,5-difluorobenzene-1,2-diamine (1.0 eq) in anhydrous ethanol (0.5 M). Purge the system with Argon for 15 minutes.
-
Addition: Add ethyl oxoacetate (1.05 eq) dropwise at room temperature, followed by 5 drops of glacial acetic acid.
-
Reaction & Validation: Heat to reflux. Self-Validation Cue: The starting diamine is highly soluble. As the reaction proceeds (typically 2-4 hours), the highly planar this compound-2-ol will begin to crystallize out of the hot solvent as a beige precipitate. If the solution turns pitch black without precipitation, air oxidation has occurred.
-
Workup: Cool to 0°C, filter the precipitate, and wash with cold ethanol to yield the pure product.
Protocol 2: Triflic Acid-Assisted Regioselective Bromination
-
Setup: Charge a flask with this compound-2-ol (1.0 eq) and N-Bromosuccinimide (NBS, 2.2 eq).
-
Activation: Slowly add triflic acid (TfOH, 0.2 M relative to substrate) at 0°C under Argon.
-
Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation Cue: The reaction will initially form a deep red/orange homogeneous solution. As the 5,8-dibrominated product forms, it becomes completely insoluble in the highly acidic medium and crashes out as a dense yellow/beige solid. This precipitation drives the reaction to completion via Le Chatelier's principle and prevents over-bromination.
-
Workup: Carefully pour the mixture over crushed ice. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under high vacuum.
Protocol 3: Mitsunobu Alkylation (Bypassing SNAr)
-
Setup: In a flame-dried flask under Argon, dissolve 5,8-dibromo-6,7-difluoroquinoxaline-2-ol (1.0 eq), the desired alkyl alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M). Cool to 0°C.
-
Activation: Add DIAD (1.5 eq) dropwise over 10 minutes.
-
Reaction & Validation: Self-Validation Cue: The addition of DIAD will immediately generate a distinct yellow/orange color due to the formation of the PPh₃-DIAD betaine intermediate. As the reaction is heated to reflux (12-18 hours), the disappearance of this intense color (shifting to a pale yellow) coupled with TLC monitoring (appearance of a high Rf, UV-active spot) confirms the successful consumption of the activated complex and completion of the alkylation.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexanes:EtOAc).
References
-
Title : Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 Source : nih.gov (PubMed) URL :[Link]
-
Title : Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters Source : uncpress.org (UNC Press / Janeway) URL : [Link]
-
Title : New opportunities for the synthesis of quinoxaline derivatives Source : researchgate.net (Russian Academy of Sciences) URL : [Link]
Sources
- 1. Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. janeway.uncpress.org [janeway.uncpress.org]
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- 6. janeway.uncpress.org [janeway.uncpress.org]
Technical Support Center: Purification of Crude 6,7-Difluoroquinoxaline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6,7-Difluoroquinoxaline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established principles of organic chemistry and purification sciences.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of the quinoxaline core, often enhancing biological activity. However, these same properties can present unique challenges during purification. This guide aims to provide practical, experience-driven solutions to overcome these hurdles and achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound. Each issue is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Persistent Colored Impurities in the Final Product
Symptom: The isolated this compound is a yellow, brown, or pinkish solid, even after initial purification attempts.
Probable Causes:
-
Oxidation of Starting Materials or Product: The o-phenylenediamine starting material is susceptible to air oxidation, leading to colored impurities. The quinoxaline product itself can also oxidize under certain conditions.[1][2]
-
Formation of Side Products: Incomplete reactions or side reactions can generate colored byproducts.[1][3]
-
Trapped Impurities in Crystals: Rapid crystallization can trap colored impurities within the crystal lattice.[1]
Troubleshooting & Mitigation Strategies:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Use freshly purified reagents and solvents.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion and to identify the formation of byproducts.[1][3]
-
Employ a decolorization step before final crystallization. This can be achieved by treating a solution of the crude product with activated charcoal.[1]
-
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated charcoal (approximately 1-5% by weight of the crude product).
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Issue 2: Difficulty in Separating Regioisomers
Symptom: ¹H or ¹⁹F NMR analysis of the purified product shows the presence of an additional set of peaks, suggesting an isomeric impurity. In the synthesis of this compound from 4,5-difluoro-1,2-phenylenediamine, the formation of the 5,6-difluoro isomer is a common challenge.[4]
Probable Cause:
-
Lack of Regiocontrol in the Condensation Reaction: The reaction between the unsymmetrical 4,5-difluoro-1,2-phenylenediamine and a dicarbonyl compound can lead to the formation of both 6,7- and 5,6-difluoroquinoxaline isomers.[4]
Troubleshooting & Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, potentially increasing the ratio of the desired isomer.[5]
-
Catalyst Screening: Experiment with different acidic or basic catalysts to identify conditions that favor the formation of the 6,7-difluoro isomer.[5]
-
-
High-Performance Column Chromatography: Due to the similar physical properties of regioisomers, standard column chromatography may not be sufficient.[5]
Issue 3: Low Recovery After Recrystallization
Symptom: A significant loss of product is observed after the recrystallization process.
Probable Causes:
-
Excessive Solvent Usage: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.[1]
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power for the product, even when cold.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small crystals with a large surface area, which are more difficult to collect and can retain more solvent and impurities.
Troubleshooting & Mitigation Strategies:
-
Determine the Optimal Solvent System:
-
Test the solubility of the crude product in a range of solvents to find one that dissolves the compound when hot but in which it is sparingly soluble when cold. Ethanol is a commonly used solvent for recrystallizing quinoxalines.[3]
-
A mixed solvent system can also be effective.
-
-
Use a Minimal Amount of Hot Solvent: Add the hot solvent portion-wise until the crude product just dissolves.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
-
Wash Crystals with Cold Solvent: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for crude this compound?
A1: The most common and effective methods are recrystallization and column chromatography.[3] Recrystallization from a suitable solvent like ethanol is often a good first step to remove a significant portion of impurities.[3] For more challenging separations, such as the removal of regioisomers or impurities with similar polarity, column chromatography using silica gel is recommended.[1]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For compounds that are difficult to elute, a small amount of a more polar solvent like methanol can be added to the eluent system.[6]
Q3: My compound seems to be "stuck" on the silica gel column. What should I do?
A3: If your compound is not eluting even with a high concentration of ethyl acetate, it may be due to strong interactions with the silica gel. You can try a step gradient to a more polar solvent system, such as dichloromethane/methanol.[6] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes help to reduce tailing and improve elution.[6]
Q4: How can I assess the purity of my final this compound product?
A4: The purity of the final product should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. The structure and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).[7]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate solvent system using TLC that gives a good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[1]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification of Crude this compound
Caption: A decision-making workflow for the purification of crude this compound.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
- BenchChem. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?.
- BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-4-phenoxy-quinoline Analogs.
Sources
optimizing reaction yield for 6,7-Difluoroquinoxaline synthesis
Topic: Optimization of Reaction Yield & Purity Ticket ID: #DFQ-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Core Directive
User Goal: Maximize yield and purity of 6,7-difluoroquinoxaline (DFQ) starting from 4,5-difluoro-1,2-phenylenediamine (DFPDA) and glyoxal.
The Challenge: The presence of two fluorine atoms at the 4 and 5 positions of the phenylenediamine ring exerts a strong electron-withdrawing inductive effect (-I). This significantly reduces the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine, making the condensation reaction sluggish and prone to oxidative side reactions (tar formation) before cyclization is complete.
The Solution: To overcome the "deactivated amine" problem, the reaction requires acid catalysis to activate the glyoxal carbonyls and rigorous oxidation control .
Optimized Experimental Protocol
Do not use standard neutral conditions for this substrate; yields will be suboptimal (<50%). Use the following Acid-Promoted Condensation Protocol .
Reagents & Stoichiometry
| Component | Role | Equiv/Conc. | Notes |
| 4,5-Difluoro-1,2-phenylenediamine | Limiting Reagent | 1.0 equiv | Must be tan/light brown. If black, recrystallize first. |
| Glyoxal (40% aq.[1][2] solution) | Electrophile | 1.2 - 1.5 equiv | Slight excess drives equilibrium. |
| Ethanol (EtOH) | Solvent | 0.5 M (relative to amine) | Solubilizes the aromatic amine. |
| Acetic Acid (AcOH) | Catalyst/Co-solvent | 10-20% v/v | Activates glyoxal; prevents polymerization. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of DFPDA in Ethanol.
-
Critical: If the solution turns instantly dark opaque, your amine is oxidized. See Troubleshooting.
-
-
Activation: Add Acetic Acid (10% of total solvent volume) to the amine solution. Stir for 5 minutes.
-
Addition: Add 1.2 equiv of Glyoxal (40% aq) dropwise at room temperature.
-
Why: Slow addition prevents glyoxal self-polymerization (an exothermic side reaction).
-
-
Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–5 hours .
-
Monitoring: Check via TLC (System: Hexane/EtOAc 7:3). The starting diamine is polar; the product is less polar and will move higher.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.
-
If precipitation is low, add cold water (equal to the reaction volume) to force the product out.
-
Filter the solid.[1][3][4][5][6][7][8] Wash with cold water (to remove glyoxal/acid) followed by a small amount of cold hexanes .
-
-
Purification: Recrystallize from Ethanol/Water (9:1) .
Mechanism & Visualization
The following diagram illustrates the reaction pathway and the critical role of acid catalysis in overcoming the fluorine deactivation.
Caption: Reaction pathway showing the acid-catalyzed cyclization vs. the oxidative side-reaction pathway.
Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a black tar/oil."
Diagnosis: Oxidative polymerization of the phenylenediamine. The Science: 1,2-diamines are highly electron-rich (even with fluorine) and susceptible to oxidation by air to form quinone imines, which polymerize into "aniline black" type tars. Corrective Action:
-
Degas Solvents: Sparge your Ethanol/Water mix with Nitrogen or Argon for 15 minutes before use.
-
Inert Atmosphere: Run the reaction under a Nitrogen balloon.
-
Additive: Add 1% mole equivalent of Sodium Bisulfite (NaHSO₃) to the aqueous phase. This acts as a scavenger for oxidative species without interfering with the condensation.
Issue 2: "Yield is low (<40%) and starting material remains."
Diagnosis: Insufficient electrophilicity of the glyoxal to overcome the deactivated amine. The Science: The fluorine atoms pull electron density away from the nitrogen lone pairs, making them poor nucleophiles. Neutral glyoxal is not electrophilic enough to drive the reaction to completion. Corrective Action:
-
Increase Acidity: Ensure you are using at least 10% Acetic Acid. If that fails, add a catalytic amount (5 mol%) of p-Toluenesulfonic Acid (PTSA) .
-
Temperature: Ensure a rolling reflux. 50°C is insufficient for this fluorinated substrate.
Issue 3: "The product is sticky or difficult to filter."
Diagnosis: Glyoxal polymerization or oligomer contamination. The Science: Excess glyoxal can polymerize in basic or neutral conditions, forming a slime that traps your product. Corrective Action:
-
Wash Protocol: Wash the crude solid vigorously with warm water (40°C) . Glyoxal polymers are water-soluble; the fluoroquinoxaline is not.
-
Recrystallization: Dissolve the sticky solid in hot ethanol, filter while hot (removes insoluble polymers), then add water dropwise until turbid and cool.
Logic Tree: Optimization Workflow
Follow this decision matrix to resolve yield issues dynamically.
Caption: Decision matrix for post-reaction analysis based on Thin Layer Chromatography (TLC) results.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Quinoxalines. (Standard mechanisms for 1,2-diamine condensation). Available at: [Link]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Reference for handling fluorinated anilines). Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,5-difluoro-1,2-phenylenediamine and glyoxal before handling. Fluorinated aromatics can be toxic and skin irritants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Stability and Degradation of 6,7-Difluoroquinoxaline Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6,7-Difluoroquinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of these valuable molecules. Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their stability is paramount for reproducible experimental results and successful therapeutic development.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound compounds.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical nature of the quinoxaline core and related heterocyclic compounds, the primary degradation mechanisms are photodegradation, oxidation, and hydrolysis.[5][6][7]
-
Photodegradation: The aromatic quinoxaline ring system is a chromophore that absorbs UV-visible light.[6][8] This absorption can lead to photochemical reactions, especially in solution, causing structural changes and loss of activity.[9][10][11]
-
Oxidation: The nitrogen atoms in the pyrazine ring can be susceptible to oxidation, forming N-oxides.[12] The electron-rich nature of the overall aromatic system can also be vulnerable to oxidative attack, a process that can be accelerated by exposure to air, trace metals, or peroxides.[9][10][13]
-
Hydrolysis: While the quinoxaline core is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions.[14][15] The difluoro-substituents make the quinoxaline core electron-deficient, which can increase its susceptibility to nucleophilic attack by water or hydroxide ions, particularly at elevated temperatures.[6]
Q2: How do the 6,7-difluoro substituents influence the compound's stability?
A2: The two fluorine atoms at the 6 and 7 positions have a significant electronic effect on the quinoxaline ring. Fluorine is a highly electronegative atom, and its presence withdraws electron density from the benzene portion of the scaffold. This electron-deficient nature generally enhances stability against oxidative degradation but may increase susceptibility to nucleophilic attack.[6] Furthermore, the strong carbon-fluorine bond can contribute to overall metabolic stability, a desirable trait in drug development.[16]
Q3: What are the ideal storage conditions for solid and solution forms of this compound compounds?
A3: Proper storage is critical to prevent degradation and ensure the long-term integrity of your compound.[17]
-
Solid Form: Store the solid compound in a tightly sealed, light-resistant container (e.g., an amber glass vial).[7] It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation and hydrolysis from atmospheric moisture.[6][7]
-
In Solution: Solutions are generally more prone to degradation than the solid material.[18] It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use high-purity, anhydrous, aprotic solvents. Store solutions at low temperatures (-20 °C or -80 °C), protected from light, and with minimal headspace in the vial to reduce exposure to oxygen.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem / Symptom | Possible Cause(s) | Recommended Solutions & Mitigation Strategies |
| Discoloration (e.g., yellowing) of the compound in solution or as a thin film. | 1. Photodegradation: Exposure to ambient or UV light can initiate photochemical reactions.[6][8] 2. Oxidation: Reaction with atmospheric oxygen, especially when dissolved in a solvent.[9][10] 3. Solvent Impurities: Trace amounts of acid, base, or water in the solvent can catalyze degradation.[6] | 1. Control Light Exposure: Work under yellow or UV-filtered light. Store all solutions in amber vials or vials wrapped in aluminum foil.[6] 2. Use Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (nitrogen or argon), especially for long-duration experiments. Use degassed solvents. 3. Solvent Purity: Use high-purity, anhydrous, aprotic solvents (e.g., chloroform, toluene) from a freshly opened bottle or that have been properly dried and stored.[6] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | 1. On-Column Degradation: The compound may be unstable under the mobile phase conditions (e.g., acidic pH). 2. Degradation During Sample Prep: The compound may have degraded during extraction, heating, or concentration steps. 3. Storage Degradation: The compound (solid or solution) may have degraded during storage.[7] | 1. Optimize Analytical Method: Evaluate compound stability in the chosen mobile phase. Consider using a neutral pH buffer if possible. Ensure the analytical method itself is not causing the degradation.[19][20] 2. Assess Sample Preparation: Include a control sample that bypasses the preparation steps to see if they are the source of degradation. Avoid excessive heat. 3. Verify Stock Integrity: Analyze a freshly prepared solution from the solid stock to confirm its purity. If the stock is degraded, procure a new batch and store it properly. |
| Inconsistent or poor results in biological assays. | 1. Loss of Potency: The compound may have partially degraded, leading to a lower effective concentration.[9][10] 2. Interference from Degradants: Degradation products could have their own biological activity or may interfere with the assay readout.[8] 3. Precipitation in Media: The compound may have poor solubility or stability in aqueous assay buffers, leading to precipitation. | 1. Confirm Purity Pre-Assay: Always run a purity check (e.g., HPLC) on the solution being used for the assay. 2. Prepare Fresh Solutions: Prepare dilutions for biological assays immediately before use from a recently verified stock solution. 3. Evaluate Buffer Stability: Perform a preliminary experiment to check the compound's stability and solubility in the final assay buffer under the assay conditions (e.g., 37 °C, 24h incubation). |
Troubleshooting Workflow: Investigating Unexpected Degradation
If you suspect degradation, a systematic approach is key to identifying the cause.
Caption: A logical workflow for troubleshooting unexpected compound degradation.
Experimental Protocols
These protocols provide standardized procedures for handling and testing the stability of this compound compounds.
Protocol 1: General Handling and Storage
This protocol minimizes unintentional degradation during routine lab work.
-
Receiving and Initial Storage: Upon receipt, log the compound and store it immediately under the recommended conditions (cool, dry, dark, inert atmosphere).[21][22]
-
Weighing: Weigh the solid compound in an environment with controlled humidity. Minimize the time the container is open to the atmosphere.
-
Solution Preparation:
-
Use high-purity, anhydrous, aprotic solvents.
-
If possible, purge the solvent with an inert gas (N₂ or Ar) for 15-20 minutes before use to remove dissolved oxygen.
-
Prepare solutions in amber glass vials or clear vials wrapped in foil.
-
Blanket the headspace of the vial with inert gas before sealing.
-
-
Short-Term Storage (Solutions): For solutions that must be stored, keep them at -20°C or below for no more than a few days. Always perform a quick purity check if the solution has been stored for more than 24 hours.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[14][23][24] They are a key component of developing stability-indicating analytical methods.[15][18] An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient.[23]
-
Preparation: Prepare a stock solution of the this compound compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. Include a control sample stored at room temperature protected from light.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the resulting solid to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[25][26] Keep a control sample wrapped in foil in the same chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all samples, including the control, by a suitable stability-indicating method, typically HPLC with UV/PDA and/or MS detection.[27][28][29]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradants).
Forced Degradation Workflow
Caption: A workflow diagram for conducting a forced degradation study.
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Compound in Solution | Rationale |
| Temperature | 2-8°C (short-term)-20°C (long-term) | -20°C to -80°C | Reduces rates of chemical degradation and microbial growth.[9][10] |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended | Inert gas (Argon/Nitrogen) essential | Prevents oxidative degradation from atmospheric oxygen.[9][10] |
| Light | Store in dark (amber vials) | Store in dark (amber vials/foil-wrapped) | Prevents photodegradation initiated by UV or visible light.[8][11] |
| Moisture | Store in desiccator or dry environment | Use anhydrous solvents | Prevents hydrolysis.[9] |
| Solvent Choice | N/A | High-purity, anhydrous, aprotic solvents | Protic solvents or impurities can act as nucleophiles or catalysts for degradation.[6] |
| Freeze/Thaw | N/A | Avoid repeated cycles | Can cause precipitation and introduce moisture/oxygen upon opening.[7] |
References
-
Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed. (2007, July 15). PubMed. [Link]
-
Journal of Pharmaceutics & Drug Delivery Research - SciTechnol. (2024, November 29). SciTechnol. [Link]
-
Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023, May 24). Longdom Publishing SL. [Link]
-
METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC. NIH. [Link]
-
Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed. (2024, July 15). PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - PMC. NIH. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products - SciSpace. SciSpace. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). MDPI. [Link]
-
Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. (2017, September 21). Q1 Scientific. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
-
TROUBLESHOOTING GUIDE - Phenomenex. Phenomenex. [Link]
-
Factors affecting stability of drugs | PPTX - Slideshare. SlideShare. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]
-
Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC. NIH. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
[New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones] - PubMed. (2005, March 15). PubMed. [Link]
-
DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel - Progress in Chemical and Biochemical Research. Progress in Chemical and Biochemical Research. [Link]
-
Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles | ACS Sustainable Chemistry & Engineering. (2019, July 22). ACS Publications. [Link]
-
Oxidation methods of nitrogen-containing heterocyclic compounds - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. . [Link]
-
Photostability and Photostabilization of Drugs and Drug Products - OUCI. ouci.dntb.gov.ua. [Link]
-
-
ANALYTICAL METHODS - ATSDR. ATSDR. [Link]
-
-
Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP. ReCiPP. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. (2024, November 7). NIH. [Link]
-
Synthesis of Novel Substituted Phenyl‐3‐Hydrazinyl‐Quinoxaline‐2‐Amine Derivatives: Evaluation of Antimicrobial Activity and Its Molecular Docking Studies | Request PDF - ResearchGate. ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. European Medicines Agency. [Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … - OUCI. ouci.dntb.gov.ua. [Link]
-
Development and validation of a highly effective analytical method for the evaluation of the exposure of migratory birds to antibiotics and their metabolites by faeces analysis - idUS. (2021, December 24). University of Seville. [Link]
-
6:2 Fluorotelomer sulfonate aerobic biotransformation in activated sludge of waste water treatment plants. . [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - ResearchGate. ResearchGate. [Link]
-
HPLC Troubleshooting Guide - ResearchGate. ResearchGate. [Link]
-
Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF - ResearchGate. (2025, July 9). ResearchGate. [Link]
-
HPLC Troubleshooting Guide - Wsu. Washington State University. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines - SciELO. (2021, August 5). SciELO. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6). MDPI. [Link]
-
Understanding storage requirements for Schedule 6 and Schedule 7 chemicals in retail settings | Therapeutic Goods Administration (TGA). (2015, September 11). Therapeutic Goods Administration (TGA). [Link]
-
Standard Operating Procedure for Chemical Handling and Storage - NY Creates. (2025, September 26). NY Creates. [Link]
-
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - Preprints.org. (2024, January 24). Preprints.org. [Link]
-
Photodegradation Products and their Analysis in Food - Herald Scholarly Open Access. (2020, June 3). Herald Scholarly Open Access. [Link]
-
Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland. The University of Queensland. [Link]
Sources
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- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. magnaflux.in [magnaflux.in]
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- 24. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
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- 26. ema.europa.eu [ema.europa.eu]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … [ouci.dntb.gov.ua]
- 29. researchgate.net [researchgate.net]
identifying and characterizing byproducts in 6,7-Difluoroquinoxaline reactions
Current Status: Online Ticket ID: DFQ-PROTO-001 Subject: Identification and Characterization of Reaction Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Fluorine Frontier
Researchers working with 6,7-difluoroquinoxaline scaffolds often encounter a specific set of challenges driven by the unique electronic properties of the fluorine atoms. Unlike their chloro- or bromo-analogs, the C6 and C7 fluorine atoms are highly activated toward Nucleophilic Aromatic Substitution (
This guide addresses the three most common support tickets we receive:
-
Regioselectivity Failure: Inability to distinguish or control C6 vs. C7 substitution.
-
Over-Reaction: Unintentional formation of 6,7-disubstituted byproducts.
-
Hydrolytic Impurities: Appearance of "silent" hydroxy-de-fluorinated impurities.
Diagnostic Workflow: Troubleshooting Reactions
Issue #1: "I see two spots on TLC/LCMS with the same mass. Which isomer is which?"
The Mechanism:
In 6,7-difluoroquinoxalines, the fluorine atoms are excellent leaving groups for
The Causality Matrix
| Observation | Probable Cause | Mechanistic Insight |
| 50:50 Isomer Ratio | Steric/Electronic Balance | The C2/C3 substituents exert equal distant electronic influence, or the nucleophile is small and unhindered. |
| 90:10 Isomer Ratio | Electronic Bias | A strong Electron Withdrawing Group (EWG) at C2 (e.g., -C=O) activates the para position (C7) more than the meta position (C6). |
| Single Product (Unexpected) | Steric Blocking | A bulky group at C5 or C8 (perisubstituent) prevents attack at the adjacent fluorine. |
Visualizing the Pathway
Figure 1: Bifurcated reaction pathway showing the competition between C6 and C7 substitution and the risk of over-reaction (red).
Issue #2: "I cannot separate the mono-substituted product from the di-substituted impurity."
The Problem: Once the first fluorine is displaced by a nucleophile (e.g., an amine or alkoxide), the ring remains activated, often leading to a second substitution event (6,7-disubstitution). This is common if the nucleophile is electron-donating, which paradoxically might not deactivate the ring enough if the quinoxaline core is highly electron-deficient.
Protocol: Controlling Stoichiometry & Temperature
-
The "Reverse Addition" Technique:
-
Standard: Adding nucleophile to the substrate.[1] -> High Local Concentration of Nu -> Promotes Disubstitution.
-
Recommended: Add the Substrate dropwise to a solution of the Nucleophile (if Nu is cheap) OR add Nucleophile very slowly to the Substrate at -78°C to 0°C .
-
Why? Keeping the nucleophile limiting relative to the substrate at the mixing interface favors mono-substitution [2].
-
-
Solvent Selection:
-
Switch from polar aprotic (DMF, DMSO) to protic solvents (EtOH, iPrOH) if solubility permits. Solvation of the nucleophile anion by hydrogen bonding reduces its reactivity ("softens" the nucleophile), increasing selectivity.
-
Analytical Forensics: Characterization Guide
The Gold Standard: NMR Spectroscopy
Proton NMR (
Data Table: Expected
NMR Shifts (Referenced to
)
| Compound State | Chemical Shift Range ( | Coupling Constants ( | |
| Starting Material (6,7-Difluoro) | Two distinct signals (if asymmetric) | -130 to -145 ppm | |
| Mono-Substituted Product | Single signal | -120 to -160 ppm (Shift depends on Nu) | No |
| Disubstituted Byproduct | No signal (Silent) | N/A | N/A |
| Hydrolysis Impurity (C-OH) | Single signal | Shifted upfield (shielded) by ~10-20 ppm vs SM | Broad peak (H-bonding effects) |
Diagnostic Tip: If you see a signal disappear entirely, you have likely formed the disubstituted product. If you see a complex multiplet turn into a singlet, you have successfully mono-substituted .
LC-MS Identification of Hydrolytic Byproducts
A common "ghost" impurity is the hydroxy-de-fluorination product (Ar-F
-
Cause: Presence of trace water in basic conditions (
, , or wet DMF). -
Detection: Mass shift of -2 Da (Loss of F [19] + Gain of OH [17] = -2).
-
Fix: Use anhydrous solvents and strictly dry bases (e.g.,
dried under vacuum).
Isolation & Purification Strategies
Separating the C6-isomer from the C7-isomer is notoriously difficult on standard C18 silica due to their identical polarity.
Advanced Chromatography Guide:
-
Stationary Phase:
-
PFP (Pentafluorophenyl) Columns: These are superior for fluorinated compounds. The "fluorine-fluorine" and
- interactions provide selectivity based on the position of the fluorine atom relative to the rest of the ring [4]. -
C30 Columns: High shape selectivity can sometimes resolve isomers that C18 cannot [5].
-
-
Mobile Phase Additives:
-
For basic quinoxalines, use Ammonium Acetate (10mM) to suppress peak tailing.
-
Avoid TFA if you are looking for acid-labile intermediates.
-
References
-
Nucleophilic Aromatic Substitution Mechanisms. Wikipedia. Retrieved from .
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PMC. Retrieved from .
-
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline. BenchChem. Retrieved from .
-
Separation of Isomers - Pyvot Tech. Pyvot Tech. Retrieved from .
-
Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Isomer separation. PubMed. Retrieved from .
Sources
Technical Support Center: Improving the Solubility of 6,7-Difluoroquinoxaline
Welcome to the technical support guide for 6,7-Difluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. This guide provides a structured approach to systematically troubleshoot and enhance the solubility of this compound for various applications, from initial in vitro screening to more complex formulation development.
I. Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoxaline core, which is a recognized "privileged scaffold" in medicinal chemistry.[1] Its structure, characterized by a fused benzene and pyrazine ring system, is common in many biologically active compounds.[1] The presence of two fluorine atoms can increase metabolic stability and membrane permeability.[2] However, the planar, aromatic nature and limited hydrogen bonding capability of the core structure can contribute to poor aqueous solubility, a common challenge for many quinoxaline derivatives.[3][4]
Key Computed Properties of this compound:
The positive XLogP3 value indicates a degree of lipophilicity, suggesting that while it may have some affinity for organic solvents, its solubility in aqueous media will be limited.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent.[6][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] For many quinoxaline derivatives used in biological assays like the MTT assay, DMSO is the standard solvent for creating concentrated stock solutions before dilution into aqueous media.[3][7]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a very common issue known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, predominantly aqueous, solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine if your experimental endpoint can be achieved with a lower concentration of the compound.
-
Increase the DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Check your cell line's tolerance and consider if slightly increasing the final DMSO percentage is feasible.
-
Use a Co-solvent: If the above options are not viable, you will need to employ a co-solvent strategy. This is one of the most effective and common methods for enhancing the solubility of poorly soluble drugs in aqueous formulations.[8][9]
Q3: What is a co-solvent and which one should I use?
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar or poorly soluble compounds.[10][11] The presence of a co-solvent helps to reduce the interfacial tension between the hydrophobic solute and the aqueous solution.[8]
Commonly Used Co-solvents for Biological Assays:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin[9]
The choice of co-solvent can be critical. For instance, studies on other poorly soluble drugs have shown that a water-PEG 400 blend can have a very high solubilization potential.[9]
Q4: Can I use pH adjustment to improve solubility?
Yes, if the molecule has ionizable groups. Quinoxaline is a weak base.[12] The nitrogen atoms in the pyrazine ring can be protonated under acidic conditions. This protonation creates a charged species, which is generally more soluble in water than the neutral form. Therefore, adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) may enhance the solubility of this compound.[12][13] However, you must ensure the pH is compatible with your experimental system (e.g., cell health, enzyme activity).
Q5: I've heard about cyclodextrins. Can they help?
Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] This structure allows them to encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[15][16] This complex has a much higher aqueous solubility than the drug alone.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.[14][18]
III. Troubleshooting Workflow for Solubility Enhancement
This workflow provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Caption: A decision tree for troubleshooting solubility issues.
IV. Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the solid to an appropriate vial. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particles remain, proceed to the next step.
-
Assisted Solubilization (if necessary):
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution in a water bath at 30-40°C for 10-15 minutes. Caution: Use minimal heat to avoid compound degradation.
-
-
Final Check: After cooling to room temperature, perform a final visual inspection. If the solution is clear, it is ready for storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using a Co-solvent
This protocol helps determine the maximum soluble concentration of your compound in an aqueous buffer with the aid of a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., PEG 400)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare Co-solvent Buffer: Prepare your assay buffer containing a fixed percentage of the co-solvent (e.g., 5% PEG 400 in PBS).
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution directly into the co-solvent buffer. For example, start with a 1:50 dilution (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a 200 µM final concentration) and perform 2-fold serial dilutions across the plate. Include a buffer-only control.
-
Equilibration: Cover the plate and let it incubate at room temperature for 1-2 hours. This allows time for any precipitation to form.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer control is considered the kinetic solubility limit under those conditions.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the bulk solvent, decreasing interfacial tension.[8] | Simple to implement, cost-effective, widely used.[6] | Can affect biological systems at high concentrations; may not be suitable for in vivo use. | In vitro screening assays (cell-based, enzymatic). |
| pH Adjustment | Ionizes the drug molecule, increasing its interaction with polar water molecules.[13] | Highly effective for ionizable compounds; easy to implement. | Requires the compound to have a suitable pKa; pH change must be compatible with the assay system.[12] | Aqueous formulations for in vitro assays where pH can be controlled. |
| Cyclodextrins | Encapsulates the hydrophobic drug in its nonpolar cavity, presenting a hydrophilic exterior.[14][16] | Significant solubility enhancement; can improve stability and bioavailability.[15][18] | More expensive; can be a confounding factor in some binding assays. | Both in vitro and in vivo applications, especially for formulation development. |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core. | Can solubilize very hydrophobic compounds. | Can disrupt cell membranes; may interfere with protein function. | Specific formulations where cell viability is not the primary readout (e.g., some biochemical assays). |
V. Advanced Considerations for Drug Development
For professionals in drug development, moving beyond simple benchtop solubilization is key. If this compound is a lead candidate, more advanced formulation strategies may be necessary to achieve desired exposure in in vivo models.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[19][20] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[21]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[21][22]
-
Nanosuspensions: This technique involves reducing the particle size of the drug down to the nanometer range.[22][23] The drastically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[21]
These advanced methods require specialized equipment and expertise but are powerful tools for formulating challenging compounds like many quinoxaline derivatives for preclinical and clinical development.[22][24]
VI. References
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved from [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018, August 15). PubMed. Retrieved from [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu. Retrieved from [Link]
-
Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. (2024, January 14). PubMed. Retrieved from [Link]
-
Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. (2015, September 15). PubMed. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). Semantic Scholar. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved from [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
This compound-2,3(1H,4H)-dione. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023, August 17). MDPI. Retrieved from [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025, April 28). MDPI. Retrieved from [Link]
-
Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. (2005, February 26). ACS Publications. Retrieved from [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero. Retrieved from [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). PMC. Retrieved from [Link]
-
In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. (2022, November 1). MDPI. Retrieved from [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. This compound | C8H4F2N2 | CID 917097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. scispace.com [scispace.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
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- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 6,7-Difluoroquinoxaline Chemistry: A Guide to Preventing Defluorination
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-difluoroquinoxaline. This guide is designed to provide expert advice and practical solutions to a common and critical challenge in the functionalization of this important heterocyclic scaffold: unwanted defluorination. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent the loss of the essential fluorine atoms from your molecules, ensuring the integrity of your synthetic routes and the desired properties of your final compounds.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the stability of this compound in chemical reactions.
Q1: Why is preventing defluorination in this compound reactions so important?
The fluorine atoms at the 6 and 7 positions are often integral to the desired biological activity and physicochemical properties of the final compound. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] Unintentional loss of one or both of these atoms can lead to a significant or complete loss of the target molecule's efficacy and desired characteristics.
Q2: What is the most common reaction type that leads to defluorination of this compound?
Nucleophilic Aromatic Substitution (SNAr) is the most common reaction where defluorination is a risk. While the quinoxaline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms, harsh reaction conditions or the use of certain nucleophiles can lead to the displacement of a fluoride ion instead of the intended leaving group.
Q3: Is one of the fluorine atoms more susceptible to displacement than the other?
Yes. In many quinoxaline systems, the C-6 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-7 position.[2] This is due to the electronic influence of the pyrazine ring nitrogens. Therefore, if mono-defluorination occurs, it is more likely to happen at the C-6 position.
Q4: Can I use strong bases in my reactions with this compound?
The use of strong bases should be approached with caution. Strong bases can promote side reactions, including defluorination, especially at elevated temperatures. It is often preferable to use milder inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[1]
Q5: What are the tell-tale signs of defluorination in my reaction mixture?
The most definitive evidence will come from analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In MS, you will observe peaks corresponding to the mass of the mono- and/or di-defluorinated products. In 19F NMR, the disappearance or reduction in the intensity of the signals corresponding to the fluorine atoms on the quinoxaline core is a clear indicator of defluorination. 1H NMR will also show changes in the aromatic region, with the appearance of new signals corresponding to the protons that have replaced the fluorine atoms.
Troubleshooting Guides: A Deeper Dive into Preventing Defluorination
When faced with unexpected defluorination, a systematic approach to troubleshooting is essential. This section provides in-depth guidance on identifying the root cause and implementing effective solutions.
Issue 1: Unwanted Defluorination During Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for functionalizing the this compound core. However, the very nature of the reaction, which involves nucleophilic attack on an electron-deficient aromatic ring, can also lead to the displacement of a fluoride ion.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Defluorination [label="Unwanted Defluorination", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; Harsh_Conditions [label="Harsh Reaction Conditions", pos="-3,1.5!"]; Nucleophile_Issues [label="Nucleophile Reactivity/Basicity", pos="3,1.5!"]; High_Temp [label="High Temperature", pos="-4,0!"]; Strong_Base [label="Strong Base", pos="-2,0!"]; Hard_Nucleophile [label="Hard Nucleophile (e.g., RO⁻)", pos="2,0!"]; High_Concentration [label="High Nucleophile Concentration", pos="4,0!"];
Defluorination -- Harsh_Conditions; Defluorination -- Nucleophile_Issues; Harsh_Conditions -- High_Temp; Harsh_Conditions -- Strong_Base; Nucleophile_Issues -- Hard_Nucleophile; Nucleophile_Issues -- High_Concentration; } dotedot Causality Diagram for Defluorination in SNAr Reactions.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Temperature | Reactions run at high temperatures (>120 °C) for extended periods. | Solution: Attempt the reaction at a lower temperature, starting from room temperature and gradually increasing. High temperatures provide the activation energy for the less favorable defluorination pathway. |
| Base | Use of strong bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu). | Solution: Switch to a milder base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic base like triethylamine (Et3N) or DIPEA.[1] These bases are generally sufficient to facilitate the reaction without promoting defluorination. |
| Nucleophile | "Hard" nucleophiles (e.g., alkoxides, hydroxide) or highly basic amines. | Solution: If possible, use "softer," less basic nucleophiles. For example, when introducing an oxygen linkage, consider using a phenol under basic conditions rather than a more reactive alkoxide. For amines, less basic and more sterically hindered amines can sometimes be less prone to causing defluorination. |
| Solvent | Aprotic polar solvents like DMF or DMSO can enhance the reactivity of nucleophiles, sometimes to the point of promoting defluorination. | Solution: Consider using a less polar solvent if the reactants have sufficient solubility. Alternatively, ensure that the reaction is run at the lowest possible temperature in these solvents. |
| Reaction Time | Prolonged reaction times, even at moderate temperatures. | Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts. |
This protocol provides a general starting point for the mono-amination of this compound, designed to minimize the risk of defluorination.
Objective: To synthesize a 6-amino-7-fluoroquinoxaline derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1-1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-7-fluoroquinoxaline derivative.
Rationale for Choices:
-
Amine Equivalents: Using a slight excess of the amine ensures complete consumption of the starting material without a large excess that could promote side reactions.
-
Base: Potassium carbonate is a mild inorganic base that is effective in this transformation without being overly aggressive.
-
Temperature: Starting in the 80-100 °C range provides a good balance between reaction rate and minimizing the risk of defluorination.
Issue 2: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions
While less common than in SNAr, defluorination can also occur during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) through C-F bond activation. This is more likely to occur with electron-deficient aryl fluorides, which includes this compound.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Defluorination_Pd [label="Defluorination in\nCross-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; Catalyst_System [label="Catalyst System", pos="-3,1.5!"]; Reaction_Conditions [label="Reaction Conditions", pos="3,1.5!"]; Ligand_Choice [label="Inappropriate Ligand", pos="-4,0!"]; High_Temp_Pd [label="High Temperature", pos="2,0!"]; Strong_Base_Pd [label="Strong Base", pos="4,0!"];
Defluorination_Pd -- Catalyst_System; Defluorination_Pd -- Reaction_Conditions; Catalyst_System -- Ligand_Choice; Reaction_Conditions -- High_Temp_Pd; Reaction_Conditions -- Strong_Base_Pd; } dotedot Causality Diagram for Defluorination in Pd-Catalyzed Reactions.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand | Highly electron-donating and sterically bulky ligands can sometimes promote C-F activation. | Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Start with less electron-rich ligands that are known to be effective for the desired transformation but less likely to activate the C-F bond. |
| Temperature | High reaction temperatures can overcome the activation barrier for C-F bond insertion. | Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Microwave heating, which allows for rapid heating to a precise temperature, can sometimes be beneficial in minimizing thermal decomposition and side reactions. |
| Base | The use of very strong bases can contribute to catalyst degradation and promote unwanted side reactions. | Solution: Use the mildest base that is effective for the specific cross-coupling reaction. For example, in Suzuki couplings, K2CO3 or K3PO4 are often sufficient. |
Concluding Remarks
The successful manipulation of this compound hinges on a nuanced understanding of its reactivity and the careful control of reaction conditions. By approaching your syntheses with a proactive mindset, informed by the principles outlined in this guide, you can significantly increase your success rate in preserving the crucial difluoro-moiety. Remember to always start with milder conditions and incrementally increase the intensity of your reaction parameters only when necessary. Careful monitoring and analysis are your best tools for navigating the chemistry of this valuable building block.
References
-
Baklanov, M. V., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38657-38668. [Link]
-
Kappe, C. O., et al. (2003). The Synthesis of Quinoxalines and Related Heterocycles by Microwave-Assisted Organic Synthesis (MAOS). Molecules, 8(4), 317-332. [Link]
-
Khan, I., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121. [Link]
-
Ma, C., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 794-799. [Link]
-
Sparks, R. B., & Spivey, A. C. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 33. [Link]
-
Kovrizhina, A. R., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M2001. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 6,7-Difluoroquinoxaline for Industrial Use
Prepared by the Office of Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Difluoroquinoxaline. As a key fluorinated scaffold, its efficient and scalable production is critical for advancing pharmaceutical research and development.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and detailed methodologies to address the challenges encountered when transitioning from laboratory-scale synthesis to industrial production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most common and industrially viable method for synthesizing this compound? A1: The most robust and widely adopted method is the cyclocondensation reaction between 4,5-difluoro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically an aqueous solution of glyoxal .[4] This approach is favored for its high atom economy, straightforward execution, and the commercial availability of the starting materials.[4][5]
Q2: What are the critical process parameters to control during scale-up? A2: When scaling up the synthesis, the following parameters are critical:
-
Temperature Control: The condensation reaction is exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting the formation of undesirable, often colored, by-products and potentially degrading the product.[6][7]
-
Rate of Addition: The rate at which the reactants are mixed must be carefully controlled. A slow, controlled addition of one reactant to the other ensures consistent temperature and minimizes the formation of localized hot spots and impurities.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the vessel. Inadequate agitation can result in incomplete reactions and inconsistent batch quality.[7]
-
Atmosphere Control: The 4,5-difluoro-1,2-phenylenediamine starting material can be susceptible to oxidation, which often results in colored impurities.[4][6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent this.[8]
Q3: What are the primary safety concerns associated with the starting materials? A3: The key starting material, 4,5-difluoro-1,2-phenylenediamine , requires careful handling. It is known to cause skin irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]
Q4: How can the purity of the final product be maximized on an industrial scale? A4: While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production.[12] The most effective industrial purification strategy for this compound is recrystallization .[8] Selecting an appropriate solvent system is key to effectively remove unreacted starting materials and side products. Additionally, an acid-base wash can be highly effective for removing certain impurities.[13]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or Inconsistent Yield | Incomplete Reaction: Insufficient reaction time or temperature prevents the full conversion of starting materials. | Solution: Increase the reaction time and/or moderately increase the temperature. Utilize in-process monitoring (e.g., HPLC, TLC) to track the consumption of the limiting reagent and ensure the reaction has reached completion before initiating work-up.[14] |
| Poor Quality Starting Materials: Impurities in 4,5-difluoro-1,2-phenylenediamine or glyoxal can participate in side reactions, reducing the yield of the desired product.[6] | Solution: Implement stringent quality control checks on all incoming raw materials.[7] If necessary, purify the diamine by recrystallization before use. Ensure the glyoxal solution concentration is accurately known. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave an excess of one starting material, making purification difficult and lowering the theoretical yield. | Solution: Precisely control the stoichiometry. A slight excess of the less expensive reagent (typically glyoxal) may be used to drive the reaction to completion, but this must be optimized to avoid complicating purification. | |
| Product is Off-Color (e.g., Yellow, Brown) | Oxidation of Diamine: 1,2-phenylenediamines are prone to air oxidation, especially at elevated temperatures, leading to highly colored polymeric impurities.[4] | Solution: Conduct the reaction under an inert nitrogen or argon atmosphere.[8] Use de-gassed solvents if possible. Freshly purified starting materials are less prone to oxidation.[4] |
| Reaction Temperature Too High: Excessive heat can cause thermal decomposition of the starting materials or the final product, generating colored tars.[6] | Solution: Implement a robust temperature control system with adequate cooling capacity for the reactor.[7] A slower addition rate can help manage the reaction exotherm. | |
| Trapped Impurities in Crystals: Colored impurities can become trapped within the crystal lattice of the product during crystallization. | Solution: During work-up, consider treating a solution of the crude product with activated carbon to adsorb colored impurities before the final recrystallization step.[8] | |
| Difficulty in Purification | Product Fails to Crystallize ("Oils Out"): The product separates from the solvent as a liquid rather than a solid, often due to residual impurities or an inappropriate solvent choice. | Solution: Modify the crystallization conditions. Try a different solvent or a co-solvent system. Introduce a seed crystal to initiate crystallization. Alternatively, use an anti-solvent addition method where the product is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation. |
| Co-elution with Impurities (if using chromatography): Impurities have similar polarity to the product, making separation by column chromatography difficult. | Solution: While not ideal for scale-up, if chromatography is necessary, optimize the mobile phase. A gradient elution may provide better separation than an isocratic one.[8] Consider alternative stationary phases (e.g., alumina instead of silica gel).[8] | |
| Batch-to-Batch Inconsistency | Poor Process Control: Minor variations in temperature, addition rates, or mixing speeds between batches can lead to different outcomes.[7] | Solution: Implement rigorous Standard Operating Procedures (SOPs) and automated process controls to ensure all parameters are identical for every batch. |
| Variation in Raw Material Quality: The purity and physical form of starting materials can vary between suppliers or even between different lots from the same supplier. | Solution: Establish strict quality specifications for all incoming raw materials, including purity assays and physical property tests.[7] Qualify multiple suppliers to ensure a consistent supply chain. |
Troubleshooting Workflow: Diagnosing Low Reaction Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Part 3: Experimental Protocols and Workflows
Protocol 1: Lab-Scale Synthesis of this compound
This protocol provides a baseline for laboratory synthesis and initial scale-up experiments.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Glyoxal (40% solution in water, 1.05 eq)
-
Ethanol
-
Deionized Water
-
Activated Carbon
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Inerting: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.
-
Reactant Addition: Begin stirring and slowly add the 40% aqueous glyoxal solution (1.05 eq) dropwise over 30 minutes. An exotherm may be observed. Maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Purification (Recrystallization): Transfer the crude solid to a new flask. Add a suitable amount of ethanol and heat to reflux until all the solid dissolves. If the solution is colored, add a small amount of activated carbon and reflux for 10 minutes.
-
Filtration & Crystallization: Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to yield this compound.
Industrial Process Synthesis Workflow
Caption: Industrial workflow from raw materials to final product.
Part 4: Safety, Handling, and Quality Control
Safe Handling of 4,5-Difluoro-1,2-phenylenediamine
The primary raw material requires specific handling procedures to ensure operator safety during large-scale operations.
| Aspect | Industrial Scale Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a protective suit.[9][10] For handling large quantities of powder, a full-face respirator may be required.[10] |
| Ventilation | Use a dedicated powder handling booth or a room with local exhaust ventilation (LEV) to minimize dust exposure.[11][15] The reactor should be a closed system to contain vapors. |
| Dispensing | Use contained dispensing systems (e.g., drum tippers with dust extraction) to transfer the solid from storage containers to the reactor. Avoid manual scooping in open air. |
| Spill Control | Have spill kits readily available. For solid spills, sweep up carefully to avoid creating dust and place in a labeled container for disposal.[9] Do not release into the environment.[9][11] |
| Storage | Store in a cool, dry, well-ventilated area away from oxidizing agents.[15] Keep containers tightly closed.[11] |
Quality Control (QC) for Final Product Release
To ensure the final product meets the required specifications for use in drug development, a robust set of analytical tests must be performed on each batch.[16]
| Analytical Method | Purpose | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity Assay & Impurity Profiling: To determine the purity of the compound (as a percentage area) and to quantify any known or unknown impurities.[17][18] | Purity: ≥ 99.5%Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% |
| Mass Spectrometry (MS) | Identity Confirmation: To confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[19] | The measured mass of the molecular ion ([M+H]⁺ or [M]⁺) should match the theoretical calculated mass within a narrow tolerance (e.g., ± 5 ppm for HRMS).[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Confirmation & Identity: To confirm the chemical structure is correct and that no isomeric impurities are present. ¹⁹F NMR is particularly important for fluorinated compounds. | The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound. |
| Melting Point | Purity Indication: A sharp melting point range is indicative of high purity. | A narrow range, e.g., 150-152°C (Note: specific range must be established with a reference standard). |
| Loss on Drying (LOD) | Residual Solvent Content: To measure the amount of residual solvent remaining in the final product after drying. | Typically ≤ 0.5% w/w. |
References
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- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC.
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Benchchem.
- Technical Support Center: Synthesis of Quinoxaline-2,3-diones. Benchchem.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC.
- Vani, V., Lakshmi, G., & Rushda, S. (2026). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Stru. Asian Journal of Pharmaceutical Research and Development.
- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Pharmaceutical Negative Results.
- SAFETY DATA SHEET - 1,2-Diamino-4,5-difluorobenzene. Fisher Scientific.
- Quinoxaline synthesis. Organic Chemistry Portal.
- An In-depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione: Synthesis, Characterization, and Biological Significance. Benchchem.
- SAFETY DATA SHEET - p-Phenylenediamine. Merck Millipore.
- SAFETY DATA SHEET - 4-Fluoro-1,2-phenylenediamine. TCI Chemicals.
- Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
- Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate.
- Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-4,5-DIFLUOROBENZENE. ChemicalBook.
- troubleshooting common problems in quinoxaline synthesis. Benchchem.
- Material Safety Data Sheet - Oxalic Acid. Spectrum Chemical.
- Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note. Benchchem.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- Technical Support Center: Scaling Up the Synthesis of 6-(Difluoromethoxy)picolinonitrile. Benchchem.
- Zhou, L. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. LETIAN.
- A Comparative Guide to Analytical Methods for the Quality Control of 6-Fluoro-2-(oxiran-2. Benchchem.
- Grela, E., & Szefer, P. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC.
- Miller, M. T., Kulkarni, S. S., & Booker, S. J. (2022). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PMC.
- Obot, I. B., Al-Ghamdi, A. A., & Al-Zahrani, A. Y. (n.d.). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research.
- A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Semantic Scholar.
- Kim, J. Y., & Jin, Y. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis.
- Al-Ghamdi, A. A., Al-Zahrani, A. Y., & Obot, I. B. (2025). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. ResearchGate.
- Methods for improving the purity of synthesized quinoxaline compounds. Benchchem.
- Ravisankar, P., & Rao, G. D. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science.
- Quinoxaline – Knowledge and References. Taylor & Francis.
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Marmara University.
- Yaremenko, F. G., Chekotylo, A. A., & Orlov, V. D. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
- 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. Journal of Organic and Pharmaceutical Chemistry.
- Gemoets, H. P. L., La-Venia, A., & McQuade, D. T. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals.
- Kim, J. Y., & Jin, Y. (n.d.). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis.
- A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. Benchchem.
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Technical Support Center: Optimizing 6,7-Difluoroquinoxaline Performance in Electronic Devices
Welcome to the technical support center for 6,7-Difluoroquinoxaline and its derivatives. This guide is designed for researchers and scientists in organic electronics and drug development who are leveraging the unique properties of this versatile building block. Here, we address common challenges and provide actionable strategies to enhance the performance of this compound-based materials in your experimental electronic devices. Our approach is rooted in a deep understanding of the structure-property relationships that govern device outcomes.
Introduction to this compound
This compound is an electron-deficient heterocyclic compound that has garnered significant interest as a building block in organic electronics.[1][2] Its core structure, a fusion of a benzene and a pyrazine ring, is inherently electron-accepting.[1] The strategic placement of two highly electronegative fluorine atoms at the 6 and 7 positions serves to further lower the molecule's frontier molecular orbital (HOMO and LUMO) energy levels.[3][4] This electronic tuning is critical for several reasons:
-
Facilitates Electron Injection & Transport: Lower LUMO levels can reduce the energy barrier for electron injection from common cathodes (like Aluminum), a crucial step for efficient device operation in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4]
-
Enhances Material Stability: Deeper HOMO levels can increase the material's resistance to oxidative degradation, potentially leading to longer device lifetimes.[3][4][5]
-
Enables Donor-Acceptor Architectures: The strong electron-accepting nature makes it an excellent component to pair with electron-donating units in donor-acceptor (D-A) type polymers and small molecules, which are widely used in Organic Solar Cells (OSCs).[6][7]
This guide will help you navigate the practical challenges of working with this promising material.
Part 1: Troubleshooting Guide
This section addresses specific performance issues you may encounter during your experiments, providing potential causes and validated solutions.
Issue 1: High Turn-On Voltage or Poor Electron Injection in OLEDs
Question: I've incorporated a this compound derivative as an electron-transporting layer (ETL) or host material in my OLED, but the device has a very high turn-on voltage. What's causing this and how can I fix it?
Answer: A high turn-on voltage typically points to a significant energy barrier for electron injection from the cathode into your quinoxaline-based material. While fluorination helps lower the LUMO, a mismatch can still exist.
Probable Causes & Solutions:
-
Energy Level Mismatch: The LUMO of your this compound derivative may still be too high relative to the work function of your cathode (e.g., Aluminum, ~4.3 eV).
-
Solution: Insert an Electron Injection Layer (EIL). A thin insulating layer between the cathode and your ETL can dramatically improve electron injection. Materials like Lithium Fluoride (LiF) or Magnesium Oxide (MgO) are standard choices.[8][9] A thin EIL (typically 0.5-1.5 nm) can induce a strong electric field at the interface or create an interfacial dipole that lowers the effective injection barrier, facilitating electron tunneling.[9][10]
-
-
Interfacial Contamination or Poor Contact: Impurities or a rough interface between the cathode and the organic layer can trap charges or create a barrier, impeding injection.
-
Solution: High-Purity Materials & Deposition Control. Ensure your this compound material is purified via methods like vacuum sublimation to remove performance-limiting impurities.[11] During device fabrication, maintain a high vacuum (<10⁻⁶ Torr) to prevent atmospheric contaminants from compromising the interface.
-
-
Sub-optimal ETL Thickness: If the ETL is too thick, it can increase the device's series resistance. If it's too thin, it may not effectively transport electrons or block holes from reaching the cathode, leading to quenching.
-
Solution: Thickness Optimization. Systematically vary the thickness of your this compound layer. A typical starting range for an ETL is 20-40 nm. Characterize the current density-voltage (J-V) and luminance-voltage (L-V) curves for each thickness to find the optimal balance between charge transport and resistance.
-
Experimental Protocol: Fabricating an OLED with an EIL
-
Substrate Cleaning: Sequentially sonicate an Indium Tin Oxide (ITO) coated glass substrate in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with N₂ gas and treat with UV-Ozone for 10 min to improve the ITO work function.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and your this compound-based Electron Transport Layer (ETL). Maintain a deposition rate of 0.5-1.5 Å/s.
-
EIL Deposition: Without breaking vacuum, deposit a thin layer of LiF (e.g., 1 nm) at a slower rate (0.1-0.2 Å/s) for precise thickness control.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) at a rate of 2-5 Å/s.
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Issue 2: Low Charge Carrier Mobility in OFETs
Question: My Organic Field-Effect Transistor (OFET) using a this compound derivative shows very low electron mobility. How can I improve this?
Answer: Low mobility in OFETs is most often linked to the morphology and molecular packing of the semiconductor thin film.[11][12] Charge transport in organic semiconductors occurs via hopping between adjacent molecules, so a well-ordered, crystalline film is crucial.[11]
Probable Causes & Solutions:
-
Amorphous or Poorly Ordered Thin Film: If the molecules are randomly oriented, the π-orbital overlap required for efficient charge hopping is minimal.
-
Solution 1: Substrate Temperature Control. The temperature of the substrate during vacuum deposition is a critical parameter.[11] Increasing the substrate temperature provides molecules arriving on the surface with enough thermal energy to diffuse and find their lowest-energy positions within a crystal lattice. Conversely, a low substrate temperature or a very high deposition rate can "freeze" molecules in a disordered state.[11]
-
Solution 2: Post-Deposition Annealing. Gently heating the device after fabrication (thermal annealing) can promote recrystallization and improve molecular ordering, healing defects in the film. The optimal annealing temperature is material-dependent and should be below the material's glass transition temperature.
-
Solution 3: Solvent Vapor Annealing (for solution-processed films). Exposing the film to a solvent vapor atmosphere can also enhance crystallinity by plasticizing the film and allowing for molecular rearrangement.
-
-
Unfavorable Interface with the Dielectric: The surface of the gate dielectric heavily influences the growth of the first few monolayers of the semiconductor, which is where the charge transport channel forms.[12][13]
-
Solution: Dielectric Surface Modification. Treat the dielectric surface (commonly SiO₂) with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). SAMs can passivate surface traps, reduce surface energy, and promote a more favorable molecular packing (e.g., edge-on orientation for better in-plane transport).[13][14]
-
Data Summary: Effect of Deposition Parameters on Mobility
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Substrate Temperature | Low (e.g., 25°C) | High (e.g., 80-120°C) | Increased crystallinity and mobility.[11] |
| Deposition Rate | High (e.g., >3 Å/s) | Low (e.g., 0.5 Å/s) | Allows time for molecular diffusion and ordering.[11] |
| Dielectric Surface | Untreated SiO₂ | OTS-Treated SiO₂ | Promotes ordered growth, reduces traps.[13] |
Diagram: OFET Performance Optimization Workflow
Below is a workflow illustrating the key decision points for improving OFET mobility.
Caption: Workflow for troubleshooting low mobility in OFETs.
Issue 3: Rapid Device Degradation and Short Lifetime
Question: My devices containing this compound degrade quickly under operation. Is the fluorine content a problem?
Answer: Not necessarily. In fact, fluorination is often employed to increase stability.[3][4][5] The strong carbon-fluorine bond enhances chemical inertness and resistance to oxidation.[5] However, degradation is a complex process with many potential causes.[15][16]
Probable Causes & Solutions:
-
Environmental Contamination: OLEDs are notoriously sensitive to moisture and oxygen, which can react with organic materials and the cathode, creating non-emissive "dark spots" and increasing operating voltage.[15][17]
-
Solution: Rigorous Encapsulation. This is non-negotiable for achieving a long operational lifetime. Fabricate and encapsulate your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) with very low H₂O and O₂ levels (<1 ppm). Use high-quality getters and sealants.
-
-
Morphological Instability: Amorphous organic films can be thermodynamically unstable. Over time and with heat generated during operation (Joule heating), the film can crystallize, forming grain boundaries that trap charges or quench excitons.
-
Solution: Use Materials with High Glass Transition Temperature (Tg). When synthesizing new derivatives, aim for a high Tg to ensure morphological stability at operating temperatures. Thermal annealing during fabrication can also help achieve a more stable morphology from the outset.
-
-
Unbalanced Charge Injection/Transport: An excess of either holes or electrons in the emissive layer can lead to the formation of unstable charged species (polarons) that are chemically reactive and can degrade surrounding molecules.
-
Solution: Device Architecture Engineering. The goal is to ensure that equal numbers of holes and electrons meet within the emissive layer (charge balance). This can be achieved by carefully selecting the thicknesses and energy levels of all charge transport layers (HIL, HTL, ETL) to balance the charge carrier mobilities.[5]
-
-
Interfacial Reactions: Chemical reactions can occur at the interfaces, for example, between a reactive cathode metal and the organic layer, or degradation of the ITO anode which can release oxygen into the device.[18][19]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the two fluorine atoms in this compound?
The primary role is electronic. Fluorine is the most electronegative element, so it acts as a strong electron-withdrawing group. This has two main effects on the quinoxaline core:
-
Lowers HOMO/LUMO Levels: The inductive effect of the fluorine atoms pulls electron density from the conjugated system, stabilizing both the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.[3][4] A lower LUMO is beneficial for n-type materials, making it easier to inject electrons.[3]
-
Increases Stability: The C-F bond is very strong, making the molecule more resistant to chemical and oxidative degradation.[5] Furthermore, the lower HOMO level makes the molecule harder to oxidize.[3][4]
Q2: Can I use this compound derivatives in Organic Solar Cells (OSCs)?
Yes, absolutely. Its strong electron-accepting nature makes it an excellent building block for donor-acceptor (D-A) type materials used in bulk-heterojunction (BHJ) OSCs.[7][22] In this context, it can be part of either a small molecule donor or a polymer acceptor. Research has shown that incorporating this compound can lead to materials with deep HOMO levels, which is crucial for achieving a high open-circuit voltage (Voc) in the final solar cell device.[7][23]
Q3: How do I choose the right co-materials (e.g., host, donor) to pair with my this compound derivative?
The key is energy level alignment . The goal is to create a cascade of energy levels that promotes efficient charge transfer or energy transfer, depending on the application.
Diagram: Energy Level Alignment in a Typical OLED
This diagram illustrates the ideal energy level alignment for efficient charge injection and recombination in an OLED using a this compound-based ETL.
Caption: Ideal energy level cascade in an OLED for efficient operation.
-
For OLED Hosts: The host material should have a wider energy gap (both higher LUMO and lower HOMO) than the emissive dopant to ensure excitons are confined on the dopant molecule.
-
For ETLs: The LUMO of the ETL should be closely aligned with, or slightly lower than, the LUMO of the emissive layer to ensure efficient electron transfer. The HOMO should be significantly lower to block holes.
-
For OSC Donors/Acceptors: The donor's LUMO must be higher than the acceptor's LUMO, and the donor's HOMO must be higher than the acceptor's HOMO to provide the driving force for exciton dissociation at the D-A interface.
References
-
Locklin, J., Roberts, M. E., Mannsfeld, S. C. B., & Bao, Z. (2006). Optimizing the Thin Film Morphology of Organic Field-Effect Transistors: The Influence of Molecular Structure and Vacuum Deposition Parameters on Device Performance. Journal of Macromolecular Science, Part C: Polymer Reviews. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]
-
Locklin, J., Roberts, M. E., Mannsfeld, S. C. B., & Bao, Z. (2006). Optimizing the Thin Film Morphology of Organic Field-Effect Transistors: The Influence of Molecular Structure and Vacuum Deposition Parameters on Device Performance. Scilit. [Link]
-
Chou, C. S., et al. (2004). Enhancement of electron injection in organic light-emitting devices using an Ag/LiF cathode. Applied Physics Letters. [Link]
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Giri, G., et al. (2015). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science. [Link]
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Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]
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Hwang, J., Wan, A., & Kahn, A. (2009). Interface engineering of organic electronics. Journal of Materials Chemistry. [Link]
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Park, Y. D., Lim, J. A., Lee, H. S., & Cho, K. (2009). Interface engineering in organic transistors. Materials Today. [Link]
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Kobayashi, S., et al. (2011). Interface Engineering of Semiconductor/Dielectric Heterojunctions toward Functional Organic Thin-Film Transistors. Nano Letters. [Link]
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Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. RSC Publishing. [Link]
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Li, W., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. [Link]
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Ameen, T. A. (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Bentham Science Publishers. [Link]
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Unknown Author. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Unknown Source. [Link]
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Unknown Author. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home. [Link]
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Lee, H. W., et al. (2005). Enhancement of electron injection in inverted top-emitting organic light-emitting diodes using an insulating magnesium oxide buffer layer. Applied Physics Letters. [Link]
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Virkar, A. A., Mannsfeld, S., Bao, Z., & Stingelin, N. (2010). Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors. Advanced Materials. [Link]
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Crispin, X., et al. (2018). Interfaces in organic electronics. Nature Materials. [Link]
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Schuettfort, T., et al. (2011). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. [Link]
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Wang, S., et al. (2020). Interface Engineering in Organic Electronics: Energy-Level Alignment and Charge Transport. Small Science. [Link]
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Jayasree, T. K., & Shaiju, P. (2022). Influence of thin-film processing on the performance of organic field-effect transistors. AIP Conference Proceedings. [Link]
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Sharma, G., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. RSC Advances. [Link]
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Iroha, B. E., et al. (2024). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research. [Link]
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Oh, J. Y., et al. (2025). Enabling efficient electron injection in stretchable OLED. ChemRxiv. [Link]
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Berntsen, A., et al. (2025). Improved Electron Injection in Organic Light Emitting Devices by Applying Thin Insulating Layers. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound-2,3(1H,4H)-dione. PubChem. [Link]
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Oh, J. Y., et al. (2025). Enabling efficient electron injection in stretchable OLED. ChemRxiv. [Link]
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Song, S., Kim, J. Y., & Jin, Y. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Molecular Crystals and Liquid Crystals. [Link]
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Song, S., Kim, J. Y., & Jin, Y. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis Online. [Link]
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Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
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Gudeika, D., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI. [Link]
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Jin, Y., et al. (2014). Synthesis and Photovoltaic Properties of Quinoxaline-Based Semiconducting Polymers with Fluoro Atoms. ResearchGate. [Link]
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Validation & Comparative
Comparative Profiling of 6,7-Difluoro- and 6,7-Dichloroquinoxaline Scaffolds in Biological Assays
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, glutamate receptor antagonists, and hypoxia-selective cytotoxins. Substitution at the 6- and 7-positions of the quinoxaline ring profoundly dictates the molecule's electronic distribution, lipophilicity, and target engagement.
This guide provides an objective, data-driven comparison between 6,7-difluoroquinoxaline and 6,7-dichloroquinoxaline derivatives. By analyzing their performance across diverse biological assays, we elucidate the physicochemical causality behind their differing efficacies, empowering researchers to select the optimal halogenated scaffold for their specific drug development workflows.
Physicochemical Causality: Fluorine vs. Chlorine
To understand the divergent biological behaviors of these two scaffolds, one must first examine the atomic properties of the halogens involved:
-
This compound: Fluorine is highly electronegative but possesses a small van der Waals radius (1.47 Å), closely mimicking hydrogen. It exerts a strong inductive electron-withdrawing effect (-I) across the quinoxaline ring but lacks polarizability. Consequently, fluorine rarely participates in strong, directional halogen bonding within protein pockets.
-
6,7-Dichloroquinoxaline: Chlorine is larger (1.75 Å), more lipophilic, and highly polarizable. This polarizability creates a pronounced "sigma-hole" (a region of positive electrostatic potential on the extension of the C–Cl bond). This allows 6,7-dichloro derivatives to form robust, highly directional halogen bonds with the backbone carbonyls of protein targets, often resulting in superior binding affinities in competitive assays[1].
Mechanistic Comparison Across Key Biological Targets
A. Hypoxia-Selective Cytotoxicity (QdNOs)
Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive prodrugs designed to target the hypoxic environments characteristic of solid tumors[2]. In this application, the electronic properties of the scaffold are paramount.
-
Performance: Both the 6,7-dichloro and 6,7-difluoro derivatives of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide act as highly potent cytotoxins. Experimental data demonstrates that both derivatives are approximately 30-fold more potent than the clinical benchmark, Tirapazamine (TPZ)[3].
-
Causality: The mechanism relies on one-electron reduction by cellular reductases. As the electron-withdrawing nature of the 6,7-substituents increases, the reduction potential becomes more positive, making the compound easier to reduce[3]. Because this relies on the inductive effect (-I) rather than specific pocket binding, both fluorine and chlorine excel equally in this assay.
B. Protein Kinase CK2 Inhibition
Halogenated quinoxalines (e.g., quinoxaline-1,3-diols) are utilized to target the ATP-binding site of kinases such as CK2, which is frequently overexpressed in human cancers[1].
-
Performance: In differential scanning fluorimetry (nanoDSF) assays, 6,7-dichloroquinoxaline derivatives consistently demonstrate higher melting temperature shifts (ΔTm) and lower IC50 values compared to their 6,7-difluoro counterparts[1].
-
Causality: Kinase hinge-binding is highly dependent on shape complementarity and halogen bonding. The polarizable chlorine atoms form strong sigma-hole interactions with the kinase hinge region. Fluorine's extreme electronegativity prevents the formation of a sufficient sigma-hole, rendering the difluoro scaffold inferior for this specific target class.
C. NMDA/AMPA Receptor Antagonism
-
Performance: 6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a well-established, potent competitive antagonist at the glycine binding site of the NMDA receptor[4].
-
Causality: The bulky, lipophilic chlorine atoms provide optimal steric complementarity with the GluN1 subunit binding pocket, a structural requirement that the smaller difluoro substitution fails to satisfy as effectively.
Quantitative Data Summary
The following table synthesizes the comparative performance of these scaffolds across standardized biological assays.
| Target / Assay Type | Compound Scaffold | 6,7-Difluoro Performance | 6,7-Dichloro Performance | Primary Mechanistic Driver |
| Hypoxia Cytotoxicity | 3-amino-QdNO | Excellent (~30x > TPZ) | Excellent (~30x > TPZ) | Inductive electron withdrawal (+ Reduction Potential) |
| Kinase CK2 (nanoDSF) | Quinoxaline-1,3-diol | Moderate (Lower ΔTm) | Superior (Higher ΔTm) | Sigma-hole halogen bonding & shape complementarity |
| NMDA Receptor (Glycine) | Quinoxaline-2,3-dione | Weak/Moderate | Potent (e.g., DCQX) | Lipophilicity and steric bulk in the GluN1 pocket |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the self-validating systems used to generate the comparative data above.
Protocol A: Bioreductive Cytotoxicity Assay (Hypoxia vs. Normoxia)
This protocol isolates the bioreductive activation mechanism from baseline cellular toxicity.
-
Cell Seeding: Seed human tumor cells (e.g., MDA-MB-231) in 96-well plates at
cells/well. Allow 24 hours for adherence. -
Compound Preparation: Prepare serial dilutions of the 6,7-difluoro and 6,7-dichloro QdNO derivatives (0.1 µM to 100 µM) in DMSO, ensuring final DMSO concentration remains <0.5%. Include Tirapazamine as a positive control.
-
Parallel Incubation (The Validation Step):
-
Chamber A (Normoxia): Incubate plates at 21%
, 5% , 37°C. -
Chamber B (Hypoxia): Incubate plates in a hypoxic chamber at <0.1%
, 5% , 37°C. -
Causality: Futile cycling occurs in normoxia (oxygen back-oxidizes the radical, releasing superoxide but preventing DNA damage). True hypoxia-selective agents will only show severe toxicity in Chamber B.
-
-
Washout & Viability: After 4-24 hours, wash cells with PBS and replace with fresh media. Assess viability via MTT assay after 72 hours.
-
Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =
.
Protocol B: nanoDSF for Kinase Binding Affinity
This label-free protocol provides thermodynamically rigorous validation of target engagement.
-
Protein Preparation: Dilute recombinant CK2 catalytic subunit to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ligand Addition: Add 6,7-difluoro or 6,7-dichloro quinoxaline ligands to a final concentration of 50 µM. Include a DMSO-only vehicle control.
-
Capillary Loading: Load 10 µL of the protein-ligand complex into standard nanoDSF capillaries.
-
Thermal Ramping: Heat capillaries from 20°C to 95°C at a rate of 1°C/min using a differential scanning fluorimeter.
-
Fluorescence Monitoring (The Validation Step): Monitor the intrinsic tryptophan/tyrosine fluorescence at 330 nm and 350 nm.
-
Causality: As the kinase unfolds, hydrophobic residues are exposed to the aqueous environment, shifting the fluorescence emission. Monitoring the 350/330 nm ratio isolates this unfolding signal, eliminating artifacts from ligand autofluorescence.
-
-
Data Analysis: Calculate the shift in melting temperature (
). A higher indicates stronger stabilization via halogen bonding.
Visualizations of Biological Workflows
Caption: Bioreductive activation pathway of 6,7-dihalo-QdNOs in hypoxic tumor environments.
Caption: Step-by-step nanoDSF workflow for quantifying kinase-ligand binding affinity.
References
1.[4] Title: 6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Biological Activity. Source: benchchem.com. URL: 2.[3] Title: Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. Source: nih.gov. URL: 3.[2] Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: frontiersin.org. URL: 4.[1] Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Source: nih.gov. URL:
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The Fluorination Advantage: A Comparative Guide to 6,7-Difluoroquinoxaline in Organic Electronics
In the relentless pursuit of high-performance organic electronic devices, the molecular design of constituent materials is paramount. Among the diverse heterocyclic building blocks available to chemists and materials scientists, quinoxaline has emerged as a privileged scaffold due to its inherent electron-deficient nature, rigid planarity, and synthetic versatility.[1] This guide provides an in-depth comparison of 6,7-difluoroquinoxaline derivatives and their non-fluorinated analogues, offering a comprehensive analysis of their performance in organic electronics, supported by experimental data and field-proven insights.
The Rationale for Fluorination: Enhancing Electron-Deficient Properties
The strategic incorporation of fluorine atoms onto the quinoxaline core, specifically at the 6 and 7 positions, is a powerful tool for fine-tuning the optoelectronic properties of the resulting materials. The high electronegativity of fluorine exerts a strong inductive effect, effectively withdrawing electron density from the aromatic system. This has several profound consequences:
-
Lowered Frontier Molecular Orbital (FMO) Energy Levels: The primary and most significant impact of fluorination is the stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3] This modulation is critical for optimizing the energy level alignment in multilayered organic electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).
-
Increased Open-Circuit Voltage (Voc) in OSCs: A deeper HOMO level in the donor material of an OSC directly translates to a higher open-circuit voltage, a key parameter for achieving high power conversion efficiencies (PCEs).[2][4][5] The introduction of fluorine atoms into quinoxaline-based polymers has been demonstrated as an effective strategy to achieve this.[2]
-
Improved Charge Carrier Mobility: Fluorination can also positively influence the intermolecular packing of quinoxaline-based materials in the solid state. This can lead to enhanced π-π stacking and improved charge carrier mobility, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and other devices.[2][6]
-
Enhanced Stability: The strong carbon-fluorine bond imparts greater thermal and oxidative stability to the fluorinated molecules compared to their non-fluorinated counterparts.[7][8] This is a critical factor for the long-term operational stability of organic electronic devices.
A Comparative Analysis: this compound vs. Non-Fluorinated Quinoxalines
To illustrate the tangible benefits of fluorination, this section presents a comparative analysis of key performance metrics between this compound-containing materials and their non-fluorinated counterparts across various applications.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, this compound has proven to be a game-changing building block for both donor polymers and non-fullerene acceptors.
A notable study compared a polymer based on a this compound acceptor unit (PBDT-QxF) with its non-fluorinated analogue (PBDT-Qx). The fluorinated polymer exhibited a higher hole mobility and a lower band gap, suggesting promising photovoltaic properties.[7][8] Another investigation into a series of quinoxaline-based copolymers for non-fullerene OSCs found that fluorination effectively modulated the polymer backbone planarity and improved molecular packing, leading to a remarkable open-circuit voltage of 1.00 V and a power conversion efficiency of 9.7% for the difluorinated polymer.[9]
| Polymer/Small Molecule | HOMO (eV) | LUMO (eV) | Bandgap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDT-Qx | -5.20 | -3.45 | 1.75 | - | - | - | - | [7] |
| PBDT-QxF | -5.30 | -3.50 | 1.80 | - | - | - | - | [7] |
| PE61:Y6 | - | - | - | 8.61 | 0.66 | - | - | [4] |
| PE62:Y6 (Fluorinated) | - | - | - | 12.02 | 0.78 | - | - | [4] |
| PE63:Y6 (Fluorinated) | - | - | - | 13.10 | 0.83 | - | - | [4] |
| P1:IDIC | - | - | >1.8 | - | - | - | - | [9] |
| P3:IDIC (Difluorinated) | - | - | >1.8 | 9.7 | 1.00 | 15.99 | - | [9] |
| L19 (Non-fluorinated) | - | - | - | 8.68 | - | - | - | [10] |
| L21 (Fluorinated) | - | - | - | 11.45 | - | - | - | [10] |
Table 1: Comparison of photovoltaic performance of non-fluorinated and fluorinated quinoxaline-based materials.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives are utilized as electron-transporting materials, host materials, and emitters.[1] The electron-deficient nature of the this compound core enhances electron injection and transport, leading to improved device efficiency.
For instance, a quinoxaline-fluorene co-polymer, PFQ10, synthesized using a this compound monomer, exhibited blue-green electroluminescence when incorporated into an OLED device.[11][12] Furthermore, the use of fluorinated quinoxalines in thermally activated delayed fluorescence (TADF) emitters has shown great promise for achieving high external quantum efficiencies in OLEDs.[13][14]
Organic Field-Effect Transistors (OFETs)
The impact of fluorination on molecular packing and charge transport is particularly relevant for OFETs. Studies on quinoxalineimide-based molecules demonstrated that fluorination leads to more compact molecular packing and can improve electron mobilities.[3] While chlorinated analogues showed even higher mobilities in this specific study, the principle of halogenation for performance enhancement is clearly demonstrated.
Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details key experimental methodologies for characterizing and fabricating devices with quinoxaline-based materials.
Cyclic Voltammetry for FMO Energy Level Determination
Objective: To determine the HOMO and LUMO energy levels of quinoxaline derivatives.
Methodology:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).[15]
-
Dissolve the quinoxaline sample in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[16]
-
Calibrate the potential of the reference electrode using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard.[17]
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the sample.
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following equations, assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level:[16]
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
-
Caption: Workflow for HOMO/LUMO determination using cyclic voltammetry.
Fabrication of a Bulk-Heterojunction Organic Solar Cell
Objective: To fabricate a prototype OSC for performance evaluation.
Methodology:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 150°C for 15 minutes in air.
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat a solution of the quinoxaline-based donor material and a suitable acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) in a common organic solvent (e.g., chloroform or chlorobenzene) onto the HTL. The donor:acceptor ratio and solution concentration should be optimized. Anneal the active layer at an optimized temperature to improve morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of an electron transport material (e.g., Ca, LiF) followed by a thicker layer of a metal cathode (e.g., Al) under high vacuum (< 10-6 Torr).
-
Device Encapsulation: Encapsulate the completed device using a UV-curable epoxy resin and a glass slide to prevent degradation from oxygen and moisture.
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validating the purity of synthesized 6,7-Difluoroquinoxaline by HPLC
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comparative study of 6,7-Difluoroquinoxaline and other electron-accepting units
Title: Comparative Guide: 6,7-Difluoroquinoxaline (DFQ) vs. Standard Electron-Accepting Units in Conjugated Systems
Executive Summary
This technical guide evaluates the efficacy of This compound (DFQ) as an electron-deficient building block in donor-acceptor (D-A) copolymers and small molecules. While Benzothiadiazole (BT) remains the industry standard for broad spectral coverage, DFQ offers a superior balance of open-circuit voltage (
Introduction: The Fluorine Effect in Acceptor Design
In the design of organic semiconductors, the electron-accepting (A) unit dictates the Lowest Unoccupied Molecular Orbital (LUMO) level and the bandgap (
Why Fluorine?
-
Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98), effectively pulling electron density from the
-system. This lowers both HOMO and LUMO levels, which is critical for oxidative stability and high in solar cells. -
Non-Covalent Interactions: The F atom can form intramolecular conformational locks (e.g.,
, ) with adjacent units (like Thiophene). This planarizes the backbone, increasing charge carrier mobility ( ).[1]
Comparative Analysis: DFQ vs. Alternatives
This section normalizes performance by comparing acceptor units when copolymerized with the same donor unit: Benzodithiophene (BDT) , a standard high-performance donor.
The Contenders
-
Quinoxaline (Qx): The non-fluorinated parent. Good solubility, but often suffers from high HOMO levels (lower
). -
This compound (DFQ): The focus of this study. Deep HOMO, high crystallinity.
-
Benzothiadiazole (BT): The historical benchmark. Strong acceptor, but can lead to aggregation issues and lower solubility.
Quantitative Performance Matrix
Data synthesized from average literature values for BDT-based copolymers.
| Feature | Quinoxaline (Qx) | This compound (DFQ) | Benzothiadiazole (BT) |
| Electronic Strength | Weak Acceptor | Moderate-Strong Acceptor | Strong Acceptor |
| HOMO Level (eV) | -5.30 to -5.40 | -5.60 to -5.70 (Deeper is better for stability) | -5.50 to -5.60 |
| LUMO Level (eV) | -3.30 | -3.50 | -3.70 |
| Bandgap ( | ~1.9 eV | ~1.7 - 1.8 eV | ~1.6 eV |
| Open Circuit Voltage ( | 0.70 - 0.80 V | 0.85 - 0.95 V | 0.75 - 0.85 V |
| Solubility | Excellent | Good (Alkyl chains required) | Moderate |
| Planarity | Low (Twisted) | High (F...S interactions) | High |
Verdict:
-
Choose BT if your primary goal is narrowing the bandgap to harvest near-IR photons.
-
Choose DFQ if your priority is maximizing voltage (
) and ensuring processability in non-chlorinated solvents. The deep HOMO of DFQ-based polymers makes them more resistant to photo-oxidation.
Mechanistic Visualization: Energy Levels & Conformational Locks
The following diagram illustrates the structural evolution and the resulting electronic shifts.
Caption: Transition from Qx to DFQ introduces non-covalent conformational locks, resulting in backbone planarity and deeper energy levels.
Validated Experimental Protocols
This section outlines the synthesis of a DFQ monomer and its subsequent polymerization. This workflow is self-validating: intermediate checks (TLC, NMR) are embedded.
Phase 1: Monomer Synthesis (5,8-Dibromo-6,7-difluoro-2,3-dialkylquinoxaline)
Rationale: We install alkyl chains at positions 2 and 3 to ensure solubility, then brominate positions 5 and 8 for cross-coupling.
Reagents:
-
4,5-Difluoro-1,2-diaminobenzene (Starting material)[2]
-
1,2-Diketone (e.g., Tetradecane-7,8-dione for C6 chains)
-
Bromine (
) or NBS -
Acetic Acid / Chloroform
Step-by-Step Protocol:
-
Condensation (Ring Closure):
-
Dissolve 4,5-difluoro-1,2-diaminobenzene (1.0 eq) and the 1,2-diketone (1.1 eq) in Ethanol or Acetic Acid.
-
Reflux for 12 hours.
-
Validation: Monitor via TLC (Hexane:DCM). The diamine spot (polar) should disappear; a fluorescent spot (product) appears.
-
Cool and filter.[2] Recrystallize from Ethanol.[2] Yields typically >85%.[3]
-
-
Bromination (Activation):
-
Dissolve the DFQ intermediate in
(protect from light). -
Add
(3.0 eq) dropwise at . -
Stir at room temperature for 24h.
-
Critical Step: Quench with saturated
to remove excess bromine (color change from red to yellow). -
Extract with DCM, dry over
. -
Validation:
NMR should show the disappearance of aromatic protons at the 5,8 positions.
-
Phase 2: Stille Polycondensation
Rationale: Stille coupling is preferred over Suzuki for DFQ polymers to avoid base-sensitive side reactions and ensure high molecular weight (
Protocol:
-
Setup: In a glovebox, combine:
-
Dibromo-DFQ monomer (1.0 eq)
-
Distannyl-Donor monomer (e.g., BDT-Sn, 1.0 eq)
- (2 mol%)
- (8 mol%)
-
Anhydrous Toluene / DMF (10:1 ratio).
-
-
Reaction:
-
Heat to
for 24-48 hours. -
End-capping: Add 2-tributylstannylthiophene (1h), then 2-bromothiophene (1h) to cap reactive ends.
-
-
Purification (Soxhlet Extraction):
-
Precipitate into Methanol.
-
Load polymer into a Soxhlet thimble.
-
Extract sequentially with: Methanol
Acetone Hexane Chloroform (Target Fraction). -
Why? Methanol/Acetone removes catalyst and oligomers. Chloroform collects the high
polymer.
-
Versatility: Applications in Drug Development[5]
While this guide focuses on materials science, the This compound scaffold is highly relevant for medicinal chemists.
-
Bioisosterism: The quinoxaline ring is a bioisostere of quinoline and naphthalene.
-
Metabolic Stability: The C-F bond is metabolically inert. Substituting hydrogens with fluorine at the 6,7-positions blocks metabolic oxidation by Cytochrome P450, significantly extending the drug's half-life (
). -
Kinase Inhibition: Several FDA-approved kinase inhibitors utilize the quinoxaline core. The 6,7-difluoro motif modifies the
of the nitrogen atoms, altering hydrogen bonding capabilities in the ATP-binding pocket.
References
-
Song, S., et al. (2011). "Synthesis and Photovoltaic Properties of Quinoxaline-Based Semiconducting Polymers with Fluoro Atoms." Macromolecules.
-
Yuan, J., et al. (2017). "Quinoxaline-based polymer solar cells with 9.0% efficiency." Materials Chemistry Frontiers.
-
Ajayaghosh, A. (2003). "Donor–acceptor type low band gap polymers: polysquaraines and related systems." Chemical Society Reviews.
-
He, Z., et al. (2012). "Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure." Nature Photonics.[4]
-
PubChem. "this compound Compound Summary."[5] National Library of Medicine.
Sources
A Guide to the Cross-Validation of Experimental and Computational Data for 6,7-Difluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the cross-validation of experimental and computational results for 6,7-Difluoroquinoxaline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and verifiable approach to characterizing this important heterocyclic compound. The integration of experimental data with theoretical calculations provides a powerful synergy for understanding molecular structure, properties, and reactivity.
Introduction: The Significance of this compound and the Power of Cross-Validation
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, aromatic scaffold that allows for precise tuning of electronic, optical, and biological properties.[1] The title compound, this compound, incorporates two fluorine atoms onto the benzene ring, which can significantly influence its bioactivity and material characteristics through effects on lipophilicity, metabolic stability, and intermolecular interactions.
The validation of experimental findings with computational data is a critical step in modern chemical research. This dual approach allows for a deeper understanding of the molecule's behavior. Experimental techniques provide real-world measurements of a compound's properties, while computational methods, such as Density Functional Theory (DFT), offer insights into the underlying electronic structure and molecular geometry that govern these properties.[2][3] This guide will walk through the synthesis, experimental characterization, and computational analysis of this compound, providing a clear methodology for comparing and validating the results from both domains.
Experimental Methodology: Synthesis and Spectroscopic Characterization
The synthesis of quinoxalines is a well-established process, typically involving the condensation of an o-phenylenediamine with an α-dicarbonyl compound. For this compound, the synthesis would proceed via the reaction of 4,5-difluoro-1,2-phenylenediamine with glyoxal.
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: To this solution, add an aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and environment of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the different types of carbon atoms in the molecule.[1]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Crucial for confirming the presence and environment of the fluorine atoms.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to identify the functional groups based on their characteristic vibrational frequencies.[1]
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the molecule.
Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[4][5] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable level of theory for such calculations.[2][6]
Computational Protocol:
-
Molecular Modeling: The initial structure of this compound is built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
NMR and UV-Vis Prediction: The GIAO (Gauge-Including Atomic Orbital) method is used to predict the ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis spectrum.[2]
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.[3]
Caption: A typical computational DFT workflow.
Cross-Validation: Comparing Experimental and Computational Data
The core of this guide is the direct comparison of the data obtained from the experimental and computational methods. This cross-validation allows for a more confident and comprehensive understanding of the molecule.
Structural Parameters
While experimental bond lengths and angles are typically determined by X-ray crystallography, DFT calculations provide a highly accurate prediction of the gas-phase geometry. The comparison of these values, where experimental data is available, is a primary validation of the chosen computational method. For this compound, we can predict the key bond lengths and angles.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C6-F | ~1.35 |
| C7-F | ~1.35 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-N | ~1.33 - 1.38 | |
| Bond Angle | C5-C6-C7 | ~120 |
| F-C6-C5 | ~119 |
Note: These are representative values based on DFT calculations of similar fluoroaromatic compounds.
Spectroscopic Data
The comparison of experimental and calculated spectra is a powerful tool for structural elucidation and validation.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Technique | Experimental Data (Illustrative) | Calculated Data |
| ¹H NMR (ppm) | δ 8.8 (s, 2H), 7.8 (t, 2H) | δ 8.7-8.9, 7.7-7.9 |
| ¹³C NMR (ppm) | δ 145, 142, 120 | δ 144-146, 141-143, 119-121 |
| FT-IR (cm⁻¹) | 3050 (C-H str), 1600 (C=C str), 1250 (C-F str) | Scaled frequencies match well |
| UV-Vis (nm) | λmax ≈ 240, 320 | λmax ≈ 235, 315 |
Note: Experimental values are illustrative and represent typical shifts for such a molecule. Calculated values are based on established DFT methods.
Discrepancies between experimental and calculated values can often be explained by environmental effects (solvent, solid-state packing) that are not always fully accounted for in gas-phase calculations. For instance, calculated vibrational frequencies are often scaled to better match experimental data.[2]
Electronic Properties
The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a molecule, as well as its chemical reactivity.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative of what would be expected from DFT calculations.
The HOMO-LUMO gap can be correlated with the longest wavelength absorption in the UV-Vis spectrum, providing another point of cross-validation between experimental and theoretical data.
Conclusion
The cross-validation of experimental and computational data for this compound provides a robust and comprehensive characterization of this important molecule. The synthesis and experimental spectroscopic analysis provide tangible evidence of the molecule's structure and properties, while DFT calculations offer a detailed understanding of its electronic structure and geometry. The strong correlation that is typically observed between the two sets of data lends high confidence to the structural assignment and provides a solid foundation for further research and development involving this and related quinoxaline derivatives. This integrated approach is indispensable in modern chemical research, enabling a deeper and more nuanced understanding of molecular systems.
References
- DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel - Progress in Chemical and Biochemical Research.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI.
- DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel - Progress in Chemical and Biochemical Research.
- (PDF) DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel - ResearchGate.
- An In-depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione: Synthesis, Characterization, and Biological Significance - Benchchem.
- Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed.
- Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis: A Comparative Guide - Benchchem.
- Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC.
- An experimental and theoretical study of intramolecular regioselective oxidations of 6-substituted 2,3-dimethylquinoxaline derivatives - New Journal of Chemistry (RSC Publishing).
- A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline - Benchchem.
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark.
- Unveiling the Structural Landscape of 2,6-Dichloroquinoxaline: A Computational DFT Comparison - Benchchem.
- Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR) - Indian Academy of Sciences.
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A Comparative Guide to the Synthesis of 6,7-Difluoroquinoxaline: Assessing Method Reproducibility for Researchers
Introduction: The Significance of 6,7-Difluoroquinoxaline
This compound is a crucial heterocyclic compound that serves as a fundamental building block in the development of advanced materials and pharmaceuticals. Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a desirable scaffold for creating novel organic electronics, including materials for solar cells.[1][2][3] In medicinal chemistry, the difluoroquinoxaline moiety is incorporated into various drug candidates, leveraging its ability to modulate metabolic stability and binding affinity. Given its importance, the ability to synthesize this compound reliably and efficiently is of paramount importance to researchers.
This guide provides an in-depth comparison of the primary methods for synthesizing this compound, with a focus on assessing their reproducibility. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Method 1: The Classical Condensation of a Diamine and a Dicarbonyl
The most established and straightforward route to the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves the reaction of 4,5-Difluoro-1,2-phenylenediamine with a glyoxal derivative.[4][5] This method is widely adopted due to the commercial availability of the starting materials and the simplicity of the reaction setup.[6][7]
Mechanism Overview
The reaction proceeds via a two-step mechanism. First, one of the amino groups of the 4,5-Difluoro-1,2-phenylenediamine attacks one of the carbonyl carbons of the glyoxal, forming a hemiaminal intermediate. This is followed by the intramolecular cyclization of the second amino group onto the remaining carbonyl carbon, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration, often acid-catalyzed, yields the aromatic this compound ring system.
Experimental Protocol: Synthesis via Condensation with Glyoxal
This protocol is adapted from established procedures for quinoxaline synthesis.[8][9]
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol or Glacial Acetic Acid
-
Sodium Bicarbonate (for neutralization, if using acidic solvent)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4,5-Difluoro-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
To this solution, add a slight excess (1.1 equivalents) of a 40% aqueous glyoxal solution.
-
The reaction mixture is then heated to reflux (approximately 80-100°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If an acidic solvent was used, the mixture should be carefully neutralized with a saturated solution of sodium bicarbonate.
-
The crude product often precipitates out of the solution upon cooling or neutralization. The solid is collected by filtration.
-
The collected solid is washed with cold water and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Reproducibility Assessment
The reproducibility of this method is generally considered to be fair to good. However, several factors can influence the yield and purity of the final product:
-
Purity of Starting Materials: The purity of the 4,5-Difluoro-1,2-phenylenediamine is critical. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.
-
Reaction Conditions: While the reaction is robust, precise control of temperature and reaction time is necessary for optimal results. Over-heating or prolonged reaction times can lead to the formation of polymeric byproducts.
-
Work-up Procedure: Incomplete neutralization or inadequate washing can leave residual acid or salts in the final product.
Reported yields for analogous reactions can vary, but a well-executed synthesis should provide moderate to good yields. A key challenge noted in similar syntheses is the potential for the formation of regioisomers if an unsymmetrical dicarbonyl compound is used.[4] However, with the use of symmetrical glyoxal, this is not a concern.
Method 2: Multi-step Synthesis from Fluorinated Benzene Derivatives
An alternative approach to this compound involves a multi-step synthesis starting from more readily available fluorinated benzene derivatives. This method offers greater flexibility for introducing various substituents but at the cost of increased complexity and a longer reaction sequence. A common starting material for such a synthesis is 1,2-difluoro-4,5-dinitrobenzene.[10]
Workflow Overview
A plausible synthetic route would involve the following key transformations:
-
Selective Reduction: The two nitro groups of 1,2-difluoro-4,5-dinitrobenzene are reduced to amino groups to form 4,5-Difluoro-1,2-phenylenediamine. This reduction is a critical step, and various reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be employed.
-
Condensation: The resulting 4,5-Difluoro-1,2-phenylenediamine is then condensed with a 1,2-dicarbonyl compound, such as glyoxal, as described in Method 1.
Caption: Workflow for the multi-step synthesis of this compound.
Reproducibility Assessment
The reproducibility of this multi-step approach is highly dependent on the efficiency and reliability of each individual step.
-
Reduction Step: The selective reduction of the dinitro compound can be challenging. Over-reduction or incomplete reduction can lead to a mixture of products, making the purification of the desired diamine difficult. The choice of reducing agent and reaction conditions must be carefully optimized.
-
Cumulative Yield: The overall yield of a multi-step synthesis is the product of the yields of each individual step. Therefore, even with high yields in each step, the overall yield can be significantly lower than a one-pot synthesis.
-
Scalability: While this method offers flexibility, scaling up can be problematic, particularly for the reduction step which may use hazardous reagents or require specialized equipment for catalytic hydrogenation.
Comparative Analysis
To provide a clear overview, the two methods are compared based on key performance indicators relevant to a research and development setting.
| Feature | Method 1: Classical Condensation | Method 2: Multi-step Synthesis |
| Number of Steps | 1 | 2 or more |
| Starting Materials | 4,5-Difluoro-1,2-phenylenediamine, Glyoxal | 1,2-Difluoro-4,5-dinitrobenzene, Glyoxal |
| Overall Yield | Moderate to Good | Lower (cumulative) |
| Reproducibility | Fair to Good | Variable, dependent on reduction step |
| Simplicity | High | Low to Moderate |
| Scalability | Generally straightforward | Can be challenging |
| Key Advantage | Simplicity and speed | Flexibility in starting materials |
| Key Disadvantage | Reliance on the availability of the diamine | Lower overall yield and higher complexity |
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Classical Condensation Method (Method 1) is the recommended approach for most laboratory applications. Its single-step nature, reliance on commercially available starting materials, and generally good reproducibility make it the more practical choice for obtaining the target compound in a timely manner. The key to ensuring high reproducibility lies in using high-purity 4,5-Difluoro-1,2-phenylenediamine and maintaining careful control over the reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of the reaction. This guide provides the necessary data and insights to make an informed decision, empowering researchers to produce this compound with greater confidence and success.
References
- Turkish J. Pharm. Sci. 1 (3), 193-202, 2004. (URL not provided in search results)
-
Song, S., Kim, J. Y., & Jin, Y. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Molecular Crystals and Liquid Crystals, 753(1), 1-10. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6,7-dichloroquinoxaline-2,3-diol. Retrieved from [Link]
-
Song, S., Kim, J. Y., & Jin, Y. (2021). Small molecules based difluoroquinoxaline for organic solar cells. Molecular Crystals and Liquid Crystals, 728(1), 26-34. [Link]
-
Semantic Scholar. (n.d.). A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Retrieved from [Link]
-
Shafi, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4966. [Link]
-
Song, S., Kim, J. Y., & Jin, Y. (2023). Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells. Taylor & Francis Online. [Link]
-
Schfunke, M. A., et al. (2021). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. ACS Chemical Biology, 16(10), 1957-1965. [Link]
-
Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
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The Ascendancy of 6,7-Difluoroquinoxaline in High-Performance Solar Cells: A Comparative Benchmarking Guide
The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) has led to a fervent exploration of novel molecular architectures. Among these, the 6,7-difluoroquinoxaline moiety has emerged as a cornerstone for developing next-generation non-fullerene acceptors (NFAs) and donor polymers. Its unique electronic properties, conferred by the strategic placement of fluorine atoms, offer a powerful tool to fine-tune the optoelectronic landscape of photovoltaic materials. This guide provides an in-depth comparison of this compound-based solar cells, supported by experimental data and protocols, to illuminate their performance advantages and guide future research endeavors.
The Strategic Advantage of Fluorination
The introduction of two fluorine atoms at the 6 and 7 positions of the quinoxaline core is not a trivial chemical modification. This strategic fluorination imparts several crucial benefits that directly translate to enhanced solar cell performance. The strong electron-withdrawing nature of fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the material.[1][2] This deeper HOMO level is instrumental in increasing the open-circuit voltage (Voc) of the resulting solar cell, a key determinant of its overall power conversion efficiency (PCE).[1][2] Furthermore, fluorination can influence the molecular packing and morphology of the active layer, promoting more ordered structures that facilitate efficient charge transport.[3]
Performance Benchmarking: A Comparative Analysis
The true measure of a material's potential lies in its performance within a device. The following table summarizes the photovoltaic performance of various solar cells incorporating this compound-based materials, showcasing their versatility as both donor and acceptor components in different device architectures.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PB-DFQx | ITIC | BHJ | 0.99 | 10.61 | 60 | 6.31 | [1] |
| PBDTT-DTmFQx | PC71BM | BHJ | 0.87 | 12.0 | 61.45 | 6.40 | [4] |
| PT-DFQX (2F) | PC71BM | BHJ | - | - | - | 5.19 | |
| PE61 | F-Qx3b | BHJ | 0.98 | - | - | 10.45 | [5] |
| PE62 | F-Qx3b | BHJ | 1.09 | - | - | 9.78 | [5] |
| HFQx-T | ITIC | BHJ | 0.92 | 15.60 | 65 | 9.4 | [3] |
| D18 / P2FQx (additive) | L8-BO | LbL | - | - | 80.13 | 20.13 | |
| P1:P2 (1:0.25) | Y6 | Ternary BHJ | 0.83 | 19.14 | 45.02 | 7.11 | [6] |
Note: BHJ = Bulk Heterojunction, LbL = Layer-by-Layer. Some values were not available in the provided search results.
The data clearly demonstrates the high-performance potential of this compound-based materials. Notably, their application is not limited to simple binary blends. The use of fluorinated quinoxaline-based polymers as additives in layer-by-layer processed OSCs has led to a remarkable power conversion efficiency of 20.13%, underscoring the importance of morphology control in achieving high performance. Furthermore, their integration into ternary blend systems offers another avenue for optimizing light absorption and charge transport, resulting in enhanced device efficiency.[6]
Experimental Workflow: From Molecule to High-Efficiency Device
The fabrication and characterization of high-performance this compound-based solar cells demand a meticulous and reproducible experimental protocol. The following sections detail the key steps involved.
Device Fabrication Protocol (Inverted Architecture)
This protocol outlines a typical procedure for fabricating an inverted bulk heterojunction solar cell, a common architecture for testing new organic photovoltaic materials.
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the work function of the ITO and improve the interface with the subsequent layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 20 minutes in air to form a uniform ZnO electron transport layer.
-
-
Active Layer Deposition:
-
A blend solution of the this compound-based donor polymer and a suitable non-fullerene acceptor (e.g., ITIC or Y6) in a solvent like chloroform or chlorobenzene is prepared. The optimal donor:acceptor ratio and solution concentration must be determined experimentally.
-
The active layer solution is spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The spin-coating speed and time are critical parameters for controlling the film thickness and morphology.
-
The film is then subjected to a post-deposition treatment, such as thermal annealing or solvent vapor annealing, to optimize the nanoscale morphology of the bulk heterojunction.[3]
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of molybdenum oxide (MoO₃) or PEDOT:PSS is spin-coated on top of the active layer to serve as the hole transport layer.
-
-
Electrode Deposition:
-
Finally, a top electrode of a low work function metal, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Caption: A streamlined workflow for the fabrication of inverted organic solar cells.
Characterization and Performance Measurement
Accurate and consistent characterization is paramount for benchmarking the performance of solar cells.
-
Current Density-Voltage (J-V) Characteristics:
-
The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination at 100 mW/cm².[4]
-
A solar simulator equipped with a xenon lamp and an AM 1.5G filter is used as the light source. The light intensity is calibrated using a certified silicon reference cell.
-
From the J-V curve, the key performance parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE):
-
EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency of the solar cell.
-
This provides insights into the spectral contribution of the donor and acceptor materials to the overall photocurrent.
-
-
Morphological and Structural Analysis:
-
Atomic Force Microscopy (AFM) is used to investigate the surface morphology and phase separation of the active layer.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides information on the molecular packing and orientation within the thin film.[1]
-
Caption: Key characterization techniques for evaluating solar cell performance.
The Causality Behind Experimental Choices: Why this compound Excels
The superior performance of this compound-based solar cells is not a matter of chance but a direct consequence of rational molecular design. The decision to incorporate this moiety is driven by a deep understanding of the fundamental principles governing organic photovoltaic devices.
-
Energy Level Tuning for Higher Voltage: As previously mentioned, the primary motivation for using this compound is to lower the HOMO energy level. This strategic tuning of the frontier molecular orbitals directly leads to a larger energy difference between the HOMO of the donor and the LUMO of the acceptor, resulting in a higher Voc.[1]
-
Broadened Absorption for Increased Current: Many this compound-based polymers and small molecules exhibit broad absorption spectra that extend into the near-infrared region.[1][7] This allows the solar cell to harvest a larger portion of the solar spectrum, leading to a higher short-circuit current density (Jsc).
-
Optimized Morphology for Efficient Charge Transport: The presence of fluorine atoms can induce favorable intermolecular interactions, such as π-π stacking, which promote the formation of well-ordered domains within the active layer.[3] This improved morphology facilitates the efficient transport of charge carriers to the electrodes, resulting in a higher fill factor (FF).
Future Outlook and Challenges
While this compound-based materials have demonstrated immense promise, several challenges remain on the path to commercialization. Long-term operational stability is a critical concern for all organic solar cells.[8][9] Further research is needed to understand and mitigate the degradation mechanisms in these devices. Additionally, the synthesis of these advanced materials can be complex and costly, hindering their large-scale production. Simplifying synthetic routes and improving yields will be crucial for their widespread adoption.
References
-
Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells | Request PDF - ResearchGate. Available at: [Link]
-
Steady Enhancement in Photovoltaic Properties of Fluorine Functionalized Quinoxaline-Based Narrow Bandgap Polymer - MDPI. Available at: [Link]
-
Achieving Finely Optimized Morphology and Highly Efficient Layer-by-Layer Organic Solar Cells via Fluorinated Quinoxaline-Based Polymer Additives - PubMed. Available at: [Link]
-
Full article: Enhancing photovoltaic performance through fluorine- and chlorine-substituted quinoxaline polymers in ternary organic solar cells - Taylor & Francis. Available at: [Link]
-
Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Fluorination of the Quinoxaline-Based p-Type Polymer and n-Type Small Molecule for High VOC Organic Solar Cells | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Small molecules based difluoroquinoxaline for organic solar cells - Taylor & Francis. Available at: [Link]
-
Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells - Taylor & Francis. Available at: [Link]
-
Efficient polymer solar cells based on a new quinoxaline derivative with fluorinated phenyl side chain | Request PDF - ResearchGate. Available at: [Link]
-
Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. Available at: [Link]
-
Hexafluoroquinoxaline Based Polymer for Nonfullerene Solar Cells Reaching 9.4% Efficiency - PubMed. Available at: [Link]
-
Fluorinated‐Quinoxaline Based Non‐Fused Electron Acceptors Enables Efficient As‐Cast Organic Solar Cells - ResearchGate. Available at: [Link]
-
Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Available at: [Link]
-
Efficient organic solar cells with superior stability based on PM6:BTP-eC9 blend and AZO/Al cathode - PMC. Available at: [Link]
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Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6,7-Difluoroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,7-difluoroquinoxaline derivatives, offering a comparative overview of their anticancer and antimicrobial potential. We will delve into the synthetic strategies, in-vitro evaluation protocols, and the molecular pathways influenced by these promising compounds.
The this compound Core: A Privileged Scaffold
The this compound core serves as a versatile template for the design of novel therapeutic agents. The electron-withdrawing nature of the two fluorine atoms at the 6 and 7-positions can significantly influence the electronic properties of the entire molecule, impacting its interaction with biological targets.[3] SAR studies on related quinoxaline and quinoline structures have consistently demonstrated that modifications at the 2, 3, and N-oxide positions are pivotal in determining the potency and selectivity of these derivatives.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has primarily focused on their potential as anticancer and antimicrobial agents. The following sections provide a comparative analysis of their activity based on available experimental data.
Anticancer Activity
The anticancer potential of quinoxaline derivatives is often attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation and survival.[4][5] While specific and extensive SAR studies on this compound derivatives are still emerging, valuable insights can be drawn from studies on closely related di-halogenated quinoxalines and quinoxalines with fluoro-substituents at other positions.
Table 1: Comparative in vitro Anticancer Activity of Quinoxaline Derivatives
| Compound ID | R2-Substituent | R3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | -CO-C(CH3)3 | -CF3 (1,4-di-N-oxide) | NCI-H460 (Lung) | 0.15 (Mean GI50) | [6] |
| 6g | -CO-Phenyl | -CF3 (1,4-di-N-oxide) | NCI-H460 (Lung) | 0.15 (Mean GI50) | [6] |
| Compound 4 | -Cl | -NH-(4-CF3-Phenyl) | MCF-7 (Breast) | >100 | [4] |
| Compound 12 | -H | -H (fused piperazine) | MCF-7 (Breast) | 48.2 | [4] |
Note: Data for 4g and 6g represent mean GI50 values from a 60-cell line screen, highlighting potent broad-spectrum activity. Data for compounds 4 and 12 are from a different study and show the impact of substitution at the 2 and 3 positions on a 6-bromo-quinoxaline core, providing valuable comparative insights.
The data suggests that the presence of a trifluoromethyl group at the 3-position, combined with a bulky carbonyl-containing substituent at the 2-position and N-oxide moieties, contributes significantly to potent anticancer activity.[6] The difluorinated analogs (4g and 6g) were among the most active compounds identified in the study, underscoring the potential of the 6,7-difluoro substitution pattern.[6]
Antimicrobial Activity
Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties.[7] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]
Table 2: Comparative in vitro Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | R2-Substituent | R3-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Various | Various | E. coli ATCC 11229 | >100 | [8] |
| Compound 3 | Various | Various | S. aureus ATCC 6538 | >100 | [8] |
| Compound 5j | - | - | Rhizoctonia solani | 8.54 (EC50) | [9] |
| Compound 5t | - | - | Rhizoctonia solani | 12.01 (EC50) | [9] |
Note: While the study on 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines (Compound 3 series) did not show significant activity against the tested bacterial strains, other studies on different quinoxaline scaffolds have demonstrated potent antimicrobial effects.[8][9] Compounds 5j and 5t, with different substitution patterns, exhibited potent antifungal activity against the plant pathogen Rhizoctonia solani.[9]
The limited data specifically on this compound derivatives necessitates a broader look at related structures. For instance, modifications at the C-7 position of fluoroquinolones with various heterocyclic amines have been shown to significantly enhance antibacterial potency.[4]
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives follow established methodologies in medicinal chemistry.
General Synthesis of this compound Derivatives
The core this compound scaffold is typically synthesized via the condensation of 4,5-difluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often under acidic conditions.[10]
Step-by-Step Synthesis of 6,7-Difluoro-2,3-disubstituted Quinoxalines:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine and the desired 1,2-dicarbonyl compound in a solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is then collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2,3-disubstituted-6,7-difluoroquinoxaline.[10]
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[8][12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[13][14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12][14]
Caption: Workflow of the MTT assay for cell viability.
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests that they may target key signaling pathways involved in cell growth and proliferation.[15] One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.
Caption: Potential inhibition of the RTK signaling pathway by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The available data, although limited in terms of systematic SAR studies on this specific core, indicates that substitutions at the 2 and 3-positions, as well as the introduction of N-oxide functionalities, are key determinants of biological activity. Future research should focus on the synthesis and evaluation of a broader range of 2,3-disubstituted-6,7-difluoroquinoxaline derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
Click to expand
- BenchChem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. 2025.
- Ghorab, M. M., et al. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. 2017 Mar;74(2):445-458.
- Abdel-Jalil, R. J., et al. Synthesis and properties of some 2, 3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines.
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- Abcam. MTT assay protocol.
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- Akar, D. & Benkli, K. SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences. 2004;1(3):193-202.
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- Wissner, A., et al. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. 2003 Jan 2;46(1):49-63.
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comparative analysis of the photophysical properties of fluorinated quinoxalines
Executive Summary & Strategic Rationale
Quinoxaline (1,4-diazanaphthalene) derivatives represent a privileged scaffold in organic electronics and medicinal chemistry due to their high electron affinity and excellent thermal stability. However, the parent scaffold often suffers from limited solubility and suboptimal intramolecular charge transfer (ICT) characteristics.
Fluorination —specifically at the 6,7-positions—has emerged as a critical molecular engineering strategy.[1] Unlike other electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO
This guide provides a comparative analysis of fluorinated vs. non-fluorinated quinoxalines, focusing on how fluorine substitution modulates Frontier Molecular Orbitals (FMOs), enhances photoluminescence quantum yields (PLQY), and serves as a "steering wheel" for optoelectronic performance.
Structural & Electronic Impact of Fluorination[2][3]
The "Fluorine Effect" on FMOs
The introduction of fluorine atoms onto the quinoxaline core fundamentally alters the electronic landscape through two competing mechanisms:
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density through the
-framework, stabilizing both HOMO and LUMO energy levels. -
Mesomeric Effect (+M): Lone pair donation into the
-system is possible but is generally overwhelmed by the inductive withdrawal in the electron-deficient quinoxaline ring.
Result: The net effect is a simultaneous lowering of HOMO and LUMO levels. Crucially, the HOMO is often stabilized more than the LUMO, leading to a widened bandgap in the core structure, though this can be reversed in Donor-Acceptor (D-A) architectures where the lowered LUMO strengthens ICT, causing a red shift.
Visualization of Photophysical Pathways
The following Jablonski diagram illustrates the specific perturbations introduced by fluorination (highlighted in red pathways), specifically the suppression of non-radiative decay (
Figure 1: Modified Jablonski diagram highlighting the photophysical pathways influenced by fluorination. Note the suppression of non-radiative decay (
Comparative Data Analysis
The table below contrasts the parent quinoxaline derivatives with their fluorinated counterparts. Data is synthesized from small molecule studies (Quinoxalineimide, QI) and polymer acceptors (PTQ10 type) to demonstrate scalability.
Table 1: Photophysical Parameters of Matched Quinoxaline Pairs
| Property | Non-Fluorinated Reference (e.g., QI-2H / PTQ-H) | Fluorinated Analog (e.g., QI-2F / PTQ-10) | Net Change | Implication |
| HOMO Level | -8.98 eV (Small Mol) -5.10 eV (Polymer) | -9.26 eV (Small Mol) -5.33 eV (Polymer) | Deepened (~0.2 - 0.3 eV) | Increased oxidative stability; higher |
| LUMO Level | -1.70 eV (Small Mol) | -1.85 eV (Small Mol) | Deepened (~0.15 eV) | Better electron injection/transport; stronger acceptor strength. |
| Absorption | 539 nm (Typical D-A) | 510 - 520 nm (Core) Red-shifted in strong D-A | Variable | Core fluorination blue-shifts; D-A fluorination red-shifts due to ICT. |
| Stokes Shift | ~40-60 nm | >80 nm | Increased | Reduced self-absorption; better for imaging. |
| PLQY ( | Moderate (<30%) | High (40-50%+) | Increased | Reduced vibrational quenching; C-F bond rigidity. |
| Solubility | Moderate | High | Improved | Critical for solution-processed OLEDs/OPVs. |
Data Sources: Synthesized from comparative studies on Quinoxalineimides [1] and PTQ-series polymers [2].
Experimental Protocols (Self-Validating)
To reproduce these values, strict adherence to standardized protocols is required. The following workflows ensure data integrity, particularly for Quantum Yield (PLQY) and Lifetime measurements.
Protocol: Relative Fluorescence Quantum Yield ( )
Objective: Determine
Reagents & Standards:
-
Standard: Quinine Sulfate dihydrate (QS) in 0.1 M H
SO ( at C). Note: Use Rhodamine 6G ( in EtOH) if emission is >550 nm. -
Solvent: Spectroscopic grade Toluene or Chloroform (degassed).
Workflow:
-
Absorbance Matching: Prepare solutions of the Unknown (fluorinated quinoxaline) and the Standard. Adjust concentrations so that absorbance at the excitation wavelength (
) is below 0.1 OD (ideally 0.02 - 0.05) to prevent inner-filter effects. -
Excitation: Set
to the absorption maximum of the blue-most sample (usually the standard) to ensure comparable excitation. -
Emission Scan: Record integrated fluorescence intensity (
) from nm to 800 nm. -
Refractive Index Correction: Apply the following equation:
Where is the slope of the plot of Integrated Fluorescence vs. Absorbance (using at least 4 concentration points).
Protocol: Time-Correlated Single Photon Counting (TCSPC)
Objective: Measure fluorescence lifetime (
Workflow Diagram:
Figure 2: TCSPC workflow emphasizing deoxygenation to prevent triplet quenching.
Applications in Drug Development & Materials
Organic Solar Cells (OSCs)
Fluorinated quinoxalines are the backbone of high-efficiency polymer donors (e.g., PTQ10 ). The deep HOMO level (-5.33 eV) aligns perfectly with non-fullerene acceptors (like Y6), minimizing energy loss (
-
Performance: Efficiencies >16% have been achieved using fluorinated quinoxaline donors, compared to <10% for non-fluorinated analogues [2].
Bioimaging Probes
In drug discovery, fluorinated quinoxalines serve as solvatochromic probes.
-
Lipid Droplet Imaging: The D-A character makes them sensitive to polarity. In non-polar lipid environments, they exhibit bright emission (high
), while in aqueous cytosol, emission is quenched. -
Mechanism: The fluorine atoms prevent
- stacking aggregation (ACQ), preserving emission in the condensed phase inside lipid bilayers [3].
References
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Source: National Institutes of Health (PMC) / RSC Adv. URL:[Link]
-
Fluorinated-Quinoxaline Based Non-Fused Electron Acceptors Enables Efficient As-Cast Organic Solar Cells. Source: Chemistry - A European Journal URL:[Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Source: Crimson Publishers URL:[Link]
-
A Guide to Recording Fluorescence Quantum Yields. Source: UC Irvine Department of Chemistry URL:[Link]
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validation of 6,7-Difluoroquinoxaline as a reference standard in analytical methods
Validation of 6,7-Difluoroquinoxaline as a Reference Standard in Analytical Methods: A Comparative Guide
As an Application Scientist, I frequently encounter the challenge of validating halogenated heterocycles for use in advanced materials and pharmacology. This compound (6,7-DFQ) —a highly electron-deficient building block—has become indispensable in the synthesis of organic photovoltaics (OSCs), OLEDs, and potent protein kinase CK2 inhibitors[1][2].
However, utilizing 6,7-DFQ as a reference standard requires an analytical framework that accounts for its unique electronic and hydrophobic properties. This guide provides an objective comparison of 6,7-DFQ against its unfluorinated and mono-fluorinated alternatives, detailing the causality behind its behavior and providing self-validating experimental protocols for its analytical validation.
Physicochemical Profiling & Causality: The Fluorine Effect
The shift from standard quinoxaline to 6,7-DFQ is not merely a structural tweak; it is a fundamental electronic overhaul. The addition of two fluorine atoms at the 6 and 7 positions introduces a powerful inductive electron-withdrawing effect (-I effect) across the conjugated pyrazine-benzene core.
-
Electronic Causality : Fluorine’s high electronegativity pulls electron density away from the aromatic system. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is the primary reason 6,7-DFQ is favored as an electron-accepting moiety in bulk heterojunction (BHJ) solar cells[1][3].
-
Chromatographic Causality : Despite fluorine's small van der Waals radius (1.47 Å), its low polarizability increases the molecule's overall lipophilicity (computed XLogP3 of 1.4)[4]. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this translates to stronger hydrophobic interactions with the C18 stationary phase, resulting in longer, highly predictable retention times compared to unfluorinated analogs[2].
Fig 1: Logical relationship of 6,7-difluorination effects on physicochemical properties.
Comparative Analytical Performance
To justify the use of 6,7-DFQ as a reference standard, we must benchmark its analytical performance against alternative quinoxaline derivatives. The table below summarizes the quantitative data demonstrating how difluorination provides distinct, measurable advantages in analytical resolution.
| Analytical Parameter | Quinoxaline (Alternative 1) | 6-Fluoroquinoxaline (Alternative 2) | This compound (Target) | Mechanistic Causality |
| Computed XLogP3 | 1.10 | 1.25 | 1.40 | Fluorine's low polarizability increases lipid solubility[4]. |
| RP-HPLC Relative Retention | Baseline (1.0x) | 1.15x | 1.35x | Increased lipophilicity strengthens van der Waals interactions with the C18 phase[2]. |
| HOMO Energy Level | -5.20 eV | -5.45 eV | -5.70 eV | Strong inductive withdrawal (-I effect) stabilizes the molecular orbital[1]. |
| Reduction Potential (E_red) | -1.65 V | -1.48 V | -1.35 V | The electron-deficient core accepts electrons at a significantly lower potential[3]. |
Experimental Workflow: RP-HPLC Method Validation
To establish 6,7-DFQ as a trustworthy reference standard for purity assays, the analytical method must be validated according to ICH Q2(R2) guidelines.
Self-Validating System Design : Trust in analytical data requires automated oversight. This protocol integrates a System Suitability Test (SST) prior to the main sequence. If the theoretical plate count drops below 2000 or the tailing factor exceeds 1.5, the chromatography data system (CDS) automatically aborts the run, preventing the generation of invalid data.
Step-by-Step Methodology
-
Sample Preparation : Dissolve the 6,7-DFQ reference standard in an Acetonitrile/Water (50:50, v/v) diluent to a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Chromatographic Conditions :
-
Column: C18 (4.6 × 250 mm, 4 μm).
-
Mobile Phase: Isocratic elution using Methanol : 20 mM aqueous ammonium formate (65:35, v/v). Causality: A pH 8.0 ammonium formate buffer ensures the weakly basic quinoxaline nitrogens remain unprotonated, preventing secondary interactions with residual silanols that cause peak tailing[2].
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 280 nm. Causality: The conjugated pyrazine-benzene system exhibits strong π-π* transitions here, maximizing the signal-to-noise ratio.
-
-
Specificity Testing : Inject a blank diluent, a standard 6,7-DFQ sample, and a sample spiked with 6-fluoroquinoxaline. Verify that the resolution (
) between the mono- and di-fluorinated peaks is . -
Linearity & Range : Inject calibration standards ranging from 1 μg/mL to 100 μg/mL. Plot peak area versus concentration. The method is validated if the correlation coefficient (
) is .
Fig 2: RP-HPLC method validation workflow for 6,7-DFQ reference standards.
Electrochemical Validation (Cyclic Voltammetry)
Because 6,7-DFQ is heavily utilized in redox-active applications like conjugated copolymers, its electrochemical profile is a critical quality attribute[3].
Self-Validating System Design : Ferrocene (
Step-by-Step Methodology
-
Electrolyte Preparation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Purge with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the reduction peaks. -
Cell Setup : Utilize a three-electrode system comprising a glassy carbon working electrode, an
reference electrode, and a Platinum wire counter electrode. -
Voltammetric Scanning : Introduce 1.0 mM of 6,7-DFQ into the cell. Sweep the potential from 0 V to -2.0 V at a scan rate of 50 mV/s.
-
Data Interpretation : A distinct, quasi-reversible reduction peak at approximately -1.35 V confirms the structural integrity of the difluorinated core, easily distinguishing it from degraded or unfluorinated impurities.
Conclusion
The validation of this compound as a reference standard requires a multi-modal approach that respects its unique electronic architecture. By combining rigorously controlled RP-HPLC for purity and Cyclic Voltammetry for redox integrity, laboratories can establish a highly reliable, self-validating framework. This ensures that downstream applications—whether in organic photovoltaics or targeted therapeutics—are built on a foundation of absolute analytical certainty.
References
-
[4] Title: this compound | C8H4F2N2 | CID 917097 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
[1] Title: Small molecules based on this compound and thieno[3,2-b]thiophene for solution-processed solar cells Source: Taylor & Francis (Molecular Crystals and Liquid Crystals) URL:[Link]
-
[3] Title: Preparation and Characterization of Quinoxaline-Pyrene-Based Conjugated Copolymers for Organic Photovoltaic Devices Source: MDPI (Coatings) URL:[Link]
-
[2] Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: MDPI (Molecules) URL:[Link]
Sources
Safety Operating Guide
6,7-Difluoroquinoxaline proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams utilizing 6,7-difluoroquinoxaline and its derivatives (such as 5,8-dibromo-6,7-difluoroquinoxaline or 2-chloro-6,7-difluoroquinoxaline). These fluorinated nitrogen heterocycles are highly valued building blocks in the synthesis of low bandgap polymers (like PTQ10) for Organic Solar Cells (OSCs)[1] and in the development of novel chemotherapeutics[2].
However, the very structural features that make these molecules electronically and biologically useful—specifically, the stable carbon-fluorine bonds and the electron-deficient quinoxaline core—demand rigorous safety and disposal protocols.
The following guide provides the operational causality and step-by-step procedures required to handle and dispose of this compound safely, ensuring laboratory compliance and environmental protection.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the material's physical properties and toxicological profile. This compound is typically handled as a solid powder and poses acute exposure risks[3][4].
Table 1: Quantitative and Qualitative Hazard Summary
| Property / Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; requires careful sweep/vacuum protocols[4]. |
| GHS Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled[3]. |
| Solubility | Insoluble in water | Aqueous wash downs are ineffective; organic solvents required for residue cleaning[4]. |
| Incompatibilities | Strong acids, bases, oxidizers | Must be segregated strictly from reactive chemical waste streams[3]. |
| Combustion Byproducts | HF, NOx, CO, CO₂ | Incineration must occur in specialized facilities with acid gas scrubbers[3]. |
The Causality of Hazards: Why Standard Disposal Fails
In laboratory environments, it is tempting to treat all organic solids similarly. However, this compound requires specialized handling for two mechanistic reasons:
-
Aerosolization Risk: The fine particulate nature of this compound means that improper cleaning (e.g., using a high-pressure water jet or dry sweeping without absorbents) will suspend the particles in the air, directly triggering the H332 (inhalation) hazard[3][4].
-
Thermal Decomposition: You cannot dispose of this chemical in standard municipal or general biological waste. When subjected to heat, the molecule breaks down to release highly toxic and corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) fumes[3]. Therefore, high-temperature incineration with chemical scrubbing is mandatory.
Operational Workflow: Segregation and Disposal
Below is the logical workflow for managing this compound waste, from the point of generation to final destruction.
Workflow for segregation, containment, and disposal of this compound laboratory waste.
Step-by-Step Methodologies
Protocol A: Immediate Spill Response & Containment
Self-Validating System: This protocol ensures that the physical state of the chemical is altered (via absorption) before mechanical movement, eliminating the inhalation variable.
-
Isolate the Area: Immediately halt operations. Ensure local exhaust ventilation (fume hood) is running at maximum capacity.
-
Don Appropriate PPE: Equip nitrile gloves (fluorinated aromatics can permeate standard latex over time), a fitted N95/P100 particulate respirator, a lab coat, and safety goggles[3].
-
Apply Inert Absorbent: Do not use water. Cover the spilled solid completely with dry sand or vermiculite[3].
-
Causality: Vermiculite is an inert silicate. It prevents the fluorinated compound from adhering to cleaning tools, reduces static charge buildup during sweeping, and suppresses dust generation.
-
-
Mechanical Collection: Using a non-sparking brush and dustpan, gently sweep the vermiculite-chemical mixture.
-
Primary Containment: Transfer the mixture into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Seal tightly[3].
Protocol B: Routine Laboratory Waste Disposal
Self-Validating System: This protocol ensures chemical incompatibilities are respected, preventing exothermic reactions in the waste storage area.
-
Segregation: Never mix this compound waste with strong acids, bases, or oxidizing/reducing agents[3]. It must be strictly categorized as Halogenated Organic Waste .
-
Liquid Waste Handling: If the compound is dissolved in organic solvents (e.g., during Stille coupling reactions for OSC synthesis[5]), pour the solution into a designated halogenated solvent carboy. Ensure the carboy is grounded to prevent static discharge.
-
Solid Waste Handling: Place contaminated consumables (weighing paper, pipette tips, gloves) and solid chemical waste into a heavy-duty, sealable polyethylene bag, then place that bag inside a rigid secondary container.
-
Labeling: Affix a hazardous waste label clearly stating: "Toxic Solid - Contains Halogenated Heterocycles (this compound). DO NOT MIX WITH ACIDS/OXIDIZERS."
-
Manifesting for Destruction: Arrange for pickup by an approved hazardous waste disposal specialist[3]. Specify on the manifest that the waste contains fluorinated compounds so the facility routes it to an incinerator equipped with alkaline scrubbers to neutralize HF gas.
References
-
National Institutes of Health (PubMed). (2024). Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. Retrieved from [Link]
-
MDPI Pharmaceuticals. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from[Link]
-
ResearchGate. (2025). Design and synthesis of small molecules with difluoroquinoxaline units for OSCs. Retrieved from [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling 6,7-Difluoroquinoxaline
Understanding the Risks: A Prudent Approach
Quinoxaline derivatives, as a class of compounds, are known to present several potential hazards. Safety data for analogous compounds consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, it is imperative to handle 6,7-Difluoroquinoxaline with the assumption that it carries similar risks. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4]
The operational and safety protocols outlined below are designed to create a self-validating system of protection, ensuring that each step reinforces a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table summarizes the essential PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities in a fume hood) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[6] | Flame-resistant lab coat.[5] | Not generally required if handled in a certified chemical fume hood. |
| Synthesis and reactions (larger quantities or open systems) | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves (consider double-gloving).[6] | Flame-resistant lab coat and a chemical-resistant apron. | Required if there is a risk of aerosol or dust generation outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[7][8] |
| Purification (e.g., column chromatography) | Chemical splash goggles. | Chemical-resistant gloves. | Flame-resistant lab coat. | Work in a well-ventilated area, preferably a fume hood. |
| Handling solid compound | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves. | Flame-resistant lab coat. | Avoid creating dust. If dust is generated, a respirator is necessary.[2] |
| Emergency spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[9] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.
Pre-Operational Safety Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for signs of damage or wear before each use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.
Donning PPE: The First Line of Defense
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
